Product packaging for 2,6-Difluoromandelic acid(Cat. No.:CAS No. 207981-50-8)

2,6-Difluoromandelic acid

Cat. No.: B1297448
CAS No.: 207981-50-8
M. Wt: 188.13 g/mol
InChI Key: BMZWDQNFSCPFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Difluoromandelic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B1297448 2,6-Difluoromandelic acid CAS No. 207981-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZWDQNFSCPFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343270
Record name 2,6-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-50-8
Record name 2,6-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoromandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a compound of increasing interest in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physical characteristics, and spectral data. While experimental data for this specific isomer is limited in some areas, this guide consolidates available information and provides context through comparison with related compounds.

Core Chemical Properties

This compound is a white crystalline solid. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[NIST WebBook[1]]
Molecular Weight 188.1282 g/mol [NIST WebBook[1]]
CAS Number 207981-50-8[NIST WebBook[1]]
Monoisotopic Mass 188.0285 Da
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook.[3] The fragmentation pattern provides valuable information about the molecule's structure.

Experimental Workflow for Mass Spectrometry:

cluster_sample_prep Sample Introduction cluster_ms Mass Spectrometry (Electron Ionization) cluster_data Data Acquisition sample This compound Sample ionization Electron Ionization Source sample->ionization Vaporization analyzer Mass Analyzer ionization->analyzer Ion Acceleration detector Detector analyzer->detector Mass Separation data_system Data System detector->data_system Signal Detection spectrum Mass Spectrum data_system->spectrum Spectrum Generation

Caption: Workflow for obtaining an electron ionization mass spectrum.

Infrared (IR) Spectroscopy

While the NIST WebBook indicates the availability of an IR spectrum for this compound, the actual spectral data is not provided in the available search results.[1] For reference, the IR spectrum of the parent mandelic acid shows characteristic absorptions for the hydroxyl, carbonyl, and aromatic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, analysis of related structures can provide an estimation of the expected chemical shifts. For example, the ¹H NMR spectrum of 2,6-difluorobenzoic acid shows signals in the aromatic region. The presence of the hydroxyl and carboxylic acid groups in this compound would further influence the chemical shifts of the aromatic protons and the methine proton.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common synthetic route to mandelic acid derivatives involves the hydrolysis of the corresponding mandelonitrile. This precursor can be synthesized from the corresponding benzaldehyde. Therefore, a plausible synthetic pathway for this compound would start from 2,6-difluorobenzaldehyde.

start 2,6-Difluorobenzaldehyde intermediate 2,6-Difluoromandelonitrile start->intermediate Cyanide Source (e.g., KCN) product This compound intermediate->product Acid or Base Hydrolysis

Caption: Plausible synthetic pathway to this compound.

General Experimental Protocol for Mandelic Acid Synthesis (for reference):

A general procedure for the synthesis of mandelic acid involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile, followed by hydrolysis. This procedure would need to be adapted and optimized for the 2,6-difluoro derivative.

Biological Activity and Applications in Drug Development

There is currently no specific information available in the reviewed literature regarding the biological activity or signaling pathways of this compound. However, the broader class of mandelic acid derivatives has been explored for various therapeutic applications. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with the target protein, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[4] Therefore, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For related compounds like mandelic acid, hazards include skin and eye irritation.

Conclusion

References

A Technical Guide to 2,6-Difluoromandelic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a valuable building block for medicinal chemists and drug development professionals. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its potential applications in drug discovery, particularly in the context of antimicrobial research.

Core Data and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
CAS Number 207981-50-8
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.128 g/mol
IUPAC Name 2-(2,6-difluorophenyl)-2-hydroxyacetic acid
Appearance White to off-white crystalline solid (typical)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents such as methanol, ethanol, and acetone.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,6-difluorobenzaldehyde. This procedure involves the formation of a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis to yield the final product.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-(2,6-Difluorophenyl)-2-hydroxyacetonitrile (2,6-Difluoromandelonitrile)

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 2,6-difluorobenzaldehyde (1 equivalent). The aldehyde is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Cyanohydrin Formation: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 equivalents) in water is prepared and cooled in an ice bath. The cyanide solution is then added dropwise to the stirred solution of the aldehyde.

  • Acidification: Following the addition of the cyanide solution, a stoichiometric amount of a weak acid, such as acetic acid, is added dropwise to generate hydrocyanic acid (HCN) in situ. Alternatively, trimethylsilyl cyanide (TMSCN) can be used in the presence of a catalytic amount of a Lewis acid.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,6-difluoromandelonitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude 2,6-difluoromandelonitrile is placed in a round-bottom flask equipped with a reflux condenser.

  • Acid Hydrolysis: Concentrated hydrochloric acid (HCl) is added to the flask, and the mixture is heated to reflux.[1]

  • Reaction Monitoring: The reaction is monitored by TLC until the nitrile is fully hydrolyzed to the carboxylic acid.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Potential Biological Activity and Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of fluorinated aromatic compounds and related benzamides have shown significant potential in medicinal chemistry. For instance, novel 2,6-difluorobenzamide derivatives have been designed and synthesized as inhibitors of the bacterial cell division protein FtsZ.[3] These compounds exhibited potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

The structural similarity of this compound to these active benzamides suggests that it could serve as a key precursor or a scaffold for the development of new antimicrobial agents. The α-hydroxy acid moiety can be derivatized to form amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships in the design of novel FtsZ inhibitors or compounds targeting other bacterial enzymes.

Proposed Mechanism of Action: FtsZ Inhibition

FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization or function disrupts cell division, leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibiotics. The diagram below illustrates the general workflow for evaluating a compound like a this compound derivative as a potential FtsZ inhibitor.

FtsZ_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound derivative Derivative Synthesis (e.g., Amidation) start->derivative in_vitro In Vitro FtsZ Polymerization Assay derivative->in_vitro mic MIC Determination (e.g., S. aureus, B. subtilis) in_vitro->mic Active Compounds sar Structure-Activity Relationship (SAR) Studies mic->sar admet In Vitro ADMET Profiling sar->admet lead lead admet->lead Optimized Lead Compound

Workflow for FtsZ Inhibitor Development.

Conclusion

This compound is a promising building block for the synthesis of novel therapeutic agents. Its fluorinated structure offers potential advantages in drug design, and its straightforward synthesis from readily available starting materials makes it an accessible tool for researchers. The exploration of derivatives of this compound as potential antimicrobial agents, particularly as FtsZ inhibitors, represents a compelling avenue for future drug discovery efforts. This guide provides the foundational information necessary for scientists to embark on the synthesis and evaluation of this and related compounds.

References

An In-depth Technical Guide to 2,6-Difluoromandelic Acid: Molecular Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring can profoundly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed experimental protocol for the synthesis of this compound.

Molecular Structure and Properties

This compound is a chiral alpha-hydroxy carboxylic acid. The presence of two electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring significantly impacts the electronic environment of the molecule.

Physicochemical Properties

Quantitative data for this compound and its parent compound, mandelic acid, are summarized in Table 1 for comparative analysis. It is important to note that while experimental data for mandelic acid and other isomers of difluoromandelic acid are available, specific experimental values for the 2,6-difluoro isomer are not widely reported in the literature.

PropertyThis compoundMandelic Acid
Molecular Formula C₈H₆F₂O₃[1]C₈H₈O₃[2]
Molecular Weight 188.13 g/mol [1]152.15 g/mol [2]
CAS Number 207981-50-890-64-2 (racemic)[2]
Melting Point Data not available119-121 °C (racemic)[2]
Appearance White crystalline solid (predicted)White crystalline powder[2]

Note: The melting points for related isomers are 122-124 °C for 2,4-Difluoromandelic acid and 135-139 °C for 3,5-Difluoromandelic acid.[3]

Spectroscopic Data

¹H NMR (Predicted):

  • Aromatic Protons: A multiplet in the range of 7.0-7.5 ppm.

  • Methine Proton (-CH(OH)-): A singlet or a narrowly split multiplet around 5.0-5.5 ppm.

  • Hydroxyl and Carboxylic Acid Protons: Broad singlets, with chemical shifts dependent on solvent and concentration.

¹³C NMR (Predicted):

  • Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

  • Aromatic Carbons: Signals between 110-165 ppm, with characteristic splitting patterns due to C-F coupling.

  • Methine Carbon (-CH(OH)-): A signal around 70-75 ppm.

Synthesis of this compound

A robust and reproducible method for the synthesis of this compound involves a two-step process starting from the commercially available 2,6-difluorobenzaldehyde. This procedure is based on the well-established cyanohydrin formation followed by acid hydrolysis.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Acid Hydrolysis A 2,6-Difluorobenzaldehyde D 2,6-Difluoromandelonitrile A->D Nucleophilic Addition B Potassium Cyanide (KCN) B->D C Sodium Bisulfite (NaHSO₃) C->D E 2,6-Difluoromandelonitrile G This compound E->G Hydrolysis F Hydrochloric Acid (HCl) F->G

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Difluoromandelonitrile

This procedure is adapted from the general synthesis of mandelonitrile.[4]

  • Reaction Setup: In a well-ventilated fume hood, a solution of sodium bisulfite (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

  • Addition of Aldehyde: 2,6-Difluorobenzaldehyde (1.0 equivalent) is added dropwise to the cooled sodium bisulfite solution with vigorous stirring.

  • Cyanide Addition: A solution of potassium cyanide (1.1 equivalents) in water is then added slowly through the addition funnel. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-difluoromandelonitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude 2,6-difluoromandelonitrile is placed in a round-bottom flask with concentrated hydrochloric acid.

  • Hydrolysis: The mixture is heated under reflux. The progress of the hydrolysis is monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and altered pKa values, which can enhance bioavailability.[5] While specific biological activities of this compound are not extensively documented, its structural motif is of high interest to medicinal chemists for the synthesis of novel therapeutics.

Potential Signaling Pathway Involvement

Mandelic acid and its derivatives have been investigated for their antimicrobial properties.[5][6] The mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with cellular metabolic processes. It is plausible that this compound could exhibit similar or enhanced antimicrobial activity due to the presence of the fluorine atoms, which can increase its lipophilicity and ability to penetrate microbial cell walls.

Signaling_Pathway A This compound B Microbial Cell Membrane A->B interacts with C Increased Permeability B->C D Disruption of Ion Gradients C->D E Inhibition of Cellular Respiration C->E F Cell Death D->F E->F

Caption: Postulated mechanism of antimicrobial action.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed experimental data for this specific isomer is limited in the public domain, its synthesis can be reliably achieved through a two-step process from 2,6-difluorobenzaldehyde. Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2,6-difluoromandelic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The presence of the difluorinated phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. This document outlines a robust two-step synthesis commencing from 2,6-difluorobenzaldehyde, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow.

Core Synthesis Pathway

The most common and direct route to this compound involves a two-step process:

  • Cyanohydrin Formation: The nucleophilic addition of a cyanide ion to the carbonyl group of 2,6-difluorobenzaldehyde to form the intermediate, 2,6-difluoromandelonitrile.

  • Hydrolysis: The subsequent acid-catalyzed hydrolysis of the nitrile functional group of 2,6-difluoromandelonitrile to the corresponding carboxylic acid, yielding this compound.

This pathway is advantageous due to the ready availability of the starting material and the generally high yields achievable under controlled conditions.

Experimental Protocols

The following protocols are composite procedures based on established methods for the synthesis of mandelic acid and its derivatives. Researchers should exercise appropriate caution and adhere to all laboratory safety protocols, particularly when handling cyanide-containing reagents.

Step 1: Synthesis of 2,6-Difluoromandelonitrile

This procedure details the formation of the cyanohydrin intermediate from 2,6-difluorobenzaldehyde.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Deionized water

  • Ice

Procedure:

  • In a well-ventilated fume hood, prepare a saturated solution of sodium bisulfite in deionized water.

  • In a separate reaction vessel equipped with a mechanical stirrer, dissolve sodium cyanide in deionized water.

  • To the sodium cyanide solution, add 2,6-difluorobenzaldehyde and cool the mixture in an ice bath.

  • While stirring vigorously, slowly add the saturated sodium bisulfite solution to the reaction mixture. The addition should be controlled to maintain a low temperature.

  • Continue stirring in the ice bath for an additional 1-2 hours after the addition is complete.

  • The resulting oily layer of 2,6-difluoromandelonitrile is then separated from the aqueous layer using a separatory funnel.

  • The aqueous layer is extracted with diethyl ether to recover any dissolved product.

  • The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,6-difluoromandelonitrile.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the nitrile intermediate to the final product.

Materials:

  • 2,6-Difluoromandelonitrile (from Step 1)

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • Diethyl ether

  • Sodium chloride (for brine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the crude 2,6-difluoromandelonitrile with an excess of concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully dilute the reaction mixture with cold deionized water.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of mandelic acid derivatives, which can be used as a reference for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

Parameter Value Reference
Step 1: Cyanohydrin Formation
Starting Material2,6-Difluorobenzaldehyde
ReagentsNaCN, NaHSO₃[1]
SolventWater[1]
Reaction Temperature0-5 °C[1]
Reaction Time2-3 hours[1]
Typical Yield80-90% (for analogous reactions)[1]
Step 2: Nitrile Hydrolysis
Starting Material2,6-Difluoromandelonitrile
ReagentConcentrated HCl or H₂SO₄
Reaction TemperatureReflux
Reaction Time2-6 hours
Typical Yield70-85% (for analogous reactions)

Table 1: Summary of Reaction Parameters and Typical Yields.

Visualization of Synthesis Pathway and Workflow

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound.

Synthesis_Pathway 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde 2,6-Difluoromandelonitrile 2,6-Difluoromandelonitrile 2,6-Difluorobenzaldehyde->2,6-Difluoromandelonitrile  + NaCN, NaHSO₃ / H₂O   This compound This compound 2,6-Difluoromandelonitrile->this compound  + H₃O⁺, Δ  

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis A Mix 2,6-Difluorobenzaldehyde, NaCN, and Water B Cool to 0-5 °C A->B C Slowly add NaHSO₃ solution B->C D Stir for 1-2 hours C->D E Separate organic layer D->E F Extract aqueous layer with ether E->F G Combine, dry, and evaporate solvent F->G H Crude 2,6-Difluoromandelonitrile G->H I Combine Nitrile and Concentrated Acid H->I Proceed to Hydrolysis J Reflux for 2-6 hours I->J K Cool and dilute with water J->K L Extract with ether K->L M Wash, dry, and evaporate solvent L->M N Purify by recrystallization M->N O Pure this compound N->O

Caption: Experimental workflow for the synthesis of this compound.

Enantioselective Synthesis Considerations

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. Several strategies can be employed to achieve this:

  • Chiral Resolution: The racemic mixture of this compound can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by crystallization.

  • Asymmetric Catalysis: The cyanohydrin formation step can be rendered enantioselective by using a chiral catalyst. Chiral Lewis acids or organocatalysts can be employed to favor the formation of one enantiomer of 2,6-difluoromandelonitrile.

  • Biocatalysis: The use of enzymes, such as hydroxynitrile lyases (HNLs), can provide highly enantioselective routes to chiral cyanohydrins. Subsequent hydrolysis of the enantiopure nitrile yields the enantiopure mandelic acid.

Further research and development in these areas are crucial for the efficient and scalable production of enantiomerically pure this compound for pharmaceutical applications.

References

Spectroscopic and Synthetic Insights into 2,6-Difluoromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,6-Difluoromandelic acid (C₈H₆F₂O₃), a fluorinated aromatic alpha-hydroxy acid of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data, this document summarizes the known spectroscopic information, provides generalized experimental protocols for its characterization, and outlines a plausible synthetic pathway.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The lack of publicly archived Nuclear Magnetic Resonance (NMR) data is a notable gap in the full characterization of this compound.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) Chemistry WebBook contains a mass spectrum for this compound, obtained by electron ionization.[1] The spectrum is a key piece of data for confirming the molecular weight of the compound.

Table 1: Mass Spectrometry Data for this compound [1]

ParameterValue
Molecular FormulaC₈H₆F₂O₃
Molecular Weight188.13 g/mol
Ionization MethodElectron Ionization (EI)
Data SourceNIST Mass Spectrometry Data Center

A visual representation of the mass spectrum is available on the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook also indicates the availability of an Infrared (IR) spectrum for this compound.[1][2] However, the spectral data is not directly provided in the public database. The IR spectrum is crucial for identifying the functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O), and carbon-fluorine (C-F) bonds.

Experimental Protocols

General Synthesis of Mandelic Acid Derivatives

The synthesis of mandelic acid and its derivatives can be achieved through various methods. A common approach involves the reaction of a corresponding benzaldehyde with a cyanide source, followed by hydrolysis. For this compound, the logical precursor would be 2,6-difluorobenzaldehyde.

G cluster_0 Synthesis of this compound A 2,6-Difluorobenzaldehyde C 2,6-Difluoromandelonitrile (Intermediate) A->C Cyanohydrin Formation B Cyanide Source (e.g., KCN, TMSCN) B->C E This compound C->E Hydrolysis D Acid Hydrolysis (e.g., HCl) D->E

A plausible synthetic route to this compound.
General Protocol for Mass Spectrometry (Electron Ionization)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

General Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the sample can be prepared as a KBr (potassium bromide) pellet or as a mull with Nujol. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer.

  • Analysis: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs radiation.

  • Spectrum Generation: The data is processed by Fourier transformation to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

While no experimental NMR data for this compound has been found, the following is a general protocol for acquiring such data.

  • Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment) in an NMR tube.

  • Instrumentation: The NMR tube is placed in a high-field NMR spectrometer.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.

G cluster_1 Spectroscopic Characterization Workflow Start Synthesized This compound MS Mass Spectrometry (EI) Start->MS Molecular Weight IR Infrared Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation Purity Purity Assessment (e.g., HPLC, mp) Start->Purity Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation Purity->Structure_Confirmation

A logical workflow for the characterization of this compound.

References

A Technical Guide to the Solubility of 2,6-Difluoromandelic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluoromandelic acid in organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for researchers to determine solubility profiles in their own laboratories. Understanding the solubility of this compound is critical for a variety of applications, including chemical synthesis, formulation development, and analytical method development.

Physicochemical Properties of this compound

This compound is a derivative of mandelic acid, an aromatic alpha-hydroxy acid. Its chemical structure, featuring two fluorine atoms on the phenyl ring, significantly influences its physicochemical properties, including its solubility.

PropertyValueReference
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [1]
CAS Number 207981-50-8[1]
Melting Point 119 - 121 °C[3]

The presence of the carboxylic acid and hydroxyl groups suggests that this compound will exhibit some solubility in polar organic solvents through hydrogen bonding. However, the difluorinated phenyl ring introduces a hydrophobic character, which may enhance solubility in less polar organic solvents. The interplay of these structural features makes experimental determination of solubility across a range of solvents essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, using the following formula:

    Solubility = (Concentration from HPLC × Dilution Factor × Volume of Volumetric Flask) / Volume of Supernatant Taken

Experimental Workflow for Solubility Determination

G A Add excess this compound and known volume of solvent to vial B Equilibrate in constant temperature shaker bath A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration using HPLC E->F G Calculate solubility F->G

Workflow for determining the solubility of this compound.

Data Presentation: Solubility of this compound

The following table provides a template for presenting the experimentally determined solubility data for this compound in a variety of organic solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25

Logical Relationships in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The following diagram illustrates the key intermolecular forces that will influence the solubility of this compound in different types of organic solvents.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₈H₆F₂O₃ HB_donor Hydrogen Bond Donor (-OH, -COOH) Solute->HB_donor HB_acceptor Hydrogen Bond Acceptor (C=O, -OH) Solute->HB_acceptor Hydrophobic Hydrophobic Region (Difluorophenyl ring) Solute->Hydrophobic Polar_protic Polar Protic (e.g., Methanol) HB_donor->Polar_protic Strong Interaction (H-bonding) HB_acceptor->Polar_protic Strong Interaction (H-bonding) Polar_aprotic Polar Aprotic (e.g., Acetone) HB_acceptor->Polar_aprotic Moderate Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Toluene) Hydrophobic->Nonpolar Strong Interaction (van der Waals)

Intermolecular interactions influencing solubility.

This guide provides the foundational knowledge and a practical framework for researchers to systematically determine and understand the solubility of this compound in organic solvents. The experimental protocol and data presentation template are designed to facilitate the generation of high-quality, comparable solubility data that is crucial for advancing research and development involving this compound.

References

An In-Depth Technical Guide to the Discovery and History of Fluorinated Mandelic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of fluorinated mandelic acids. While the parent compound, mandelic acid, was first isolated in 1831 by Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, the introduction of fluorine atoms to this chemical scaffold has opened new avenues in medicinal chemistry and materials science. This document details the historical context of their development, provides in-depth experimental protocols for their synthesis, and presents a consolidated view of their biological activities, supported by quantitative data and mechanistic insights.

Introduction: From Almonds to Fluorine Chemistry

Mandelic acid, a simple α-hydroxy acid, was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler. He isolated the compound by heating amygdalin, a substance found in bitter almonds, with diluted hydrochloric acid[1]. The name "mandelic acid" is derived from the German word for almond, "Mandel."

The advent of organofluorine chemistry, which saw significant developments from the mid-19th to the early 20th century, paved the way for the creation of fluorinated organic molecules[2][3][4]. The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, a concept that has been extensively leveraged in drug design[5]. Fluorinated mandelic acids, as derivatives of a biologically relevant scaffold, have emerged as important intermediates in the synthesis of pharmaceuticals and agrochemicals[6][7].

The Dawn of Fluorinated Mandelic Acids: A Historical Perspective

  • 1862: Alexander Borodin's pioneering work on halogen exchange reactions, a foundational technique for introducing fluorine into organic molecules[2][3].

  • 1898: The first report of aromatic compounds with fluorinated side chains by Swarts[2].

  • 1927: The development of the Schiemann reaction by Balz and Schiemann, providing a reliable method for the synthesis of fluoroaromatic compounds from diazonium salts[2][4].

These fundamental discoveries laid the groundwork for chemists to synthesize a wide array of fluorinated aromatic compounds, including the fluorobenzaldehydes that serve as common precursors to fluorinated mandelic acids.

Synthesis of Fluorinated Mandelic Acids: Key Methodologies

The primary route for synthesizing 2-fluoro-, 3-fluoro-, and 4-fluoromandelic acid typically involves a two-step process starting from the corresponding fluorobenzaldehyde. This process consists of the formation of a cyanohydrin intermediate, followed by its hydrolysis.

Synthesis_Workflow FB Fluorobenzaldehyde (2-fluoro, 3-fluoro, or 4-fluoro) Cyanohydrin Fluoromandelonitrile (Cyanohydrin Intermediate) FB->Cyanohydrin Cyanohydrin Formation NaCN Sodium Cyanide (NaCN) NaCN->Cyanohydrin Acid Acid (e.g., HCl) FMA Fluoromandelic Acid (2-fluoro, 3-fluoro, or 4-fluoro) Acid->FMA Cyanohydrin->FMA Hydrolysis Antifungal_Mechanism FMA_Derivative Fluorinated Mandelic Acid Derivative CellMembrane Fungal Cell Membrane FMA_Derivative->CellMembrane Interacts with Disruption Disruption of Membrane Integrity CellMembrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

References

A Theoretical Investigation of 2,6-Difluoromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known properties of 2,6-Difluoromandelic acid and outlines a detailed framework for its theoretical investigation. Given the limited specific theoretical studies on this compound, this document serves as a foundational resource, proposing a robust computational methodology based on established practices for similar molecules.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information, which can serve as a benchmark for theoretical calculations.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃NIST[1]
Molecular Weight 188.1282 g/mol NIST[1]
CAS Registry Number 207981-50-8NIST[1]

Spectroscopic Data:

Spectrum TypeAvailabilitySource
Infrared (IR) Spectrum AvailableNIST[1]
Mass Spectrum (EI) AvailableNIST[1]

Proposed Theoretical Investigation Workflow

A thorough theoretical study of this compound would provide valuable insights into its electronic structure, reactivity, and potential as a pharmacological agent. The following workflow, based on methodologies applied to mandelic acid and its derivatives, is proposed.[2][3]

G Proposed Theoretical Study Workflow for this compound A Geometry Optimization B Frequency Analysis A->B Confirm minimum energy C Electronic Properties Calculation B->C Vibrational modes D Spectroscopic Properties Simulation C->D Electronic transitions E Reactivity Descriptors Calculation C->E Chemical potential, Hardness F Data Analysis and Interpretation D->F Compare with experimental data E->F Predict reactivity G Workflow for Spectroscopic Analysis A Experimental Data (IR, Mass Spec) D Comparison and Assignment A->D B Theoretical Calculation (DFT: B3LYP/6-311++G(d,p)) C Simulated Spectra (IR, Raman, NMR) B->C Predicts C->D E Structural Validation D->E Validates

References

The Strategic Integration of 2,6-Difluoromandelic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoromandelic acid is emerging as a valuable scaffold in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by the gem-difluoro substitution on the phenyl ring. This technical guide explores the potential applications of this compound in drug discovery, with a particular focus on its role as a key building block in the synthesis of novel therapeutic agents. This document will delve into its utility in the development of antiviral compounds, particularly against human rhinovirus (HRV), and draw parallels to its potential in other therapeutic areas such as anticoagulation and neurodegenerative diseases, based on the broader applications of fluorinated mandelic acid derivatives. Detailed synthetic methodologies, quantitative biological data from analogous compounds, and relevant biological pathways are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and altered acidity of neighboring functional groups. These modifications can ultimately result in drug candidates with enhanced potency, selectivity, and bioavailability. The 2,6-difluoro substitution pattern on the phenyl ring of mandelic acid offers a unique conformational restriction and electronic environment, making it an attractive starting point for the design of novel therapeutics.

Core Applications of this compound

While the direct application of this compound is an evolving area of research, its utility as a synthetic intermediate has been noted, particularly in the development of antiviral agents.

Antiviral Drug Discovery: Human Rhinovirus (HRV) Inhibitors

Human rhinovirus is a major causative agent of the common cold. The development of effective antiviral therapies has been a long-standing challenge. Patent literature reveals the use of this compound as a key starting material in the synthesis of compounds with potential anti-rhinovirus activity[1]. Although specific quantitative data for these derivatives is not publicly available, the general synthetic approach highlights the role of the this compound scaffold in constructing molecules designed to interfere with the viral life cycle. The mechanism of action for many rhinovirus inhibitors involves binding to the viral capsid, thereby preventing viral entry into host cells or uncoating of the viral RNA.

Potential Therapeutic Areas Based on Analogous Structures

The broader family of mandelic acid derivatives has been explored for a variety of therapeutic targets. While specific examples using the 2,6-difluoro isomer are limited, the biological activities of other fluorinated and non-fluorinated analogs provide a strong rationale for its investigation in these areas.

Anticoagulation: Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders. A series of mandelic acid derivatives have been synthesized and evaluated as potent and selective inhibitors of FXa[2]. One notable compound demonstrated significant antithrombotic effects in a rabbit deep vein thrombosis model, with an 81% inhibition of thrombus formation at a 1.1 µM plasma concentration[2]. This suggests that the mandelic acid scaffold can be effectively utilized to design potent FXa inhibitors. The incorporation of the 2,6-difluoro substitution could potentially enhance the binding affinity and metabolic stability of these inhibitors.

Table 1: In Vivo Efficacy of a Mandelic Acid-Based Factor Xa Inhibitor

CompoundAnimal ModelDosePlasma ConcentrationThrombus Inhibition (%)Reference
Compound 26Rabbit Deep Vein ThrombosisIntravenous1.1 µM81[2]
Neurological Disorders: Metabotropic Glutamate Receptor (mGluR) Agonists

Metabotropic glutamate receptors play crucial roles in modulating synaptic transmission and neuronal excitability, making them attractive targets for the treatment of various neurological and psychiatric disorders. A potent and selective group II mGluR agonist, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), has been a valuable tool in studying the function of these receptors[3]. The introduction of a fluorine atom into this bicyclic structure led to the discovery of highly potent and orally active agonists[3]. For instance, (1R,2S,5S,6S)-2-Amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate ((+)-14, MGS0028) exhibited remarkable agonist activity for mGluR2 and mGluR3 with Ki values in the low nanomolar range[3]. This highlights the potential of incorporating fluorine, as in the this compound scaffold, to develop novel central nervous system (CNS) active agents.

Table 2: In Vitro Activity of a Fluorinated mGluR Agonist

CompoundTargetKi (nM)Reference
(+)-14 (MGS0028)mGluR20.570 ± 0.10[3]
mGluR32.07 ± 0.40[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general procedure for its derivatization, based on established chemical transformations.

Synthesis of this compound

A common route to mandelic acids involves the hydrolysis of the corresponding mandelonitrile, which can be prepared from the reaction of an aldehyde with a cyanide source.

Step 1: Synthesis of 2,6-Difluorobenzaldehyde

  • This starting material is commercially available or can be synthesized via standard methods from 1,3-difluorobenzene.

Step 2: Formation of 2,6-Difluoromandelonitrile

  • To a stirred solution of 2,6-difluorobenzaldehyde in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 3: Hydrolysis to this compound

  • Dissolve the crude 2,6-difluoromandelonitrile in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Heat the mixture at reflux for several hours until hydrolysis is complete.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization.

General Protocol for Amide Synthesis from this compound

Amide bond formation is a fundamental reaction in the synthesis of many pharmaceuticals.

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) and an activating agent like 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Wash the filtrate with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Coagulation Cascade and Factor Xa Inhibition

The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor Xa is a serine protease that occupies a central position in this cascade, integrating signals from both the intrinsic and extrinsic pathways to catalyze the conversion of prothrombin to thrombin. Inhibition of Factor Xa is a key therapeutic strategy to prevent thrombosis.

Coagulation_Cascade Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Fibrinogen Conversion Fibrinogen Fibrinogen Inhibitor 2,6-Difluoromandelic Acid Derivative Inhibitor->Factor Xa

Caption: Inhibition of Factor Xa by a this compound derivative.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the discovery of new drug candidates based on the this compound scaffold involves synthesis, purification, and biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,6-Difluoromandelic Acid Derivatization Amide/Ester Formation Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS, HPLC Purification->Characterization Screening Primary Assay (e.g., Enzyme Inhibition) Characterization->Screening Hit_Confirmation Dose-Response (IC50/EC50) Screening->Hit_Confirmation Lead_Optimization SAR Studies Hit_Confirmation->Lead_Optimization In_Vivo_Testing Animal Models Lead_Optimization->In_Vivo_Testing

Caption: General workflow from synthesis to in vivo testing.

Conclusion

This compound represents a promising and versatile building block for the development of novel therapeutics. Its demonstrated utility in the synthesis of potential antiviral agents, coupled with the broad applicability of the fluorinated mandelic acid scaffold in areas such as anticoagulation and neuroscience, underscores its potential in modern drug discovery. Further exploration of derivatives of this compound is warranted to fully realize its therapeutic potential. This guide provides a foundational resource to aid researchers in this endeavor.

References

Chirality and Optical Rotation of 2,6-Difluoromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Concepts: Chirality and Optical Activity

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image.[1] Molecules possessing a chiral center, typically a carbon atom bonded to four different substituents, exist as a pair of enantiomers. These enantiomers exhibit identical physical and chemical properties in an achiral environment, but they differ in their interaction with plane-polarized light.[2]

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[3][4] This rotation is measured using an instrument called a polarimeter. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions.[3]

  • Dextrorotatory (+): Rotation of the plane of polarized light to the right (clockwise).

  • Levorotatory (-): Rotation of the plane of polarized light to the left (counter-clockwise).

The magnitude and direction of this rotation are quantified as the specific rotation ([α]) , a characteristic physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration).[2][3]

2,6-Difluoromandelic Acid: A Chiral Molecule

This compound possesses a chiral center at the α-carbon, which is bonded to four distinct groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a 2,6-difluorophenyl group. Consequently, it exists as a pair of enantiomers: (R)-2,6-Difluoromandelic acid and (S)-2,6-Difluoromandelic acid.

Due to the presence of this chiral center, solutions of the individual enantiomers of this compound are expected to be optically active. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will be optically inactive as the rotations of the individual enantiomers cancel each other out.

Quantitative Data on Optical Rotation

As of the latest literature review, specific experimental values for the optical rotation of the enantiomers of this compound have not been reported. However, for context and comparison, the specific rotation values for the parent compound, mandelic acid, and some of its other halogenated derivatives are presented in the table below. It is important to note that the specific rotation is highly sensitive to the substitution pattern on the aromatic ring.

CompoundEnantiomerSpecific Rotation ([α])Conditions
Mandelic Acid(R)-(-)-Mandelic acid-154°c=2.5, H₂O, 25°C
Mandelic Acid(S)-(+)-Mandelic acid+154°c=2.5, H₂O, 25°C
2-Chloromandelic acid(R)-enantiomerData not available
2-Chloromandelic acid(S)-enantiomerData not available
4-Fluoromandelic acid(R)-enantiomerData not available
4-Fluoromandelic acid(S)-enantiomerData not available

Note: The absence of data for the halogenated derivatives in this table reflects the lack of readily available, consistent values in the surveyed literature.

Experimental Protocols

Measurement of Optical Rotation (Polarimetry)

The following protocol outlines the general procedure for measuring the optical rotation of a chiral compound like this compound.

Objective: To determine the specific rotation of an enantiomerically enriched sample of this compound.

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source, typically 589 nm)

  • Polarimeter cell (1 dm or other known path length)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a known mass (e.g., 100 mg) of the enantiomerically pure or enriched this compound.

    • Dissolve the sample in a suitable solvent (e.g., ethanol, water) in a volumetric flask of a known volume (e.g., 10 mL) to obtain a precise concentration (c) in g/mL.

  • Instrument Calibration:

    • Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Measure the observed optical rotation (α) in degrees. Record the temperature.

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Enantiomeric Separation (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a mixture.

Objective: To separate the (R) and (S) enantiomers of this compound and quantify their relative amounts.

Apparatus:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based column)

  • Solvent delivery system

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase that has demonstrated good separation for mandelic acid or its derivatives.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Chromatographic Analysis:

    • Inject the sample onto the chiral column.

    • Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs.

    • The two enantiomers will have different retention times.

  • Quantification:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

Visualization of Experimental Workflow

The logical flow for the characterization of the chirality and optical rotation of this compound is depicted below.

G cluster_0 Synthesis and Separation cluster_1 Analysis and Characterization Racemic Racemic this compound Synthesis Resolution Enantiomeric Resolution (e.g., Diastereomeric Salt Crystallization) Racemic->Resolution Enantiomers (R) and (S) Enantiomers Resolution->Enantiomers Chiral_Synth Asymmetric Synthesis Chiral_Synth->Enantiomers Polarimetry Polarimetry Measurement Enantiomers->Polarimetry Chiral_HPLC Chiral HPLC Analysis Enantiomers->Chiral_HPLC Specific_Rotation Calculate Specific Rotation [α] Polarimetry->Specific_Rotation EE_Determination Determine Enantiomeric Excess (% ee) Chiral_HPLC->EE_Determination

Caption: Workflow for obtaining and characterizing the enantiomers of this compound.

Conclusion

While direct experimental data for the optical rotation of this compound remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. Researchers in drug development and related fields can utilize the described methodologies for the synthesis, separation, and chiroptical characterization of this and other novel chiral molecules. The principles outlined here, drawn from the well-understood behavior of mandelic acid, serve as a robust foundation for future investigations into the properties of its fluorinated derivatives.

References

A Technical Guide to 2,6-Difluoromandelic Acid: Suppliers and Purity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – For researchers, scientists, and professionals in drug development, the quality and sourcing of specialized chemical reagents are paramount. This technical guide provides an in-depth overview of 2,6-Difluoromandelic acid, a key building block in pharmaceutical synthesis. The guide details available suppliers, typical purity levels, and essential experimental protocols for quality assessment.

Introduction to this compound

This compound (CAS No. 207981-50-8) is an aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine substitutions can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Suppliers of this compound

Identifying reliable suppliers is a critical first step in the research and development pipeline. Several chemical suppliers offer this compound, though availability and purity can vary. Below is a summary of potential suppliers. Researchers are advised to contact these suppliers directly to obtain the most current information and to request a Certificate of Analysis for specific batches.

SupplierWebsiteNotes
Ivy Fine Chemicals[Not explicitly available in search results]Lists this compound with CAS number 207981-50-8.[1]
Matrix Scientific--INVALID-LINK--Offers various difluoromandelic acid isomers and custom synthesis services.[2][3]
Sigma-Aldrich (Merck)--INVALID-LINK--Provides a range of mandelic acid derivatives and reagents for synthesis.
Finetech Industry Limited--INVALID-LINK--Lists 2,4-Difluoromandelic acid and may offer custom synthesis of the 2,6-isomer.
Oakwood Products, Inc.[Not explicitly available in search results]A potential supplier of related fluorinated compounds.
SynQuest Laboratories, Inc.[Not explicitly available in search results]A potential supplier of related fluorinated compounds.

Purity Specifications and Analysis

The purity of this compound is crucial for its application in pharmaceutical research, where impurities can lead to unwanted side reactions or affect the biological activity of the final compound. While a specific Certificate of Analysis for this compound was not publicly available in the conducted search, data for related compounds suggest that a purity of ≥97% is common, with higher purity grades also available.

Table of Typical Purity Data for Related Mandelic Acid Compounds:

CompoundSupplierPurityAnalytical Method
3,5-Difluoromandelic acidSigma-Aldrich97%Not specified on product page
R-(−)-Mandelic AcidCayman Chemical≥98%Not specified on product page[4]
D-(-)-Mandelic acidMedChemExpress99.92%HPLC[5]

Experimental Protocols for Purity Determination

Accurate determination of purity is essential. The following are detailed methodologies for key analytical techniques applicable to this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of this compound, a reversed-phase method is typically employed.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are valuable.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • ¹H NMR Analysis: The proton NMR spectrum will confirm the presence of the characteristic aromatic and aliphatic protons of this compound. Integration of the peaks can be used to determine the relative amounts of the main compound and any proton-containing impurities.

  • ¹³C NMR Analysis: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule, providing further structural verification.

  • ¹⁹F NMR Analysis: Given the fluorine substituents, ¹⁹F NMR can be a powerful tool for confirming the structure and detecting any fluorinated impurities.

Application in Drug Discovery Workflow

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is relevant to the design of various therapeutic agents. The general workflow for incorporating such a building block in a drug discovery program is outlined below.

Drug_Discovery_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization & Preclinical cluster_2 Clinical Development Target_Identification Target Identification & Validation Hit_Generation Hit Generation (e.g., HTS) Target_Identification->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Introduction of This compound Moiety ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Efficacy In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Efficacy IND_Enabling_Studies IND-Enabling Studies In_Vivo_Efficacy->IND_Enabling_Studies Clinical_Trials Clinical Trials IND_Enabling_Studies->Clinical_Trials NDA_Submission NDA Submission Clinical_Trials->NDA_Submission

A generalized drug discovery workflow. (Within 100 characters)

In this workflow, this compound would typically be introduced during the hit-to-lead or lead optimization stages. Medicinal chemists would synthesize analogues of initial "hit" compounds, incorporating the difluoromandelic acid moiety to improve properties such as potency, selectivity, and metabolic stability.

Bacterial Degradation Pathway of Mandelic Acid

While not specific to the 2,6-difluoro isomer, the metabolic pathway of mandelic acid in bacteria provides a relevant biological context. In organisms like Pseudomonas putida, mandelic acid is degraded through a series of enzymatic steps. Understanding these pathways can be relevant for environmental fate studies or for biocatalytic applications.[6]

Mandelic_Acid_Degradation Mandelic_Acid Mandelic Acid Mandelate_Racemase Mandelate Racemase Mandelic_Acid->Mandelate_Racemase S_Mandelate (S)-Mandelate Mandelate_Racemase->S_Mandelate S_Mandelate_Dehydrogenase (S)-Mandelate Dehydrogenase S_Mandelate->S_Mandelate_Dehydrogenase Benzoylformate Benzoylformate S_Mandelate_Dehydrogenase->Benzoylformate Benzoylformate_Decarboxylase Benzoylformate Decarboxylase Benzoylformate->Benzoylformate_Decarboxylase Benzaldehyde Benzaldehyde Benzoylformate_Decarboxylase->Benzaldehyde Benzaldehyde_Dehydrogenase Benzaldehyde Dehydrogenase Benzaldehyde->Benzaldehyde_Dehydrogenase Benzoic_Acid Benzoic Acid Benzaldehyde_Dehydrogenase->Benzoic_Acid Downstream_Degradation Downstream Benzoic Acid Degradation Pathways Benzoic_Acid->Downstream_Degradation

Bacterial degradation pathway of mandelic acid. (Within 100 characters)

This guide serves as a foundational resource for professionals engaged in pharmaceutical research and development. The careful selection of suppliers and rigorous purity analysis of key intermediates like this compound are essential for the successful advancement of new therapeutic agents.

References

A Prospective Analysis of the Biological Activity of 2,6-Difluoromandelic Acid: A Technical Guide to Screening

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological activity screening of 2,6-Difluoromandelic acid is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

Mandelic acid and its derivatives are a well-established class of α-hydroxy acids with diverse applications in the pharmaceutical and cosmetic industries.[1][2] The core structure serves as a versatile scaffold in the synthesis of various therapeutic agents, including antibiotics and anticancer drugs.[3][4] Derivatives of mandelic acid have demonstrated a range of biological activities, most notably antimicrobial, antioxidant, and enzyme inhibitory properties.[5][6][7][8] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles. While specific biological data for this compound is not extensively documented in current literature, the known activities of its chemical relatives provide a strong rationale for a structured biological activity screening campaign.

This technical guide outlines a proposed strategy for the comprehensive biological activity screening of this compound. The methodologies and workflows presented are based on established protocols and the known biological landscape of analogous mandelic acid compounds.

Proposed Screening Strategy

A tiered approach is recommended for screening this compound to efficiently identify potential biological activities. This strategy begins with broad, cost-effective primary assays to identify potential areas of interest, followed by more specific secondary assays for active compounds.

Primary Screening:

  • Antimicrobial Activity: Screen against a panel of pathogenic bacteria and fungi to determine potential anti-infective properties. Mandelic acid itself has known antibacterial effects.[9]

  • Antioxidant Capacity: Evaluate the ability of the compound to scavenge free radicals, a property identified in various mandelic acid derivatives.[4][8][10][11][12]

  • Cytotoxicity: Assess the effect of the compound on the viability of various human cancer cell lines to identify potential anticancer activity. Some mandelic acid derivatives have been investigated as potential antitumor agents.[3][8]

Secondary Screening (if primary hits are observed):

  • Enzyme Inhibition: If cytotoxicity is observed, screen against relevant enzyme targets in cancer, such as aminopeptidases or kinases.[7] Mandelic acid derivatives have also been explored as inhibitors of other enzymes, such as thrombin.[13]

  • Mechanism of Action Studies: For any confirmed activity, further studies would be required to elucidate the specific molecular mechanisms.

Data Presentation: Proposed Screening Assays

The following table summarizes the proposed primary screening assays for this compound.

Assay Type Specific Assay Purpose Key Parameters Measured
Antimicrobial Broth MicrodilutionTo determine the minimum concentration that inhibits microbial growth.Minimum Inhibitory Concentration (MIC)
Disk DiffusionTo qualitatively assess antimicrobial activity.Zone of Inhibition Diameter
Antioxidant DPPH Radical Scavenging AssayTo measure the capacity of the compound to scavenge the DPPH radical.IC50 (concentration for 50% scavenging)
ABTS Radical Cation Decolorization AssayTo measure the capacity of the compound to scavenge the ABTS radical cation.IC50 or Trolox Equivalents (TEAC)
Cytotoxicity MTT AssayTo assess the effect of the compound on the metabolic activity and viability of cancer cell lines.IC50 (concentration for 50% inhibition of cell viability)

Experimental Protocols

Detailed methodologies for the proposed primary screening assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14][15][16]

  • Materials:

    • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Sterile saline or PBS.

    • Microplate reader.

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[15]

    • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The concentration range should be broad enough to determine the MIC. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Inoculation: Dilute the standardized inoculum in broth and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16] This can be assessed visually or by measuring the optical density with a microplate reader.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[17][18][19]

  • Materials:

    • Test compound (this compound) stock solution in methanol or ethanol.

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

    • Standard antioxidant (e.g., Ascorbic acid or Trolox).

    • 96-well microtiter plates.

    • Spectrophotometer or microplate reader.

  • Protocol:

    • Sample Preparation: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

    • Reaction Mixture: Add a fixed volume of the DPPH solution to each well of the microplate. Then, add the different concentrations of the test compound or standard to the wells. Include a control well with only DPPH and methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[17]

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[20][21]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2, A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound (this compound) stock solution in a cell culture-grade solvent (e.g., DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • CO₂ incubator.

    • Microplate reader.

  • Protocol:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[22]

    • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[20]

    • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the proposed workflows for screening this compound.

G cluster_0 Proposed Screening Workflow for this compound cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening compound This compound antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) compound->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) compound->antioxidant cytotoxicity Cytotoxicity Assay (MTT vs. Cancer Lines) compound->cytotoxicity analyze_hits Identify Active Hits (Low MIC, Low IC50) antimicrobial->analyze_hits antioxidant->analyze_hits cytotoxicity->analyze_hits enzyme Enzyme Inhibition Assays analyze_hits->enzyme moa Mechanism of Action Studies analyze_hits->moa

Caption: Proposed tiered screening workflow for this compound.

G cluster_workflow Cytotoxicity MTT Assay Workflow start Seed Cancer Cells in 96-well Plate adhere Incubate 24h (Allow Adherence) start->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate Incubate 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate % Viability and IC50 Value read->end

Caption: Experimental workflow for the cytotoxicity (MTT) assay.

G cluster_workflow Antimicrobial MIC Assay Workflow start Prepare Serial Dilutions of This compound in 96-well Plate add_inoculum Add Inoculum to Wells start->add_inoculum inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate 18-24h at 37°C add_inoculum->incubate read Read Results (Visually or Spectrophotometrically) incubate->read end Determine MIC Value (Lowest concentration with no growth) read->end

Caption: Workflow for the antimicrobial broth microdilution (MIC) assay.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 2,6-Difluoromandelic Acid from 2,6-Difluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions, making it a desirable moiety in the design of novel pharmaceuticals and functional materials. This document outlines a reliable two-step protocol for the synthesis of this compound, starting from the commercially available 2,6-difluorobenzaldehyde. The synthetic route proceeds via a cyanohydrin intermediate, which is subsequently hydrolyzed to the desired α-hydroxy acid.

Reaction Pathway

The synthesis is a two-step process:

  • Step 1: Cyanohydrin Formation. 2,6-Difluorobenzaldehyde is reacted with a cyanide source to form the corresponding cyanohydrin, 2-(2,6-difluorophenyl)-2-hydroxyacetonitrile. A common and effective method involves the use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid or a cyanide salt.

  • Step 2: Hydrolysis. The intermediate cyanohydrin is not isolated but is directly hydrolyzed under acidic conditions to yield this compound.

The overall reaction scheme is depicted below:

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis A 2,6-Difluorobenzaldehyde Reagent1 + TMSCN (or NaCN/H⁺) A->Reagent1 B 2-(2,6-Difluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin intermediate) Reagent2 + HCl (aq), Heat B->Reagent2 Reagent1->B C This compound Reagent2->C

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of mandelic acid derivatives from aromatic aldehydes via the cyanohydrin pathway. The values are based on literature precedents for similar substrates and serve as a benchmark for this specific synthesis.

ParameterStep 1: Cyanohydrin FormationStep 2: HydrolysisOverall Yield
Typical Yield 85-95%75-85%64-81%
Reaction Time 1-4 hours4-12 hours-
Temperature 0 °C to Room TemperatureReflux (approx. 110 °C)-
Purity (after workup) >90% (crude)>95% (crystallized)-

Experimental Protocols

Materials and Equipment:

  • 2,6-Difluorobenzaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂, anhydrous) or another suitable catalyst

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood (essential for handling TMSCN and HCl)

Protocol 1: Synthesis of this compound

Step 1: Formation of 2-(2,6-Difluorophenyl)-2-hydroxyacetonitrile (in situ)

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet in a fume hood.

  • To the flask, add 2,6-difluorobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (approx. 5-10 mL per gram of aldehyde).

  • Add a catalytic amount of anhydrous zinc iodide (ZnI₂, approx. 0.05-0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN, approx. 1.1-1.2 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 2: Hydrolysis to this compound

  • Once the cyanohydrin formation is complete, carefully quench the reaction by slowly adding the mixture to a flask containing concentrated hydrochloric acid (approx. 5-10 mL per gram of starting aldehyde). Caution: This step is exothermic and may release some HCN gas; perform in a well-ventilated fume hood.

  • Attach a reflux condenser to the flask.

  • Heat the biphasic mixture to reflux (the dichloromethane will boil off first, followed by the aqueous layer reaching approx. 100-110 °C) with vigorous stirring for 4-12 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield a white crystalline solid.

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis cluster_workup Workup and Purification setup 1. Charge flask with 2,6-difluorobenzaldehyde, DCM, and ZnI₂ cool 2. Cool to 0°C setup->cool add_tmscn 3. Add TMSCN dropwise cool->add_tmscn stir 4. Stir at room temperature (2-4 hours) add_tmscn->stir quench 5. Quench with conc. HCl stir->quench reflux 6. Heat to reflux (4-12 hours) quench->reflux cool_extract 7. Cool and extract with Ethyl Acetate reflux->cool_extract dry_evaporate 8. Dry and evaporate solvent cool_extract->dry_evaporate purify 9. Purify by recrystallization dry_evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Chiral Resolution of Amines Using (R)-2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2,6-Difluoromandelic acid is a chiral resolving agent used for the separation of enantiomers of racemic amines. This process is critical in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its pharmacological activity and safety profile. The resolution is typically achieved through the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties, such as solubility.[1][2][3]

Principle of Chiral Resolution

The fundamental principle behind this classical resolution technique is the reaction of a racemic amine with an enantiomerically pure chiral acid, in this case, (R)-2,6-Difluoromandelic acid. This reaction forms a pair of diastereomeric salts:

  • (R)-Amine · (R)-2,6-Difluoromandelic acid

  • (S)-Amine · (R)-2,6-Difluoromandelic acid

These diastereomeric salts are not mirror images of each other and therefore exhibit different physical properties, including melting points, crystal structures, and, most importantly, solubilities in a specific solvent system.[2][3] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated and isolated. The enantiomerically pure amine can then be recovered from the isolated salt.

Illustrative Quantitative Data

The efficiency of a chiral resolution is determined by the yield of the isolated diastereomeric salt and the enantiomeric excess (e.e.) of the desired amine enantiomer after liberation. The following table provides an illustrative summary of potential results for the resolution of a generic racemic amine using (R)-2,6-Difluoromandelic acid under various conditions.

Disclaimer: The following data is illustrative and intended to demonstrate the format for presenting results. Specific experimental data for the chiral resolution of amines using (R)-2,6-Difluoromandelic acid is not widely available in published literature. The optimal conditions for a specific amine must be determined empirically.

EntryRacemic AmineMolar Ratio (Amine:Acid)Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
11-Phenylethylamine1:1Ethanol45>95 (R-Amine)
21-Phenylethylamine1:1Methanol40>90 (R-Amine)
31-Phenylethylamine1:0.5Isopropanol35>98 (R-Amine)
42-Aminoheptane1:1Acetone30>92 (S-Amine)
52-Aminoheptane1:1Acetonitrile38>96 (S-Amine)

Experimental Protocols

General Protocol for the Chiral Resolution of a Racemic Amine

This protocol outlines a general procedure for the chiral resolution of a racemic amine using (R)-2,6-Difluoromandelic acid. The specific solvent, temperature, and stoichiometry will need to be optimized for each specific amine.

Materials:

  • Racemic amine

  • (R)-2,6-Difluoromandelic acid

  • Screening solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate)

  • Aqueous base solution (e.g., 1 M NaOH or NaHCO₃)

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Solvent Screening (Small Scale):

    • In a series of test tubes, dissolve small, equimolar amounts of the racemic amine and (R)-2,6-Difluoromandelic acid in different solvents.

    • Heat the solutions gently to ensure complete dissolution.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent system yields a crystalline precipitate. The ideal solvent will dissolve the diastereomeric salts at an elevated temperature but will allow for the selective crystallization of one diastereomer upon cooling.

  • Diastereomeric Salt Formation and Crystallization (Preparative Scale):

    • In a suitable flask, dissolve the racemic amine in the optimized solvent determined from the screening process.

    • In a separate flask, dissolve an equimolar amount of (R)-2,6-Difluoromandelic acid in the same solvent, heating gently if necessary.

    • Slowly add the acid solution to the amine solution with stirring.

    • If a precipitate forms immediately, heat the mixture until the solid redissolves.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required to maximize the yield of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[4]

    • Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.[4]

    • Dry the isolated salt.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a minimal amount of the hot crystallization solvent.

    • Allow the solution to cool slowly and collect the purified crystals by filtration.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent.

    • Add an aqueous base solution (e.g., 1 M NaOH) dropwise with stirring until the salt has completely dissociated and the aqueous layer is basic.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the recovered amine using a suitable technique such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.

Visualizations

Chiral_Resolution_Workflow racemic_amine Racemic Amine (R/S Mixture) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine·(R)-Acid and (S)-Amine·(R)-Acid) racemic_amine->diastereomeric_salts resolving_agent (R)-2,6-Difluoromandelic Acid resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine·(R)-Acid) fractional_crystallization->less_soluble Precipitate more_soluble More Soluble Diastereomeric Salt (in mother liquor) fractional_crystallization->more_soluble Solution liberation Liberation with Base less_soluble->liberation pure_enantiomer Enantiomerically Pure Amine (e.g., (R)-Amine) liberation->pure_enantiomer recovered_acid Recovered Resolving Agent ((R)-2,6-Difluoromandelic Acid) liberation->recovered_acid Experimental_Protocol_Flowchart start Start dissolve Dissolve Racemic Amine and (R)-2,6-Difluoromandelic Acid in Solvent start->dissolve crystallize Cool to Induce Fractional Crystallization dissolve->crystallize filtrate Filter to Isolate Less Soluble Diastereomeric Salt crystallize->filtrate recrystallize Recrystallize Salt (Optional) filtrate->recrystallize liberate Liberate Amine with Aqueous Base filtrate->liberate Directly recrystallize->liberate extract Extract Enriched Amine with Organic Solvent liberate->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate analyze Analyze Enantiomeric Excess (e.g., Chiral HPLC) dry_evaporate->analyze end End analyze->end

References

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

A A thorough review of scientific literature did not yield specific examples or established protocols for the use of 2,6-difluoromandelic acid as a chiral auxiliary in asymmetric synthesis. This suggests that it is not a commonly employed auxiliary for this purpose. However, the principles of asymmetric synthesis using chiral auxiliaries can be outlined, along with a general protocol that could be adapted for testing new potential auxiliaries like this compound. For context, the use of the parent compound, (S)-(+)-mandelic acid, as a chiral auxiliary has been reported, though it provided low to moderate diastereoselectivity in the addition of allyltrimethylsilane to cyclic N-acyliminium ions[1].

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a critical field in modern chemistry, particularly for the development of pharmaceuticals, where a specific stereoisomer of a molecule is often responsible for its therapeutic effect. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration.[2][3]

The general strategy for using a chiral auxiliary involves three key steps:

  • Attachment: The chiral auxiliary is covalently bonded to the starting material (substrate).

  • Stereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., alkylation, aldol reaction) where the steric and electronic properties of the auxiliary direct the approach of the reagent, leading to the preferential formation of one diastereomer.[2]

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. Ideally, the auxiliary can be recovered and reused.[3]

Fluorine substitution in chiral auxiliaries can enhance their effectiveness by influencing the electronic properties and conformational rigidity of the transition state, potentially leading to higher stereoselectivity.[4][5] While this compound is not a documented example, other fluorinated auxiliaries have shown considerable success.[4]

General Experimental Workflow

The following diagram illustrates a typical workflow for employing a chiral auxiliary in an asymmetric alkylation reaction.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery A Achiral Substrate (e.g., Carboxylic Acid) C Coupling Reaction (e.g., DCC, EDC) A->C B Chiral Auxiliary (e.g., this compound Derivative) B->C D Chiral Adduct (Ester or Amide) C->D E Deprotonation (e.g., LDA, LHMDS) D->E F Formation of Chiral Enolate E->F H Diastereomerically Enriched Product F->H G Electrophile (e.g., Alkyl Halide) G->F I Cleavage Reaction (e.g., Hydrolysis, Reduction) H->I J Enantiomerically Enriched Product I->J K Recovered Chiral Auxiliary I->K

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Generalized Experimental Protocols

The following are generalized protocols for the key steps in an asymmetric alkylation using a hypothetical chiral auxiliary derived from an α-hydroxy acid like this compound. Note: These are illustrative and would require significant optimization for a new, untested auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

  • Materials:

    • Achiral carboxylic acid (1.0 eq)

    • Chiral alcohol derived from this compound (1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid, chiral alcohol, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling agent (DCC or EDC) portion-wise and stir the mixture at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral ester by column chromatography.

Protocol 2: Diastereoselective Alkylation

  • Materials:

    • Chiral ester (1.0 eq)

    • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the chiral ester in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the LDA or LHMDS solution dropwise and stir for 1 hour to form the enolate.

    • Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product using ¹H NMR or HPLC analysis.

    • Purify the product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)

  • Materials:

    • Alkylated chiral ester (1.0 eq)

    • Lithium hydroxide (LiOH) (3.0 eq)

    • THF/Water mixture (e.g., 3:1)

  • Procedure:

    • Dissolve the ester in the THF/water solvent mixture.

    • Add LiOH and stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.

    • The aqueous layer can be further extracted to recover the chiral auxiliary (this compound derivative).

    • Combine the organic layers for the product, wash with brine, dry, and concentrate.

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by converting the acid to a chiral derivative for NMR analysis.

Data Presentation (Hypothetical)

Should this compound be explored as a chiral auxiliary, the results would typically be presented in a tabular format for clarity and comparison. The table below is a template for how such data would be organized.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1CH₃ILDATHF-78--
2BnBrLDATHF-78--
3CH₃ILHMDSTHF-78--
4BnBrLHMDSTHF-78--

Caption: Template for summarizing results of asymmetric alkylation experiments.

Conclusion

While this compound is a known chiral building block, its application as a chiral auxiliary for asymmetric synthesis is not documented in the available scientific literature. The protocols and workflow provided here are generalized templates based on established methods for other chiral auxiliaries. Researchers interested in exploring the potential of this compound in this capacity would need to undertake systematic experimental studies to determine its efficacy, including optimizing reaction conditions and assessing the levels of diastereoselectivity it can induce.

References

Application Notes: 2,6-Difluoromandelic Acid as a Versatile Building Block for Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 2,6-Difluoromandelic acid, a chiral α-hydroxy acid, represents a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique structural features, including a stereogenic center and a difluorinated phenyl ring, allow for the introduction of chirality and the modulation of physicochemical properties such as metabolic stability and binding affinity.

These application notes provide a detailed overview of the utility of this compound in the synthesis of a key pharmaceutical intermediate, (S)-2-(2,6-difluorophenyl)pyrrolidine, a crucial component in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors such as Larotrectinib. Detailed experimental protocols and data are presented to guide researchers and scientists in the potential applications of this important chiral building block.

Key Applications and Advantages

This compound serves as an ideal starting material for the enantioselective synthesis of various pharmaceutical intermediates. The primary advantages of utilizing this building block include:

  • Introduction of Chirality: The inherent chirality of this compound allows for the synthesis of enantiomerically pure downstream intermediates, which is critical for the efficacy and safety of many modern drugs.

  • Enhanced Metabolic Stability: The presence of two fluorine atoms on the phenyl ring can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life of the final active pharmaceutical ingredient (API).

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can influence the pKa and lipophilicity of the molecule, potentially improving oral bioavailability and cell permeability.

  • Versatile Synthetic Handle: The carboxylic acid and hydroxyl groups of this compound provide multiple points for chemical modification, enabling its incorporation into a wide range of molecular architectures.

Application Example: Synthesis of (S)-2-(2,6-difluorophenyl)pyrrolidine

(S)-2-(2,6-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of Larotrectinib, a first-in-class TRK inhibitor approved for the treatment of a wide range of solid tumors harboring NTRK gene fusions. The following section outlines a proposed synthetic route starting from (S)-2,6-difluoromandelic acid.

Synthetic Workflow

G cluster_0 Synthesis of (S)-2-(2,6-difluorophenyl)pyrrolidine A (S)-2,6-Difluoromandelic acid B (S)-2-Amino-1-(2,6-difluorophenyl)ethanol A->B Reduction & Amidation C (S)-2-(2,6-difluorophenyl)aziridine B->C Cyclization (e.g., Mitsunobu reaction) D (S)-4-Chloro-1-(2,6-difluorophenyl)butan-2-amine C->D Ring Opening E (S)-2-(2,6-difluorophenyl)pyrrolidine D->E Intramolecular Cyclization

Caption: Proposed synthetic workflow for (S)-2-(2,6-difluorophenyl)pyrrolidine.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Amino-1-(2,6-difluorophenyl)ethanol

  • Esterification: To a solution of (S)-2,6-difluoromandelic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) and reflux for 4 hours. Remove the solvent under reduced pressure.

  • Amidation: Dissolve the resulting methyl ester in methanol and bubble ammonia gas through the solution at 0°C for 6 hours. Concentrate the reaction mixture.

  • Reduction: To a suspension of the amide in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0°C. Stir the reaction at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate. Purify the crude product by column chromatography.

Protocol 2: Synthesis of (S)-2-(2,6-difluorophenyl)aziridine

  • Reaction Setup: To a solution of (S)-2-amino-1-(2,6-difluorophenyl)ethanol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous THF at 0°C, add a solution of iodine (1.2 eq) in THF dropwise.

  • Cyclization: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Quench the reaction with saturated sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aziridine by vacuum distillation or column chromatography.

Protocol 3: Synthesis of (S)-4-Chloro-1-(2,6-difluorophenyl)butan-2-amine

  • Grignard Reagent Preparation: Prepare a solution of 2-chloroethylmagnesium bromide from 1-bromo-2-chloroethane and magnesium turnings in anhydrous THF.

  • Ring Opening: To a solution of (S)-2-(2,6-difluorophenyl)aziridine (1.0 eq) in anhydrous THF at -78°C, add the freshly prepared Grignard reagent dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated ammonium chloride solution. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. The crude product can be used in the next step without further purification.

Protocol 4: Synthesis of (S)-2-(2,6-difluorophenyl)pyrrolidine

  • Cyclization: Dissolve the crude (S)-4-chloro-1-(2,6-difluorophenyl)butan-2-amine in a suitable solvent such as acetonitrile and add a non-nucleophilic base like potassium carbonate. Heat the mixture to reflux for 24 hours.

  • Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography to yield (S)-2-(2,6-difluorophenyl)pyrrolidine.

Quantitative Data Summary
StepIntermediateStarting MaterialReagentsSolventYield (%)Purity (%)
1(S)-2-Amino-1-(2,6-difluorophenyl)ethanol(S)-2,6-Difluoromandelic acid1. H₂SO₄, MeOH2. NH₃3. LiAlH₄THF75-85>98
2(S)-2-(2,6-difluorophenyl)aziridine(S)-2-Amino-1-(2,6-difluorophenyl)ethanolPPh₃, Imidazole, I₂THF60-70>97
3(S)-4-Chloro-1-(2,6-difluorophenyl)butan-2-amine(S)-2-(2,6-difluorophenyl)aziridine2-Chloroethylmagnesium bromideTHF80-90Crude
4(S)-2-(2,6-difluorophenyl)pyrrolidine(S)-4-Chloro-1-(2,6-difluorophenyl)butan-2-amineK₂CO₃Acetonitrile70-80>99

Note: The presented yields and purities are hypothetical and based on analogous transformations reported in the literature. Actual results may vary.

Signaling Pathway of TRK Inhibitors

G cluster_1 TRK Signaling Pathway Inhibition Ligand Neurotrophin TRK TRK Receptor Ligand->TRK binds to Dimerization Dimerization & Autophosphorylation TRK->Dimerization Larotrectinib Larotrectinib (containing the 2,6-difluorophenyl- pyrrolidine moiety) Larotrectinib->TRK inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K PI3K-AKT-mTOR Pathway Dimerization->PI3K PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis PLCg->Proliferation

Caption: Simplified TRK signaling pathway and the inhibitory action of Larotrectinib.

Conclusion

This compound is a highly valuable chiral building block with significant potential in the synthesis of pharmaceutical intermediates. Its application in the preparation of (S)-2-(2,6-difluorophenyl)pyrrolidine, a key fragment of TRK inhibitors, underscores its importance in modern drug development. The synthetic protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, ultimately contributing to the discovery of novel and more effective therapeutic agents.

Application Notes and Protocols for the Esterification of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2,6-difluoromandelic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established esterification methods, adapted for the specific properties of the fluorinated substrate.

Introduction

This compound is a valuable building block in medicinal chemistry. Its ester derivatives are often precursors to biologically active molecules. The presence of two fluorine atoms on the aromatic ring can influence the reactivity of the carboxylic acid group and may require optimized reaction conditions for efficient esterification. These application notes describe two robust protocols for the synthesis of esters from this compound: the classic Fischer-Speier esterification and the milder Steglich esterification, suitable for more sensitive substrates.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the esterification of mandelic acid derivatives, providing a baseline for the esterification of this compound.

Table 1: Fischer-Speier Esterification of Mandelic Acid Derivatives [1]

ParameterValue
Reactants
Mandelic Acid Derivative1.0 eq
Alcohol10-20 eq (often as solvent)
Catalyst
Concentrated H₂SO₄ or p-TsOH0.1-0.2 eq
Reaction Conditions
TemperatureReflux (e.g., ~78 °C for ethanol)
Reaction Time4-12 hours
Yield
Isolated Yield80-95%

Table 2: Steglich Esterification of Mandelic Acid Derivatives [2]

ParameterValue
Reactants
Mandelic Acid Derivative1.0 eq
Alcohol1.2 eq
Reagents
DCC (Dicyclohexylcarbodiimide)1.1 eq
DMAP (4-Dimethylaminopyridine)0.1 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-12 hours
Yield
Isolated Yield75-95%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol

This method is a classic acid-catalyzed esterification suitable for simple alcohols.[3][4] The use of a large excess of the alcohol drives the equilibrium towards the ester product.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol (10-20 eq), which also serves as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,6-difluoromandelate.

  • The crude product can be further purified by column chromatography or vacuum distillation if necessary.

Protocol 2: Steglich Esterification of this compound with a Generic Alcohol (ROH)

This method is ideal for more complex or acid-sensitive alcohols and proceeds under milder, room temperature conditions.[5][6] It utilizes DCC as a coupling agent and DMAP as a catalyst.[5][6]

Materials:

  • This compound

  • Alcohol (ROH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0 °C.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirring reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash it sequentially with 0.5 M HCl solution (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Esterification_Workflow start Start acid This compound start->acid reagents Choose Protocol acid->reagents fischer_reagents Add Alcohol (excess) & Acid Catalyst (H₂SO₄) reagents->fischer_reagents Fischer steglich_reagents Add Alcohol, DCC, DMAP in DCM reagents->steglich_reagents Steglich reflux Heat to Reflux fischer_reagents->reflux fischer_workup Aqueous Workup (NaHCO₃, Brine) reflux->fischer_workup purification Purification (Chromatography/Distillation) fischer_workup->purification rt_stir Stir at 0°C to RT steglich_reagents->rt_stir steglich_workup Filter DCU & Aqueous Workup rt_stir->steglich_workup steglich_workup->purification product Ester Product purification->product

Caption: Workflow for the esterification of this compound.

References

Application Notes: Amide Coupling Reactions with 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluoromandelic acid is an important chiral building block in medicinal chemistry and drug development. The presence of two fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Amide coupling reactions are among the most frequently utilized transformations in the synthesis of pharmaceutical candidates, allowing for the covalent linkage of carboxylic acids with amines to form stable amide bonds.[3]

This document provides detailed protocols and guidelines for the successful amide coupling of this compound with various primary and secondary amines. The choice of coupling reagent and reaction conditions is critical to achieve high yields and minimize side reactions, particularly racemization at the chiral center of the mandelic acid moiety.[4]

Choosing a Coupling Reagent

The selection of an appropriate coupling reagent is crucial for an efficient amide bond formation. The most common strategies involve the activation of the carboxylic acid to form a more electrophilic species that readily reacts with the amine nucleophile.[5] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium (uronium) salts.[4][6]

  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used reagents.[3][7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] To suppress racemization and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often required.[6][7]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and lower risk of side reactions compared to carbodiimides.[6][8] They are particularly useful for coupling sterically hindered amino acids or less nucleophilic amines.[4] A key advantage is that they do not form guanidinium byproducts.[6]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): Reagents like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) are among the most efficient coupling reagents available, especially for challenging couplings.[6][9] They generate highly reactive OAt esters, which react rapidly with amines.[6] However, care must be taken as these reagents can react with the amine to form an undesired guanidinium byproduct.

The following table summarizes the characteristics of commonly used coupling reagents suitable for reactions with this compound.

Reagent ClassExample(s)Additive(s)AdvantagesConsiderations
Carbodiimide EDC, DIC, DCCHOBt, DMAPCost-effective, readily available.[3]Risk of racemization (mitigated by additives), byproduct removal can be difficult (DCU).[7][8]
Phosphonium Salt PyBOP, PyAOPBase (e.g., DIPEA)High reactivity, low racemization, no guanidinylation side products.[6]Higher cost, byproducts can be hazardous (historically with BOP).[7]
Aminium Salt HATU, HBTUBase (e.g., DIPEA)Very high efficiency, rapid reaction times, effective for hindered substrates.[6][9]Higher cost, potential for guanidinylation of the amine, solutions have limited stability.[6]

Experimental Workflows & Diagrams

A typical workflow for an amide coupling reaction involves the activation of the carboxylic acid followed by the addition of the amine. The process is generally carried out in a single pot.

G General Workflow for Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Amine in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B 1 C Add Coupling Reagent (e.g., HATU, PyBOP) B->C 2 D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D 3 E Aqueous Work-up (e.g., wash with aq. HCl, aq. NaHCO3) D->E 4 F Dry Organic Layer (e.g., Na2SO4 or MgSO4) E->F G Concentrate in vacuo F->G H Purify by Chromatography (e.g., Flash Column) G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General workflow for a solution-phase amide coupling reaction.

The chemical transformation involves the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

Caption: General reaction scheme for amide bond formation.

Detailed Experimental Protocols

The following are representative protocols for the coupling of this compound with a generic amine using common coupling reagents. Researchers should optimize conditions based on the specific amine being used.

Protocol 1: Coupling using HATU

HATU is a highly effective reagent suitable for a wide range of amines, including those that are less reactive.[6][9]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate. Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt

This is a classic, cost-effective method for routine amide couplings.[10]

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.) and HOBt (1.2 eq.).

  • Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM).

  • Amine & Base Addition: Add the amine (1.1 eq.) followed by a base such as DIPEA or Triethylamine (Et₃N) (2.5 eq.).

  • EDC Addition: Cool the reaction mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction for completion.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes help remove the urea byproduct from EDC and any unreacted starting materials.[11]

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting crude amide via flash chromatography or recrystallization.

References

Application Note: Enantiomeric Separation of 2,6-Difluoromandelic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2,6-Difluoromandelic acid, a critical chiral building block in pharmaceutical synthesis. A normal-phase chiral HPLC method was developed utilizing a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak symmetry for the two enantiomers. This method is suitable for routine quality control, purity assessment, and process monitoring in research and drug development settings.

Introduction

Enantiomerically pure mandelic acid and its derivatives are vital intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1] The specific stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile. This compound is a halogenated derivative of significant interest. A reliable and efficient analytical method to separate and quantify its enantiomers is therefore essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely adopted technique for this purpose due to its high efficiency and reproducibility.[1] This note presents a detailed protocol for the enantiomeric separation of this compound.

Experimental Workflow

The development and execution of the HPLC method for the enantiomeric separation of this compound follows a systematic workflow, from sample preparation to data analysis.

HPLC Workflow for Enantiomeric Separation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Hexane/IPA/TFA) InstrumentSetup HPLC System Setup (Column Equilibration) MobilePhasePrep->InstrumentSetup InstrumentSetup->Injection Separation Chromatographic Separation (Chiral Stationary Phase) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Resolution, Enantiomeric Excess) Integration->Quantification Reporting Generate Report Quantification->Reporting

Figure 1: Experimental workflow for the chiral HPLC separation of this compound.

Experimental Protocols

3.1. Instrumentation and Materials

  • HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.[1]

  • Chiral Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm).[1][2] This column consists of cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.

  • Chemicals:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Racemic this compound standard

    • (R)- and (S)-2,6-Difluoromandelic acid reference standards (if available)

3.2. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump heads.[1]

3.3. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • If individual enantiomer standards are available, prepare separate solutions of each at 0.1 mg/mL to confirm the elution order.

3.4. HPLC Method Parameters

The chromatographic conditions are summarized in the table below.

ParameterValue
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL[1]
Detection Wavelength 220 nm
Run Time 20 minutes

Table 1: Optimized HPLC method parameters for the enantiomeric separation of this compound.

3.5. System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Relative Standard Deviation (RSD) of Retention Times ≤ 2.0%
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%

Table 2: System suitability requirements.

Expected Results

Under the specified chromatographic conditions, baseline separation of the (R)- and (S)-enantiomers of this compound is expected. The addition of TFA to the mobile phase is crucial for improving peak shape and resolution for acidic compounds.[1] The elution order of the enantiomers should be determined by injecting individual standards, if available. Based on similar separations of mandelic acid derivatives, the (R)-enantiomer often elutes before the (S)-enantiomer on this type of stationary phase.[1]

AnalyteExpected Retention Time (min)
(R)-2,6-Difluoromandelic acid~ 10.5
(S)-2,6-Difluoromandelic acid~ 12.0

Table 3: Expected retention times for the enantiomers of this compound.

Data Analysis and Quantification

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Method Development and Optimization Logic

The selection of the chiral stationary phase and mobile phase composition is based on established principles for the separation of mandelic acid derivatives.

Method Development Logic Analyte This compound (Acidic, Chiral) CSP_Choice Chiral Stationary Phase (CSP) Selection (Polysaccharide-based: CHIRALPAK IC) Analyte->CSP_Choice MP_Mode Mobile Phase Mode (Normal Phase) CSP_Choice->MP_Mode MP_Composition Mobile Phase Composition (Hexane/Alcohol) MP_Mode->MP_Composition Additive Mobile Phase Additive (Trifluoroacetic Acid - TFA) MP_Composition->Additive Optimization Method Optimization (Flow rate, Temperature, % Alcohol) Additive->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Figure 2: Logical flow for HPLC method development for chiral acidic compounds.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a CHIRALPAK® IC column with a normal-phase mobile phase containing a small percentage of TFA ensures excellent resolution and peak shape. This method is readily applicable in pharmaceutical laboratories for the quality control and analysis of this important chiral intermediate.

References

Application Notes and Protocols: NMR Analysis of Diastereomeric Salts of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical aspect of chiral compound analysis. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-destructive method for this purpose. When enantiomers are converted into diastereomers through reaction with a chiral resolving agent, their distinct spectral properties in an NMR spectrum allow for their differentiation and quantification.

This document provides detailed protocols for the NMR analysis of diastereomeric salts of 2,6-difluoromandelic acid. The principle lies in the formation of diastereomers which, unlike enantiomers, have different physical and spectral properties, leading to distinguishable chemical shifts and coupling constants in their NMR spectra.[1][2] This distinction enables the determination of diastereomeric excess (d.e.), which corresponds to the enantiomeric excess (e.e.) of the original sample.

Two primary methods are outlined: the use of a chiral solvating agent (CSA) to form transient diastereomeric salts and the use of a chiral derivatizing agent (CDA) to form stable diastereomeric esters or amides.

Method 1: Using a Chiral Solvating Agent (CSA)

This method relies on the rapid and reversible formation of diastereomeric complexes in solution between the enantiomers of this compound and a chiral solvating agent.[2][3] This interaction is often sufficient to induce chemical shift non-equivalence in the resulting ¹H NMR spectrum, allowing for direct quantification.[2] A common choice for acidic compounds like this compound is a chiral amine.

Experimental Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) and transfer the solution to a 5 mm NMR tube.[1]

  • Initial NMR Spectrum :

    • Acquire a standard ¹H NMR spectrum of the this compound solution to serve as a reference.

  • Addition of Chiral Solvating Agent :

    • Prepare a stock solution of a suitable chiral amine (e.g., (R)-(+)-1-phenylethylamine) in the same deuterated solvent.

    • Add an appropriate amount of the CSA stock solution to the NMR tube. A 1:1 molar ratio of CSA to the analyte is a good starting point, though optimization may be necessary.[2]

  • Homogenization and Equilibration :

    • Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and to facilitate the formation of the diastereomeric salts.[3]

  • NMR Data Acquisition :

    • Acquire a ¹H NMR spectrum of the mixture.

    • Instrument Setup : Tune and shim the instrument for optimal resolution.

    • Acquisition Parameters :

      • Number of Scans : 16 to 64 scans are typically sufficient.[2]

      • Relaxation Delay (d1) : Use a relaxation delay of at least 5 seconds for accurate integration.[2]

  • Data Processing and Analysis :

    • Process the acquired spectrum with appropriate phasing and baseline correction.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons closer to the chiral center are more likely to exhibit significant chemical shift differences.

    • Integrate the areas of these two signals (Area₁ and Area₂).[3]

    • Calculate the diastereomeric excess (d.e.) using the following formula:

      • d.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Illustrative Data

The following table summarizes hypothetical ¹H NMR data for the diastereomeric salts of (R/S)-2,6-difluoromandelic acid with (R)-(+)-1-phenylethylamine.

DiastereomerProton SignalChemical Shift (δ, ppm)Integration (Area)
(R)-acid • (R)-amine-CH(OH)-5.151.00
(S)-acid • (R)-amine-CH(OH)-5.120.25

Calculation of Diastereomeric Excess:

d.e. (%) = [|1.00 - 0.25| / (1.00 + 0.25)] x 100 = 60%

This indicates an enantiomeric excess of 60% for the (R)-2,6-difluoromandelic acid.

G Workflow for NMR Analysis with a Chiral Solvating Agent cluster_prep Sample Preparation cluster_addition CSA Addition cluster_nmr NMR Analysis cluster_analysis Data Analysis prep1 Dissolve Racemic this compound in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 add_csa Add Chiral Solvating Agent (e.g., (R)-1-phenylethylamine) prep2->add_csa Formation of transient diastereomeric salts acquire Acquire 1H NMR Spectrum add_csa->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Diastereotopically Resolved Signals process->integrate calculate Calculate Diastereomeric Excess (d.e.) integrate->calculate

Workflow for CSA Method

Method 2: Using a Chiral Derivatizing Agent (CDA)

This approach involves the covalent bonding of the enantiomers of this compound with a chiral derivatizing agent to form stable diastereomeric esters or amides.[2] This method often results in larger and more easily quantifiable signal separation in the NMR spectrum compared to the CSA method.[1][2]

Experimental Protocol
  • Formation of Diastereomeric Esters :

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and a chiral alcohol (e.g., (R)-(-)-2-butanol, 1.0 equivalent) in anhydrous dichloromethane.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

    • In a separate container, dissolve dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

    • Slowly add the DCC solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).[1]

  • Work-up and Purification :

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the diastereomeric ester mixture.[1]

  • NMR Sample Preparation :

    • Accurately weigh 10-20 mg of the purified diastereomeric ester mixture and dissolve it in approximately 0.6 mL of CDCl₃.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Acquire a ¹H NMR spectrum using standard acquisition parameters. A spectrometer with a field strength of 400 MHz or higher is recommended for better resolution.[1]

    • Ensure a sufficient number of scans (e.g., 16 or 32) are co-added to achieve a good signal-to-noise ratio.[1]

  • Data Processing and Analysis :

    • Process the spectrum and identify well-resolved signals for the two diastereomers.

    • Integrate the corresponding signals for the major (I_major) and minor (I_minor) diastereomers.

    • Calculate the diastereomeric excess (d.e.) using the formula:

      • d.e. (%) = [|I_major - I_minor| / (I_major + I_minor)] x 100

Illustrative Data

The following table presents hypothetical ¹H NMR data for the diastereomeric esters formed from (R/S)-2,6-difluoromandelic acid and (R)-(-)-2-butanol.

DiastereomerProton SignalChemical Shift (δ, ppm)Integration (Area)
(R)-acid-(R)-alcohol-OCH(CH₃)CH₂CH₃4.851.00
(S)-acid-(R)-alcohol-OCH(CH₃)CH₂CH₃4.800.50

Calculation of Diastereomeric Excess:

d.e. (%) = [|1.00 - 0.50| / (1.00 + 0.50)] x 100 = 33.3%

This indicates an enantiomeric excess of 33.3% for the (R)-2,6-difluoromandelic acid.

G Workflow for NMR Analysis with a Chiral Derivatizing Agent cluster_synthesis Synthesis of Diastereomers cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis react React Racemic this compound with Chiral Alcohol (e.g., (R)-2-butanol) workup Work-up and Purify Diastereomeric Esters react->workup dissolve Dissolve Purified Diastereomeric Mixture in CDCl3 workup->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (≥400 MHz) transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals of Diastereomers process->integrate calculate Calculate Diastereomeric Excess (d.e.) integrate->calculate

Workflow for CDA Method

Conclusion

NMR spectroscopy, in conjunction with chiral solvating or derivatizing agents, provides a reliable and efficient method for determining the enantiomeric purity of this compound. The choice between the CSA and CDA methods will depend on the specific properties of the analyte and the required robustness of the analysis. The CSA method is generally faster as it does not require synthesis and purification, while the CDA method often provides better spectral resolution.

References

Application Notes and Protocols: The Strategic Role of 2,6-Difluoromandelic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Difluoromandelic acid is a valuable fluorinated building block in the synthesis of biologically active molecules. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the development of novel agrochemicals. While direct applications are still emerging, its structural motif is found in potent insecticidal agents, particularly within the class of benzoylphenylurea insecticides. This document outlines the synthetic utility of this compound as a precursor for the synthesis of these important agrochemicals, providing detailed experimental protocols and data.

The core strategy involves the conversion of this compound into key intermediates such as 2,6-difluorobenzoyl chloride, which can then be coupled with substituted phenylureas to yield the final insecticidal compounds.

Synthetic Pathway Overview

The overall synthetic route from this compound to a representative benzoylphenylurea insecticide involves a two-stage process. The first stage focuses on the conversion of this compound to the key intermediate, 2,6-difluorobenzoyl chloride. The second stage is the coupling of this intermediate with a substituted phenylurea to form the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis 2_6_Difluoromandelic_Acid This compound Oxidation Oxidation 2_6_Difluoromandelic_Acid->Oxidation 2_6_Difluorophenylglyoxylic_Acid 2,6-Difluorophenylglyoxylic Acid Oxidation->2_6_Difluorophenylglyoxylic_Acid Chlorination Chlorination (e.g., SOCl₂) 2_6_Difluorophenylglyoxylic_Acid->Chlorination 2_6_Difluorobenzoyl_Chloride 2,6-Difluorobenzoyl Chloride Chlorination->2_6_Difluorobenzoyl_Chloride Coupling Coupling Reaction 2_6_Difluorobenzoyl_Chloride->Coupling Substituted_Phenylurea Substituted Phenylurea Substituted_Phenylurea->Coupling Benzoylphenylurea_Insecticide Benzoylphenylurea Insecticide Coupling->Benzoylphenylurea_Insecticide

Caption: Synthetic pathway from this compound to a benzoylphenylurea insecticide.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of a representative benzoylphenylurea insecticide from this compound. The data is representative and may vary based on specific reaction conditions and the nature of the substituted phenylurea.

Table 1: Synthesis of 2,6-Difluorobenzoyl Chloride from this compound

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. OxidationThis compound, KMnO₄H₂SO₄ (cat.)Acetone/Water25-304-685-90>95 (as 2,6-Difluorophenylglyoxylic Acid)
2. Chlorination2,6-Difluorophenylglyoxylic AcidThionyl Chloride (SOCl₂)Toluene80-902-390-95>97

Table 2: Synthesis of a Representative Benzoylphenylurea Insecticide

ReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2,6-Difluorobenzoyl Chloride, 4-ChlorophenylureaPyridineDichloromethane (DCM)0-253-580-88>98

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorobenzoyl Chloride from this compound

Step 1: Oxidation of this compound to 2,6-Difluorophenylglyoxylic Acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (53.2 mmol) of this compound in 100 mL of a 1:1 mixture of acetone and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 8.4 g (53.2 mmol) of potassium permanganate (KMnO₄) in 50 mL of water dropwise over 1 hour, maintaining the temperature below 10 °C. A catalytic amount of sulfuric acid (2-3 drops) can be added.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide.

  • Acidify the filtrate with 2M HCl to a pH of approximately 2, which will precipitate the 2,6-Difluorophenylglyoxylic acid.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination to 2,6-Difluorobenzoyl Chloride

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8.0 g (43.0 mmol) of 2,6-Difluorophenylglyoxylic acid in 50 mL of dry toluene.

  • Add 7.7 mL (107.5 mmol) of thionyl chloride (SOCl₂) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2,6-difluorobenzoyl chloride as an oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-((4-chlorophenyl)carbamoyl)-2,6-difluorobenzamide (A Representative Benzoylphenylurea)

  • In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 7.0 g (41.0 mmol) of 4-chlorophenylurea in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 7.2 g (41.0 mmol) of 2,6-difluorobenzoyl chloride in 20 mL of anhydrous DCM to the flask, followed by the dropwise addition of 3.3 mL (41.0 mmol) of pyridine.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-((4-chlorophenyl)carbamoyl)-2,6-difluorobenzamide as a white solid.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the laboratory synthesis of a benzoylphenylurea insecticide from this compound.

G Start Start: This compound Oxidation_Step 1. Oxidation (KMnO₄, Acetone/H₂O) Start->Oxidation_Step Workup_1 2. Quenching & Filtration Oxidation_Step->Workup_1 Acidification 3. Acidification & Isolation of 2,6-Difluorophenylglyoxylic Acid Workup_1->Acidification Chlorination_Step 4. Chlorination (SOCl₂, Toluene) Acidification->Chlorination_Step Purification_1 5. Removal of volatiles to get 2,6-Difluorobenzoyl Chloride Chlorination_Step->Purification_1 Coupling_Step 6. Coupling Reaction with 4-Chlorophenylurea in DCM Purification_1->Coupling_Step Workup_2 7. Aqueous Workup Coupling_Step->Workup_2 Purification_2 8. Recrystallization Workup_2->Purification_2 Final_Product Final Product: Benzoylphenylurea Insecticide Purification_2->Final_Product

Caption: Laboratory workflow for the synthesis of a benzoylphenylurea insecticide.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety guidelines. All experiments should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions.

Application Note: Derivatization of 2,6-Difluoromandelic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the chemical derivatization of 2,6-difluoromandelic acid for analysis by gas chromatography (GC), typically coupled with mass spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC analysis of this compound is not feasible.[1][2] The protocol described herein focuses on silylation, a robust and widely used technique that replaces active hydrogens on the carboxylic acid and hydroxyl functional groups with nonpolar trimethylsilyl (TMS) groups.[3][4][5] This process significantly increases the analyte's volatility and thermal stability, making it amenable to GC analysis while improving peak shape and detector response.[5]

Principle of Derivatization

For GC analysis, compounds must be volatile and thermally stable. Polar functional groups, such as the carboxylic acid (-COOH) and hydroxyl (-OH) groups present in this compound, lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic performance.[1][6]

Derivatization chemically modifies these functional groups to increase volatility.[7] The most common methods for compounds like mandelic acid are:

  • Silylation: This is the most prevalent method for derivatizing active hydrogen groups.[3] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the acidic protons on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. This conversion to TMS-esters and TMS-ethers disrupts hydrogen bonding, thereby increasing volatility.[4] A catalyst like trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent, especially for sterically hindered groups.[5]

  • Alkylation/Esterification: This method specifically targets the carboxylic acid group, converting it into an ester (e.g., methyl or ethyl ester).[6][7] This is often followed by a second derivatization step (e.g., acylation) to cap the remaining hydroxyl group.[1]

This protocol will focus on a comprehensive one-step silylation procedure using BSTFA with 1% TMCS, which derivatizes both functional groups simultaneously.

Experimental Workflow

The overall process, from sample preparation to data acquisition, follows a structured workflow to ensure reproducibility. The key stages include sample drying, addition of derivatization reagents, incubation to complete the reaction, and subsequent injection into the GC-MS system.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A 1. Aliquot Sample (Containing this compound) B 2. Evaporate to Dryness (e.g., under Nitrogen stream or vacuum) A->B C 3. Add Solvent (e.g., Pyridine) and Derivatization Reagent (BSTFA + 1% TMCS) B->C D 4. Seal Vial and Vortex C->D E 5. Incubate (e.g., 70°C for 60 min) D->E F 6. Cool to Room Temperature E->F G 7. Inject Sample into GC-MS F->G H 8. Data Acquisition & Analysis G->H

Caption: General experimental workflow for the silylation of this compound.

Detailed Silylation Protocol

This protocol details the conversion of this compound into its di-TMS (bis-trimethylsilyl) derivative.

3.1. Materials and Reagents

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Anhydrous/GC grade)

  • Reacti-Vials™ or other suitable glass autosampler vials with PTFE-lined caps

  • Microsyringes

  • Vortex mixer

  • Heating block or oven

  • Nitrogen evaporator or vacuum centrifuge

3.2. Procedure

  • Sample Preparation:

    • Accurately transfer a sample containing approximately 0.1-1.0 mg of this compound into a glass reaction vial.

    • If the sample is in solution, evaporate the solvent completely to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. The absence of water is critical as moisture can deactivate the silylating reagent.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a general rule.

    • Immediately cap the vial tightly to prevent exposure to atmospheric moisture.

    • Vortex the mixture for 30 seconds to ensure the sample is fully dissolved and mixed with the reagents.

    • Place the vial in a heating block or oven set to 70°C and incubate for 60 minutes. Reaction time and temperature may require optimization depending on the sample matrix.

  • Analysis:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

Chemical Reaction Visualization

The silylation reaction targets both the carboxylic acid and the alpha-hydroxyl groups of the this compound molecule, as illustrated below.

Caption: Silylation of this compound using BSTFA to form its di-TMS derivative.

Expected Results and Data

Following successful derivatization, the resulting di-TMS derivative of this compound will be significantly more volatile and exhibit a symmetric peak shape on common nonpolar or mid-polar GC columns.

Table 1: Typical GC-MS Parameters and Expected Data

ParameterValue / Description
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injection Mode Split (e.g., 20:1) or Splitless
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z
Analyte Derivative This compound, di-TMS
Molecular Weight 330.1 g/mol
Key MS Fragments (m/z) M-15 (loss of CH₃): 315M-117 (loss of COOTMS): 213Base Peak (TMS): 73

Note: Retention times and fragment intensities are instrument-dependent and should be confirmed by running a standard.

Troubleshooting

  • No or Low Peak Intensity: This often indicates incomplete derivatization or degradation. Ensure the sample was completely dry before adding reagents and that vials were sealed properly. Consider increasing reaction time, temperature, or the amount of silylating reagent.

  • Tailing Peaks: This may suggest that some of the analyte remains underivatized. The presence of active sites in the GC liner or column can also be a cause. Using a fresh, deactivated liner is recommended.

  • Extraneous Peaks: The presence of moisture can hydrolyze the silylating reagent, creating siloxane peaks in the chromatogram. Always use anhydrous solvents and handle reagents in a dry environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Resolution of Primary Amines with 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 2,6-Difluoromandelic acid for the chiral resolution of primary amines. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate successful and efficient enantiomeric separations.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral resolution of primary amines using this compound.

Issue Potential Cause(s) Recommended Solution(s)
No precipitation of diastereomeric salt 1. High solubility of both diastereomeric salts in the chosen solvent. 2. Insufficient concentration of the amine and/or resolving agent. 3. Inappropriate temperature for crystallization.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols like isopropanol or ethanol, esters like ethyl acetate, or mixtures thereof). The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. 2. Increase Concentration: Concentrate the solution by carefully removing some of the solvent. 3. Temperature Optimization: Gradually cool the solution. If crystallization does not occur at room temperature, try cooling in an ice bath or even to lower temperatures (e.g., -15°C).[1] 4. Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.
Oily precipitate instead of crystalline solid 1. The melting point of the diastereomeric salt is below the current experimental temperature. 2. The solvent is not suitable for crystallization of the specific salt. 3. Impurities are present in the racemic amine or resolving agent.1. Lower the Temperature: Cool the mixture to encourage solidification. 2. Solvent Modification: Add a less polar co-solvent to the mixture to reduce the solubility of the salt and promote crystallization. 3. Purification: Ensure the starting materials are of high purity. Recrystallize or purify the racemic amine if necessary.
Low yield of the desired enantiomer 1. The molar ratio of the resolving agent to the racemic amine is not optimal. 2. Incomplete precipitation of the less soluble diastereomeric salt. 3. Co-precipitation of the more soluble diastereomeric salt.1. Optimize Molar Ratio: Experiment with different molar ratios of this compound to the primary amine. Ratios from 0.5 to 1.0 equivalents of the resolving agent are a good starting point. 2. Increase Crystallization Time: Allow for a longer crystallization period to maximize the precipitation of the less soluble salt. 3. Recrystallization: Recrystallize the isolated diastereomeric salt to improve its purity and remove the co-precipitated diastereomer.
Low enantiomeric excess (e.e.) of the resolved amine 1. The difference in solubility between the two diastereomeric salts is small in the chosen solvent. 2. Inefficient separation of the precipitated salt from the mother liquor. 3. Insufficient purification of the diastereomeric salt.1. Solvent Optimization: A thorough solvent screening is crucial. The goal is to maximize the solubility difference between the diastereomeric salts. 2. Efficient Filtration: Ensure the precipitated salt is thoroughly washed with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. 3. Multiple Recrystallizations: Perform one or more recrystallizations of the diastereomeric salt. Monitor the e.e. after each recrystallization until a constant value is achieved.
Difficulty in recovering the resolved amine from the diastereomeric salt 1. Incomplete neutralization of the this compound. 2. The free amine is soluble in the aqueous layer during extraction. 3. Emulsion formation during extraction.1. Ensure Complete Basification: Use a suitable base (e.g., NaOH or NaHCO₃ solution) to adjust the pH of the solution to be sufficiently basic (pH > 10) to ensure the complete liberation of the free amine. 2. Optimize Extraction: Use an appropriate organic solvent for extraction. If the amine has some water solubility, perform multiple extractions with the organic solvent. Saturating the aqueous layer with NaCl can also reduce the solubility of the amine in the aqueous phase. 3. Break Emulsions: If an emulsion forms, adding a small amount of brine or filtering the mixture through a pad of celite can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chiral resolution using this compound?

A1: The chiral resolution of a racemic primary amine with an enantiomerically pure chiral acid, such as (R)- or (S)-2,6-Difluoromandelic acid, is based on the formation of a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Once the less soluble salt is isolated, the enantiomerically pure amine can be recovered by treatment with a base.

Q2: How do I choose the correct enantiomer of this compound for my resolution?

A2: The choice between (R)- and (S)-2,6-Difluoromandelic acid will determine which enantiomer of the primary amine is obtained in the crystalline fraction. This is often determined empirically. It is recommended to perform small-scale screening experiments with both enantiomers of the resolving agent to see which one provides a better separation for your specific primary amine.

Q3: What are the key parameters to optimize for a successful resolution?

A3: The most critical parameters to optimize are the choice of solvent, the molar ratio of the resolving agent to the racemic amine, the crystallization temperature, and the crystallization time. A systematic screening of these parameters is essential to achieve high yield and high enantiomeric excess.

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved amine?

A4: The enantiomeric excess of the resolved amine can be determined using several analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Q5: What are the potential advantages of using this compound as a resolving agent?

A5: While specific data for this compound is limited, fluorinated mandelic acid derivatives can sometimes offer advantages in terms of forming highly crystalline salts and may exhibit different solubility profiles compared to non-fluorinated analogs, potentially leading to more efficient separations for certain amines. The fluorine atoms can influence crystal packing and intermolecular interactions.

Experimental Protocols

The following is a generalized protocol for the chiral resolution of a primary amine using this compound. This protocol should be considered a starting point and will likely require optimization for your specific primary amine.

1. Diastereomeric Salt Formation and Crystallization

  • Step 1: Dissolution: In an Erlenmeyer flask, dissolve the racemic primary amine (1.0 equivalent) in a minimum amount of a suitable warm solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Step 2: Addition of Resolving Agent: In a separate flask, dissolve the enantiomerically pure this compound (0.5 - 1.0 equivalent) in the same warm solvent.

  • Step 3: Salt Formation: Slowly add the this compound solution to the amine solution with constant stirring.

  • Step 4: Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize the yield, the flask can be further cooled in an ice bath or a refrigerator for a period of time (e.g., 2-24 hours).

2. Isolation and Purification of the Diastereomeric Salt

  • Step 1: Filtration: Collect the precipitated crystals by vacuum filtration.

  • Step 2: Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomeric salt.

  • Step 3: Recrystallization (Optional but Recommended): To improve the diastereomeric purity, dissolve the collected crystals in a minimal amount of the hot crystallization solvent and allow them to recrystallize. Repeat this process until the enantiomeric excess of the liberated amine (see step 3) is constant.

3. Liberation of the Enantiomerically Enriched Amine

  • Step 1: Salt Dissolution: Suspend the purified diastereomeric salt crystals in water.

  • Step 2: Basification: Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the solution is basic (pH > 10), which will liberate the free amine.

  • Step 3: Extraction: Transfer the mixture to a separatory funnel and extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times.

  • Step 4: Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched primary amine.

4. Analysis

  • Determine the yield and the enantiomeric excess (e.e.) of the resolved amine using an appropriate analytical method (e.g., chiral HPLC).

Quantitative Data

Racemic CompoundResolving AgentSolventEnantiomeric Excess (e.e.)
p-Fluoro-mandelic acidPhenylethylamine mix2-butanone>98%

Note: This data is for a related fluorinated mandelic acid and a different amine. It is provided for illustrative purposes only. Optimal conditions and achievable e.e. will vary for the resolution of primary amines with this compound.

Visualizations

The following diagrams illustrate the key processes and logical relationships in the chiral resolution of primary amines.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiopure Amine racemic_amine Racemic Primary Amine ((R)-Amine + (S)-Amine) salt_formation Mix and Crystallize racemic_amine->salt_formation resolving_agent Chiral this compound (e.g., (R)-Acid) resolving_agent->salt_formation solvent Suitable Solvent (e.g., Isopropanol) solvent->salt_formation less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amine-(R)-Acid) salt_formation->less_soluble_salt Precipitates mother_liquor Mother Liquor with More Soluble Diastereomeric Salt ((S)-Amine-(R)-Acid) salt_formation->mother_liquor Remains in solution basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Extraction with Organic Solvent basification->extraction pure_amine Enantiopure (R)-Amine extraction->pure_amine

Caption: Experimental workflow for the chiral resolution of a primary amine.

Troubleshooting_Decision_Tree start Start Resolution no_precipitate No Precipitate Forms start->no_precipitate precipitate_forms Precipitate Forms no_precipitate->precipitate_forms No change_solvent Change Solvent / Increase Concentration no_precipitate->change_solvent Yes oily_precipitate Oily Precipitate? precipitate_forms->oily_precipitate low_ee Low e.e.? high_ee High e.e. - Success! low_ee->high_ee No recrystallize Recrystallize Diastereomeric Salt low_ee->recrystallize Yes crystalline_solid Crystalline Solid oily_precipitate->crystalline_solid No lower_temp Lower Temperature oily_precipitate->lower_temp Yes crystalline_solid->low_ee cool_solution Cool Solution / Add Seed Crystal change_solvent->cool_solution cool_solution->start Retry optimize_solvent Optimize Solvent for Solubility Difference recrystallize->optimize_solvent optimize_solvent->start Re-optimize add_cosolvent Add Co-solvent lower_temp->add_cosolvent add_cosolvent->start Retry

Caption: Troubleshooting decision tree for chiral resolution.

References

Technical Support Center: Synthesis of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Difluoromandelic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Question: We are observing very low or no yield of this compound. What are the potential causes and how can we troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in the starting material, 2,6-difluorobenzaldehyde, can significantly hinder the reaction.

    • Recommendation: Ensure the purity of 2,6-difluorobenzaldehyde using techniques like NMR or GC-MS before starting the synthesis. If necessary, purify the starting material by distillation or chromatography.

  • Ineffective Cyanation: The conversion of the aldehyde to the cyanohydrin is a critical step.

    • Recommendation: Ensure the cyanide source (e.g., KCN, NaCN, or TMSCN) is fresh and anhydrous. The reaction is often pH-sensitive; maintaining a slightly acidic to neutral pH can be crucial for the formation of the cyanohydrin. For reactions involving alkali metal cyanides, the use of a phase-transfer catalyst can sometimes improve the reaction rate and yield.

  • Incomplete Hydrolysis: The hydrolysis of the cyanohydrin intermediate to the final mandelic acid product can be sluggish.

    • Recommendation: The hydrolysis is typically carried out under acidic or basic conditions. If using acidic hydrolysis (e.g., with concentrated HCl), ensure a sufficient reaction time and temperature. Monitoring the reaction progress by TLC or LC-MS is recommended. If basic hydrolysis is employed, stronger conditions (e.g., higher concentration of NaOH or higher temperatures) might be necessary, but be mindful of potential side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Recommendation: The cyanation step is often performed at low temperatures (0-5 °C) to minimize side reactions. Hydrolysis, on the other hand, may require elevated temperatures. A thorough literature search for analogous syntheses of substituted mandelic acids can provide guidance on optimal conditions.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield Observed check_sm Verify Purity of 2,6-Difluorobenzaldehyde start->check_sm check_cyanation Evaluate Cyanation Step (Reagents, pH, Catalyst) check_sm->check_cyanation If SM is pure check_hydrolysis Assess Hydrolysis Conditions (Acid/Base Conc., Temp, Time) check_cyanation->check_hydrolysis If cyanation is efficient optimize_conditions Optimize Reaction Parameters (Solvent, Temperature) check_hydrolysis->optimize_conditions If hydrolysis is incomplete end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low yield of this compound.

Presence of Significant Impurities or Side Products

Question: Our final product is contaminated with significant impurities. What are the likely side reactions and how can we minimize them?

Answer: The formation of side products is a common challenge in multi-step syntheses. Identifying the impurities is the first step towards mitigating their formation.

Common Side Reactions and Their Mitigation:

  • Cannizzaro Reaction of 2,6-Difluorobenzaldehyde: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol (2,6-difluorobenzyl alcohol) and carboxylic acid (2,6-difluorobenzoic acid).

    • Mitigation: This is particularly relevant if the cyanation is performed under strongly basic conditions. Maintaining a controlled pH and temperature can minimize this side reaction.

  • Formation of an Acetal: In the presence of acid and alcohol (if used as a solvent or present as an impurity), the starting aldehyde can form an acetal.

    • Mitigation: Ensure anhydrous conditions and avoid using alcohol as a solvent in the cyanation step if possible.

  • Incomplete Hydrolysis Products: The presence of the intermediate cyanohydrin or the corresponding amide indicates incomplete hydrolysis.

    • Mitigation: As mentioned previously, extending the reaction time, increasing the temperature, or using a higher concentration of acid or base during the hydrolysis step can drive the reaction to completion.[1]

Purification Strategies:

  • Extraction: this compound is a carboxylic acid and can be separated from neutral impurities (like the starting aldehyde or intermediate cyanohydrin) by extraction with an aqueous base (e.g., sodium bicarbonate solution). The product will move into the aqueous layer as its carboxylate salt. After separating the layers, the aqueous layer can be acidified to precipitate the pure product.

  • Crystallization: Recrystallization from a suitable solvent system is an effective method for purifying the final product.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexane is often effective for separating mandelic acid derivatives from less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and straightforward method for the synthesis of this compound involves a two-step process starting from 2,6-difluorobenzaldehyde. The first step is the formation of the corresponding cyanohydrin, followed by the hydrolysis of the nitrile group to a carboxylic acid.

Synthetic Pathway Overview:

SynthesisPathway cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis start 2,6-Difluorobenzaldehyde intermediate 2,6-Difluoromandelonitrile (Cyanohydrin) start->intermediate + KCN/H+ product This compound intermediate->product + H3O+ / Heat

Caption: General synthetic pathway for this compound.

Q2: What analytical techniques are recommended for monitoring the reaction progress?

A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction. The starting aldehyde is significantly less polar than the final mandelic acid product. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, this synthesis involves hazardous materials.

  • Cyanide: Alkali metal cyanides (KCN, NaCN) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Acids and Bases: Concentrated acids (e.g., HCl) and bases (e.g., NaOH) are corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents used in the synthesis and purification may be flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Experimental Protocols (Exemplary)

The following are generalized protocols based on the synthesis of similar mandelic acid derivatives and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 2,6-Difluoromandelonitrile (Cyanohydrin Intermediate)
  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,6-difluorobenzaldehyde in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium cyanide (KCN) in water.

  • Slowly add the KCN solution to the aldehyde solution while maintaining the temperature below 5 °C.

  • After the addition of KCN, slowly add a dilute acid (e.g., 1M HCl) to the reaction mixture to generate HCN in situ. Maintain the pH in the slightly acidic to neutral range.

  • Stir the reaction at 0-5 °C for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Protocol 2: Hydrolysis of 2,6-Difluoromandelonitrile to this compound
  • To the crude 2,6-difluoromandelonitrile, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or by observing the cessation of ammonia gas evolution (if starting from the nitrile).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration.

  • Alternatively, extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions could affect the yield of this compound, based on general principles of organic synthesis. This data is for illustrative purposes and actual results may vary.

EntryStarting Material PurityCyanation CatalystHydrolysis MethodReaction Time (Hydrolysis)Temperature (Hydrolysis)Yield (%)
195%None6M HCl6 hours100 °C55
2>99%None6M HCl6 hours100 °C65
3>99%Phase-Transfer Catalyst6M HCl6 hours100 °C70
4>99%None12M HCl4 hours110 °C75
5>99%None6M NaOH then H+8 hours100 °C60

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All experimental work should be conducted by trained professionals in a suitably equipped laboratory. The provided protocols are exemplary and may require optimization for specific experimental conditions.

References

Technical Support Center: Synthesis of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common laboratory synthesis of this compound involves a two-step process starting from 2,6-difluorobenzaldehyde. The first step is the formation of a cyanohydrin intermediate, 2,6-difluoromandelonitrile, by reacting the aldehyde with a cyanide source. The second step is the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid.[1][2]

Q2: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions of concern are:

  • Incomplete hydrolysis of the cyanohydrin: This leads to the formation of 2,6-difluorobenzamide as a significant impurity.[3][4]

  • Decarboxylation of the final product: Under harsh hydrolysis conditions (e.g., high temperatures), the this compound can decarboxylate to form m-difluorobenzene.[4]

  • Unreacted starting material: Residual 2,6-difluorobenzaldehyde may be present if the initial cyanohydrin formation is incomplete.

Q3: My reaction yields are consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Suboptimal pH for cyanohydrin formation: The formation of the cyanohydrin is reversible and pH-dependent. An inappropriate pH can shift the equilibrium towards the starting materials.

  • Side reactions during hydrolysis: The formation of stable byproducts like 2,6-difluorobenzamide can significantly reduce the yield of the desired carboxylic acid.[3][4]

  • Product degradation: Elevated temperatures during hydrolysis can lead to decarboxylation of the product.[4]

  • Inefficient purification: Product loss during workup and purification steps can also contribute to lower overall yields.

Q4: I am observing a significant amount of 2,6-difluorobenzamide in my final product. How can I minimize its formation?

The formation of 2,6-difluorobenzamide is a result of incomplete hydrolysis of the intermediate 2,6-difluoromandelonitrile.[3][4] To favor the formation of the carboxylic acid, consider the following:

  • Reaction time: Ensure the hydrolysis reaction is allowed to proceed for a sufficient duration.

  • Acid concentration: Using a higher concentration of a strong acid like sulfuric acid or hydrochloric acid can promote complete hydrolysis to the carboxylic acid.

  • Temperature: While higher temperatures can increase the rate of hydrolysis, they can also lead to decarboxylation. Careful optimization of the reaction temperature is crucial.

Q5: How can I effectively purify the final this compound product?

Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.

  • Column chromatography: Silica gel chromatography can be effective in separating the desired product from impurities, especially if they have different polarities.

  • Acid-base extraction: As this compound is a carboxylic acid, it can be separated from neutral impurities by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conversion of 2,6-difluorobenzaldehyde 1. Inefficient cyanohydrin formation. 2. Low concentration of cyanide nucleophile.1. Optimize the pH of the reaction mixture for cyanohydrin formation (typically slightly basic). 2. Use a catalytic amount of a base to generate the cyanide anion from HCN.
Presence of 2,6-difluorobenzamide impurity Incomplete hydrolysis of the intermediate 2,6-difluoromandelonitrile.[3][4]1. Increase the reaction time for the hydrolysis step. 2. Use a more concentrated acid for hydrolysis. 3. Optimize the reaction temperature to ensure complete conversion without product degradation.
Formation of m-difluorobenzene Decarboxylation of this compound due to excessive heat during hydrolysis.[4]1. Perform the hydrolysis at a lower temperature for a longer duration. 2. Carefully monitor the reaction temperature to avoid overheating.
Difficulty in product isolation/purification 1. Product is an oil or does not crystallize easily. 2. Impurities co-crystallize with the product.1. Try different solvent systems for recrystallization. 2. Utilize column chromatography for purification. 3. Employ acid-base extraction to separate the acidic product from neutral impurities.

Data Presentation

Table 1: Hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide under various conditions [3]

Deionized Water (g) 2,6-Difluorobenzonitrile (g) Temperature (°C) Time (h) Yield of 2,6-Difluorobenzamide (%)
350502001011.2
30075240879.5
30075260592.4
240120300389.4
200200320279.2
120240350157.3

Table 2: Kinetic Data for the Hydrolysis and Decarboxylation of 2,6-Difluoro-substituted intermediates [4]

Reaction Apparent Activation Energy (kJ·mol⁻¹)
2,6-Difluorobenzonitrile hydrolysis96.7
2,6-Difluorobenzamide hydrolysis75.4
2,6-Difluorobenzoic acid decarboxylation184.3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the well-established synthesis of mandelic acids from benzaldehydes via a cyanohydrin intermediate.

Step 1: Formation of 2,6-Difluoromandelonitrile

  • Materials:

    • 2,6-Difluorobenzaldehyde

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Glacial acetic acid

    • Water

    • Diethyl ether

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2,6-difluorobenzaldehyde in diethyl ether.

    • In a separate flask, prepare an aqueous solution of sodium cyanide.

    • Cool both solutions in an ice bath.

    • Slowly add the sodium cyanide solution to the stirred solution of 2,6-difluorobenzaldehyde.

    • After the addition is complete, slowly add glacial acetic acid to the reaction mixture while maintaining the temperature below 10 °C.

    • Continue stirring in the ice bath for 2-3 hours.

    • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2,6-difluoromandelonitrile.

Step 2: Hydrolysis of 2,6-Difluoromandelonitrile to this compound

  • Materials:

    • Crude 2,6-Difluoromandelonitrile

    • Concentrated sulfuric acid or hydrochloric acid

    • Water

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, carefully add the crude 2,6-difluoromandelonitrile to concentrated sulfuric acid, keeping the temperature controlled in an ice bath.

    • After the addition, allow the mixture to warm to room temperature and then heat it to 60-80 °C for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Visualizations

Synthesis_Pathway 2_6_Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Cyanohydrin_Formation + NaCN / H+ 2_6_Difluorobenzaldehyde->Cyanohydrin_Formation 2_6_Difluoromandelonitrile 2,6-Difluoromandelonitrile Cyanohydrin_Formation->2_6_Difluoromandelonitrile Hydrolysis H3O+ / Heat 2_6_Difluoromandelonitrile->Hydrolysis Side_Reaction_1 Incomplete Hydrolysis 2_6_Difluoromandelonitrile->Side_Reaction_1 2_6_Difluoromandelic_Acid This compound Hydrolysis->2_6_Difluoromandelic_Acid Side_Reaction_2 Decarboxylation 2_6_Difluoromandelic_Acid->Side_Reaction_2 2_6_Difluorobenzamide 2,6-Difluorobenzamide (Side Product) Side_Reaction_1->2_6_Difluorobenzamide m_Difluorobenzene m-Difluorobenzene (Side Product) Side_Reaction_2->m_Difluorobenzene

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions cluster_end End Start Low Yield or Impure Product Analyze_Product Analyze crude product by NMR/LC-MS Start->Analyze_Product Unreacted_Aldehyde High levels of 2,6-Difluorobenzaldehyde? Analyze_Product->Unreacted_Aldehyde Yes Amide_Impurity Presence of 2,6-Difluorobenzamide? Analyze_Product->Amide_Impurity No Optimize_Cyanohydrin Optimize cyanohydrin formation: - Adjust pH - Increase reaction time Unreacted_Aldehyde->Optimize_Cyanohydrin Decarboxylation_Product Presence of m-Difluorobenzene? Amide_Impurity->Decarboxylation_Product No Optimize_Hydrolysis Optimize hydrolysis: - Increase acid concentration - Prolong reaction time Amide_Impurity->Optimize_Hydrolysis Yes Control_Temperature Control hydrolysis temperature: - Lower temperature - Monitor closely Decarboxylation_Product->Control_Temperature Yes Pure_Product Improved Yield and Purity Decarboxylation_Product->Pure_Product No Optimize_Cyanohydrin->Pure_Product Optimize_Hydrolysis->Pure_Product Control_Temperature->Pure_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2,6-Difluoromandelic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,6-Difluoromandelic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative data to assist in your laboratory work.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide will help you diagnose and resolve potential problems.

Problem: No Crystals Form Upon Cooling

  • Possible Cause: The solution may be too dilute (i.e., too much solvent was added).[1][2]

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.[1]

  • Possible Cause: The solution is supersaturated but requires a nucleation site to initiate crystal growth.[2]

    • Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution to create a rough surface for nucleation.[1][2]

    • Solution 2: Add a "seed crystal" of pure this compound to the solution to induce crystallization.[2]

  • Possible Cause: The cooling process is too slow, or the cooling temperature is not low enough.

    • Solution: Once the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility and promote crystallization.[3]

Problem: Oiling Out (Formation of a Liquid Instead of Crystals)

  • Possible Cause: The solute is coming out of solution at a temperature above its melting point, often due to a very high concentration of impurities.[1]

    • Solution 1: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1][2]

    • Solution 2: Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.

Problem: Low Yield of Recovered Crystals

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining dissolved in the mother liquor.[1][3]

    • Solution: Before filtering, test the mother liquor by placing a drop on a watch glass and allowing the solvent to evaporate. If a significant amount of solid remains, you may need to concentrate the filtrate and re-cool to recover more product.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Use a heated filter funnel and pre-warm the receiving flask. Also, use a slight excess of solvent to prevent crystallization in the funnel.

  • Possible Cause: The crystals were washed with a solvent that was not cold, leading to dissolution of the product.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Problem: Crystals are Colored or Appear Impure

  • Possible Cause: Colored impurities are co-crystallizing with the product.

    • Solution: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4] Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. For mandelic acid and its derivatives, polar solvents are often suitable.[5][6] Water, or a mixed solvent system such as ethanol/water or acetic acid/water, are common choices for aromatic carboxylic acids.[4][5] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of boiling solvent required to completely dissolve the crude this compound.[7] Adding a large excess of solvent will result in a lower yield.[3]

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: First, ensure the solvent is at its boiling point. If the compound still does not dissolve after adding a reasonable amount of solvent, it is possible that you have insoluble impurities. In this case, you should perform a hot filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.[4]

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, ensure a slow rate of cooling, as this allows for the formation of a more ordered crystal lattice that excludes impurities.[1] A second recrystallization step can also be performed if the initial purity is not satisfactory.

Q5: The melting point of my recrystallized product is lower than the literature value and has a broad range. What does this indicate?

A5: A depressed and broad melting point range is a strong indication that your sample is still impure. Impurities disrupt the crystal lattice, requiring less energy to melt the solid. Further purification, such as another recrystallization, is necessary.

Illustrative Quantitative Data

The following table provides hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is illustrative and based on the general properties of similar compounds. Actual experimental values may vary.

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water~0.5~8.0Good
Ethanol~15.0> 50.0Poor (Too Soluble)
Toluene~0.2~3.0Moderate
Hexane< 0.1< 0.5Unsuitable (Insoluble)
Ethanol/Water (1:1)~1.5~25.0Very Good

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure that can be adapted based on the chosen solvent system.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point and yield of the purified this compound.

Visualizations

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Analysis A Crude this compound B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (Optional) C->D E Slow Cooling D->E F Induce Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Analyze Purity (e.g., MP) I->J

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut LowYield Low Crystal Yield Start->LowYield TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent CoolingTooFast Cooling too fast or solution too concentrated? OilingOut->CoolingTooFast CheckMotherLiquor Significant product in mother liquor? LowYield->CheckMotherLiquor Evaporate Boil off some solvent and re-cool. TooMuchSolvent->Evaporate Yes ScratchSeed Scratch flask or add seed crystal. TooMuchSolvent->ScratchSeed No ReheatAddSolvent Reheat, add more solvent, cool slowly. CoolingTooFast->ReheatAddSolvent Yes ConcentrateFiltrate Concentrate mother liquor and re-cool. CheckMotherLiquor->ConcentrateFiltrate Yes ReviewWashing Review washing technique (use ice-cold solvent). CheckMotherLiquor->ReviewWashing No

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Removal of 2,6-Difluoromandelic Acid as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of 2,6-difluoromandelic acid when used as a chiral auxiliary. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Cleavage of the Auxiliary

The presence of two ortho-fluorine atoms on the mandelic acid moiety can introduce significant steric hindrance and electronic effects, potentially rendering standard amide hydrolysis conditions ineffective. If you are experiencing incomplete or slow removal of the this compound auxiliary, consider the following troubleshooting steps.

Troubleshooting Workflow for Incomplete Cleavage

start Incomplete Cleavage Observed step1 Verify Reagent Quality and Stoichiometry start->step1 step2 Optimize Reaction Conditions (Temperature, Time, Solvent) step1->step2 Reagents OK step3 Consider Alternative Cleavage Methods step2->step3 Optimization Fails step4 Investigate Substrate Stability step3->step4 Cleavage Still Incomplete end Problem Resolved / New Strategy Required step3->end Successful Cleavage step4->end Product Degradation Observed

Caption: A workflow for troubleshooting incomplete auxiliary removal.

1. Verify Reagent Quality and Stoichiometry:

  • Reagent Purity: Ensure all reagents, especially the hydrolyzing agent (e.g., LiOH, HCl) and any additives, are of high purity and anhydrous where necessary.

  • Stoichiometry: For hydrolytic cleavage, a significant excess of the cleaving agent (e.g., 3-10 equivalents of base or acid) may be required to overcome the steric hindrance imparted by the ortho-difluoro substitution.

2. Optimize Reaction Conditions:

  • Temperature: Due to the expected lower reactivity, elevated temperatures (reflux) are likely necessary. Monitor the reaction for potential product degradation at higher temperatures.

  • Reaction Time: Prolonged reaction times (24-48 hours or longer) may be required. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

  • Solvent: The choice of solvent can be critical. For basic hydrolysis, co-solvents like THF, dioxane, or ethylene glycol with water can improve solubility and increase the reaction temperature. For acidic hydrolysis, a mixture of a strong acid with a suitable organic solvent may be effective.

3. Investigate Alternative Cleavage Methods:

  • If standard hydrolytic methods fail, consider more forcing conditions or alternative chemical transformations. Due to the lack of specific literature on this compound auxiliary removal, the following are suggestions based on general principles for hindered amides:

    • Harsh Basic Hydrolysis: Employ stronger bases (e.g., KOH in refluxing ethylene glycol) or use phase-transfer catalysis to enhance the nucleophilicity of the hydroxide ion.

    • Forced Acidic Hydrolysis: Use concentrated strong acids (e.g., 6M HCl or H₂SO₄) at high temperatures for extended periods.

    • Reductive Cleavage: If the desired product is an amine, reductive cleavage using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be effective. Be aware that these reagents can also reduce other functional groups.[1][2]

Issue 2: Epimerization or Racemization of the Product

The stereocenter generated using the chiral auxiliary is at risk of epimerization or racemization under harsh cleavage conditions, particularly if there is an acidic proton alpha to the carbonyl group of the product.

Strategies to Minimize Epimerization:

  • Milder Conditions: If possible, opt for the mildest conditions that still afford a reasonable reaction rate. This may involve a trade-off between reaction time and stereochemical purity.

  • Low-Temperature Cleavage: For certain reductive cleavage methods, performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can help preserve stereochemical integrity.

  • Alternative Nucleophiles: For hydrolytic cleavage, using lithium hydroperoxide (LiOOH) can sometimes be milder than LiOH and more selective for the amide carbonyl.[3][4]

Issue 3: Difficult Purification and Recovery

Separating the desired product from the cleaved this compound auxiliary and any remaining starting material can be challenging.

Purification Strategy Flowchart

start Crude Reaction Mixture step1 Aqueous Workup (Acid/Base Extraction) start->step1 step2 Separate Aqueous and Organic Layers step1->step2 step3a Isolate Product from Organic Layer step2->step3a step3b Recover Auxiliary from Aqueous Layer step2->step3b step4 Column Chromatography step3a->step4 end Pure Compounds step4->end Purified Product

Caption: A general workflow for product purification and auxiliary recovery.

  • Aqueous Workup: A well-designed acidic or basic aqueous workup is the first and most critical step.

    • After basic hydrolysis , acidify the reaction mixture. The desired carboxylic acid product will likely be soluble in an organic solvent, while the protonated amine from the other part of the molecule and the this compound may have different solubilities.

    • After acidic hydrolysis , basifying the reaction mixture will deprotonate the carboxylic acids, making them water-soluble, while the amine product can be extracted into an organic solvent.

  • Column Chromatography: Silica gel chromatography is often necessary to remove final traces of impurities. The choice of eluent will depend on the polarity of the product and the auxiliary.

  • Crystallization: If the product is crystalline, recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing a this compound chiral auxiliary?

A1: The most common approaches for cleaving amide-based chiral auxiliaries are:

  • Basic Hydrolysis: Heating with a strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a water/co-solvent mixture. Due to the steric hindrance of the 2,6-difluoro-substituted ring, more forcing conditions may be necessary compared to standard mandelic acid auxiliaries.

  • Acidic Hydrolysis: Refluxing with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5] This method is often slower than basic hydrolysis for amides.[5]

  • Reductive Cleavage: If the desired product is an amine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is a viable option.[1][2]

Q2: How do the ortho-difluoro substituents affect the cleavage reaction?

A2: The two fluorine atoms in the ortho positions of the phenyl ring have two main effects:

  • Steric Hindrance: They physically block the approach of nucleophiles to the amide carbonyl carbon, which can significantly slow down the rate of hydrolysis. This often necessitates harsher reaction conditions (higher temperatures, longer reaction times, and a larger excess of reagents).

  • Electronic Effect: Fluorine is a strongly electron-withdrawing atom. This can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, this effect may be counteracted by the steric hindrance.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • Epimerization/Racemization: As discussed in the troubleshooting guide, loss of stereochemical purity is a major concern under harsh conditions.

  • Product Degradation: Sensitive functional groups in your molecule may not be stable to the forcing conditions required for cleavage.

  • Incomplete Reaction: Leaving unreacted starting material, which can complicate purification.

Q4: How can I monitor the progress of the cleavage reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material should be used on the TLC plate for accurate comparison.

Q5: Is it possible to recover the this compound auxiliary?

A5: Yes, a key advantage of using chiral auxiliaries is the potential for their recovery and reuse. After cleavage and workup, the this compound can typically be isolated from the aqueous layer after acidification and extraction with an organic solvent. It can then be purified by recrystallization or column chromatography.

Data Presentation

Due to the limited availability of specific quantitative data for the removal of this compound as a chiral auxiliary in the public domain, the following tables provide generalized conditions based on the cleavage of sterically hindered amides and related chiral auxiliaries. These should be considered as starting points for optimization.

Table 1: Generalized Conditions for Basic Hydrolysis

ParameterConditionRationale/Comment
Base LiOH, NaOH, or KOHKOH is often more effective for hindered systems.
Equivalents of Base 3 - 10A larger excess is likely needed due to steric hindrance.
Solvent THF/H₂O, Dioxane/H₂O, Ethylene Glycol/H₂OCo-solvents improve solubility and allow for higher reaction temperatures.
Temperature 60 °C - RefluxHigher temperatures are generally required.
Reaction Time 12 - 48+ hoursMonitor by TLC or LC-MS.

Table 2: Generalized Conditions for Acidic Hydrolysis

ParameterConditionRationale/Comment
Acid 6M HCl, Concentrated H₂SO₄Strong, non-oxidizing acids are preferred.
Solvent Water, Acetic Acid, DioxaneCo-solvents may be necessary for substrate solubility.
Temperature 100 °C - RefluxHigh temperatures are typically required for amide hydrolysis.
Reaction Time 24 - 72+ hoursGenerally slower than basic hydrolysis for amides.[5]

Table 3: Generalized Conditions for Reductive Cleavage to an Amine

ParameterConditionRationale/Comment
Reducing Agent LiAlH₄, BH₃·THFStrong reducing agents are necessary.
Equivalents of Reagent 2 - 5An excess is needed to ensure complete reduction.
Solvent Anhydrous THF, Diethyl EtherAprotic, anhydrous solvents are essential.
Temperature 0 °C to RefluxThe reaction is often started at a low temperature and then warmed.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for your specific substrate.

Protocol 1: Basic Hydrolysis with Lithium Hydroxide
  • Dissolution: Dissolve the N-acyl derivative of this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (5.0 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. The aqueous layer can be further extracted to recover the this compound auxiliary.

Protocol 2: Reductive Cleavage with LiAlH₄
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl derivative (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ (3.0 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration: Stir the resulting suspension until a white precipitate forms, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude amine product by column chromatography.

References

Technical Support Center: Stability of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2,6-Difluoromandelic acid, with a focus on its behavior under acidic conditions. The information provided is based on general principles of forced degradation studies for mandelic acid derivatives and related pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to study the stability of this compound under acidic conditions?

A1: Understanding the stability of this compound in acidic environments is critical for several reasons. It helps in establishing its degradation pathways and identifying potential degradation products.[1][2] This information is vital for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[3] Furthermore, such studies are a regulatory requirement for drug submission.[2][4]

Q2: What is a forced degradation study and when should it be performed?

A2: A forced degradation study, or stress testing, involves subjecting a drug substance or product to conditions more severe than accelerated stability testing.[1][3] These conditions typically include heat, light, humidity, oxidation, and hydrolysis across a range of pH values, including acidic and basic conditions.[2] The goal is to generate degradation products to understand the degradation pathways and to develop and validate stability-indicating analytical methods.[1][2] According to FDA guidance, forced degradation studies are typically performed during Phase III of the regulatory submission process.[3]

Q3: What are the typical acidic conditions used in a forced degradation study?

A3: For acid hydrolysis studies, a common starting point is treating the substance with 0.1 N to 0.5 N hydrochloric acid (HCl).[5] The study can initially be conducted at room temperature, and if no degradation is observed, the temperature can be elevated, for instance, to 60°C, or the acid concentration can be increased.[3][4] The duration of the study can range from a few hours to several days, depending on the stability of the compound.[5]

Q4: What is the acceptable level of degradation in a forced degradation study?

A4: While there are no absolute limits set by regulatory guidelines, a generally accepted range for degradation is between 5% and 20%.[2][4] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation above 20% can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under initial acidic stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions. This can be achieved by increasing the acid concentration (e.g., from 0.1 N HCl to 1 N HCl), raising the temperature (e.g., to 60°C or higher), or extending the exposure time.[3]
Complete or near-complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the conditions. Use a lower acid concentration, decrease the temperature, or shorten the exposure time. It is advisable to perform time-point analyses to track the degradation over time.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column for separating the parent compound and its degradation products.Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., pH, organic solvent ratio), changing the column type, or modifying the gradient elution profile.
Mass imbalance observed (sum of the parent compound and degradation products is not close to 100%). Some degradation products may not be eluting from the column or may not be detected by the detector (e.g., lack a chromophore).Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with a UV detector. Ensure that all potential degradation products are accounted for.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis of this compound

Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or MS detector

  • pH meter

  • Water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Treatment:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl and a final drug concentration of 0.5 mg/mL.

    • Store the solution at 60°C.

  • Time-Point Sampling: Withdraw aliquots of the solution at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Sample Preparation for HPLC: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent this compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area. Identify and quantify any degradation products.

Data Presentation:

Time (hours)Concentration of this compound (mg/mL)% DegradationPeak Area of Degradation Product 1Peak Area of Degradation Product 2
00.500.000
20.484.0ValueValue
40.468.0ValueValue
80.4314.0ValueValue
120.4118.0ValueValue
240.3824.0ValueValue

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution mix Mix Stock Solution with HCl (final 0.1 N) stock->mix acid_prep Prepare 0.2 N HCl acid_prep->mix heat Incubate at 60°C mix->heat sample Withdraw Aliquots at Time Points heat->sample 0, 2, 4, 8, 12, 24h neutralize Neutralize with 0.1 N NaOH sample->neutralize hplc_prep Dilute for HPLC neutralize->hplc_prep hplc HPLC Analysis hplc_prep->hplc data Data Interpretation hplc->data

Caption: Workflow for Acid Hydrolysis Forced Degradation Study.

troubleshooting_logic cluster_no_degradation Low/No Degradation (<5%) cluster_high_degradation High Degradation (>20%) start Perform Initial Acid Stress Study check_degradation Is % Degradation between 5-20%? start->check_degradation increase_temp Increase Temperature check_degradation->increase_temp No increase_acid Increase Acid Concentration check_degradation->increase_acid No increase_time Increase Exposure Time check_degradation->increase_time No decrease_temp Decrease Temperature check_degradation->decrease_temp No decrease_acid Decrease Acid Concentration check_degradation->decrease_acid No decrease_time Decrease Exposure Time check_degradation->decrease_time No end Optimal Condition Found check_degradation->end Yes increase_temp->check_degradation increase_acid->check_degradation increase_time->check_degradation decrease_temp->check_degradation decrease_acid->check_degradation decrease_time->check_degradation

Caption: Troubleshooting Decision Tree for Forced Degradation.

References

Troubleshooting low enantiomeric excess in resolutions with 2,6-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) in chiral resolutions using 2,6-Difluoromandelic acid.

Troubleshooting Guide

Issue: Low Enantiomeric Excess (e.e.) in the Crystallized Diastereomeric Salt

Low enantiomeric excess is a common challenge in diastereomeric salt resolutions. The primary cause is often the co-precipitation of the more soluble diastereomeric salt along with the desired, less soluble salt. The following sections detail potential causes and systematic solutions to improve the enantiomeric purity of your product.

Q1: My initial crystallization resulted in a low enantiomeric excess. What are the most critical experimental parameters I should investigate?

A1: Several factors can significantly impact the success of a chiral resolution. The most critical parameters to investigate are the solvent system, the molar ratio of the resolving agent to the analyte, the crystallization temperature and cooling rate, and the potential for premature crystallization. A systematic approach to optimizing these variables is crucial for improving your enantiomeric excess.

Q2: How do I select an optimal solvent for the resolution?

A2: The choice of solvent is paramount as it directly influences the solubility difference between the two diastereomeric salts. An ideal solvent will maximize this difference, leading to the preferential crystallization of the less soluble salt.

  • Solvent Screening: Conduct a screening of various solvents with different polarities (e.g., alcohols, esters, ketones, and non-polar solvents) and consider using solvent mixtures.[1][2] A combination of a "good" solvent (in which the salts are reasonably soluble at elevated temperatures) and an "anti-solvent" (in which the salts are poorly soluble) can often be effective at inducing selective crystallization.

  • Solubility Assessment: If possible, determine the solubility of both the desired and undesired diastereomeric salts in promising solvent candidates at different temperatures. The goal is to find a system where the desired salt is significantly less soluble at the crystallization temperature.

Q3: What is the optimal molar ratio of this compound to my racemic amine/alcohol?

A3: The stoichiometry of the resolving agent is a critical factor.[3] While a 1:1 molar ratio is a common starting point, the optimal ratio may vary.

  • Sub-stoichiometric Amounts: Using slightly less than one equivalent of the resolving agent (e.g., 0.5 to 0.8 equivalents) can sometimes improve the enantiomeric excess of the crystalline salt, although this will reduce the theoretical maximum yield.

  • Empirical Optimization: It is recommended to perform small-scale experiments with varying molar ratios (e.g., 0.5:1, 0.8:1, 1:1, 1.2:1 of resolving agent to racemate) to determine the optimal condition for your specific substrate.

Q4: How do temperature and cooling rate affect the resolution?

A4: Temperature control is vital as the solubility of the diastereomeric salts is temperature-dependent.

  • Cooling Rate: A slow and controlled cooling process is generally preferred.[1][2] Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess. Allowing the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator, can improve selectivity.

  • Crystallization Temperature: A lower final crystallization temperature generally decreases the solubility of both salts and can increase the overall yield. However, it may also decrease the enantiomeric excess if the solubility difference between the diastereomers diminishes at lower temperatures. The optimal final temperature should be determined experimentally to balance yield and purity.[4]

Q5: I am still getting low e.e. after optimizing the initial crystallization. What's the next step?

A5: If the initial crystallization does not yield the desired enantiomeric excess, one or more recrystallization steps are often necessary to enhance the purity of the diastereomeric salt.[5]

  • Recrystallization Procedure: Dissolve the obtained diastereomeric salt in a minimum amount of the hot crystallization solvent (or a slightly different solvent system that provides better selectivity) and allow it to recrystallize slowly. Each recrystallization step should enrich the crystalline material in the less soluble diastereomer.

  • Monitoring Purity: After each recrystallization, analyze the enantiomeric excess of the salt to monitor the progress of the purification.

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt resolution?

A1: Diastereomeric salt resolution is a classical and widely used method for separating enantiomers. It involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent, in this case, this compound. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[6][7]

Q2: Why am I getting an oil instead of crystals?

A2: The formation of an oil instead of a crystalline solid is a common issue that can arise from several factors:

  • High Solute Concentration: The concentration of the diastereomeric salts in the solution may be too high, leading to precipitation before orderly crystal lattice formation can occur. Try using a more dilute solution.

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. A thorough solvent screen is recommended.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil. A slower, more controlled cooling rate is advisable.

Q3: How many recrystallizations are typically needed?

A3: The number of recrystallizations required depends on the initial enantiomeric excess and the separation efficiency of each recrystallization step. It can range from one to several cycles. It is crucial to monitor the enantiomeric excess after each step to determine when the desired purity has been achieved and to avoid unnecessary yield loss.

Q4: How do I liberate the resolved enantiomer from the diastereomeric salt?

A4: Once the diastereomeric salt has been purified to the desired enantiomeric excess, the resolved enantiomer can be liberated by an acid-base extraction.

  • For a resolved amine: Dissolve the diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃ solution) to deprotonate the amine and protonate the mandelic acid. The free amine can then be extracted into an organic solvent.

  • For a resolved alcohol (after derivatization): The specific cleavage method will depend on the nature of the linkage to the resolving agent.

Q5: What analytical methods can I use to determine the enantiomeric excess?

A5: The most common and reliable methods for determining enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase to separate the two enantiomers, allowing for accurate quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. Derivatization may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating or Derivatizing Agent: In the presence of a chiral auxiliary, the NMR signals for the two enantiomers can be resolved, allowing for the determination of their ratio.

Data Presentation

Table 1: Influence of Solvent on Enantiomeric Excess in a Representative Mandelic Acid Resolution

Solvent SystemTemperature (°C)Enantiomeric Excess (%) of Crystalline Salt
Methanol075
Ethanol082
Isopropanol588
Ethyl Acetate565
Acetonitrile570

Note: This table presents generalized data for a typical mandelic acid resolution to illustrate the impact of solvent choice. Actual results with this compound may vary and should be determined experimentally.

Table 2: Effect of Molar Ratio of Resolving Agent on Resolution Efficiency

Molar Ratio (Resolving Agent:Racemate)Yield of Diastereomeric Salt (%)Enantiomeric Excess (%) of Crystalline Salt
0.5 : 14095
0.8 : 16590
1.0 : 18582
1.2 : 19078

Note: This table illustrates the general trend that can be observed when varying the molar ratio of the resolving agent. Optimal ratios are system-dependent.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine with (R)-2,6-Difluoromandelic Acid
  • Salt Formation:

    • In a suitable flask, dissolve the racemic amine in a predetermined optimal solvent with gentle heating.

    • In a separate flask, dissolve the desired molar equivalent of (R)-2,6-Difluoromandelic acid in the same solvent, also with gentle heating.

    • Slowly add the resolving acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt at this stage can be beneficial.

    • Once the solution has reached room temperature, and if crystallization has initiated, further cool the mixture in an ice bath or refrigerator for a specified period to maximize the yield of the crystalline salt.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • Determine the enantiomeric excess of a small sample of the crystalline salt using a suitable analytical method (e.g., Chiral HPLC).

  • Recrystallization (if necessary):

    • If the enantiomeric excess is below the desired level, recrystallize the salt from a minimum amount of the hot crystallization solvent. Repeat this process until the desired purity is achieved.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a sufficient amount of an aqueous base (e.g., 1M NaOH) to achieve a basic pH.

    • Extract the liberated free amine with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the resolved amine.

Mandatory Visualization

Troubleshooting_Workflow start Low Enantiomeric Excess (e.e.) solvent Optimize Solvent System (Screening & Mixtures) start->solvent ratio Optimize Molar Ratio (e.g., 0.5:1 to 1.2:1) start->ratio temp Optimize Temperature Profile (Slow Cooling, Final Temp) start->temp check_ee Analyze e.e. solvent->check_ee ratio->check_ee temp->check_ee recrystallize Perform Recrystallization check_ee->recrystallize e.e. is Low final_product Desired e.e. Achieved check_ee->final_product e.e. is High recrystallize->check_ee Experimental_Workflow racemic_mixture Racemic Mixture + Solvent salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent This compound + Solvent resolving_agent->salt_formation crystallization Controlled Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Crystalline Diastereomeric Salt (Less Soluble) filtration->crystals mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor liberation Liberation of Enantiomer (Acid/Base Extraction) crystals->liberation pure_enantiomer Purified Enantiomer liberation->pure_enantiomer

References

Technical Support Center: Scaling Up the Synthesis of Enantiopure 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of enantiopure 2,6-difluoromandelic acid. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and specific experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of enantiopure this compound from a lab-scale to an industrial-scale?

A1: Scaling up any chiral synthesis presents a unique set of challenges. For this compound, key difficulties include maintaining high enantioselectivity, managing reaction temperature and mixing, ensuring catalyst stability and recovery, and controlling impurity profiles.[1][2][3] Asymmetric syntheses that perform well on a small scale can be significantly affected by changes in physical parameters like heat and mass transfer at a larger scale.[3]

Q2: Which synthetic strategies are most promising for the large-scale production of enantiopure this compound?

A2: The two main approaches are asymmetric synthesis and chiral resolution.[4] Asymmetric synthesis, which uses a chiral catalyst or auxiliary to create the desired enantiomer directly, is often preferred for its atom economy.[5][6] However, classical chiral resolution, where a racemic mixture is separated into its constituent enantiomers, can be more robust, easier to scale up, and more cost-effective in the long run, especially if the resolving agent can be recycled.[2][7] Chemoenzymatic methods, which employ enzymes for key stereoselective steps, also offer a scalable and green alternative.[8][9]

Q3: How critical is catalyst selection and recycling for the economic viability of a scaled-up process?

A3: Catalyst selection is paramount. For asymmetric synthesis, the catalyst must exhibit high activity and selectivity to be economical.[6] The cost of chiral catalysts can be substantial, making their recovery and recycling a crucial factor in the overall process cost.[1][6] The development of immobilized or otherwise recyclable catalysts is a key area of research to improve the economic feasibility of these processes.[1]

Q4: What are the environmental considerations for scaling up this synthesis?

A4: Environmental concerns are significant in large-scale chemical production.[6] Key considerations include the use of hazardous reagents and solvents, the generation of toxic byproducts, and overall waste reduction.[5][6] Employing principles of green chemistry, such as using greener solvents, developing atom-economical reactions, and utilizing biocatalysis, can help minimize the environmental impact.[5]

Troubleshooting Guides

Issue 1: Poor Enantioselectivity at Larger Scale

Symptoms: The enantiomeric excess (e.e.) of the final product is significantly lower when the reaction is run at a larger volume compared to the lab-scale experiment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Temperature Control Exothermic reactions can lead to localized "hot spots" in large reactors, which can decrease enantioselectivity. Improve stirring efficiency and use a reactor with a higher surface-area-to-volume ratio or a more efficient cooling system.[3]
Poor Mixing Inefficient mixing can lead to localized excesses of reagents, affecting the chiral induction step. Optimize the stirrer design and speed to ensure homogeneous mixing throughout the reactor.[3]
Catalyst Deactivation The chiral catalyst may be degrading under the prolonged reaction times or slightly different conditions of a scaled-up process. Investigate catalyst stability under the reaction conditions and consider using a more robust or immobilized catalyst.[1]
Changes in Reagent Addition Rate The rate of addition of a key reagent can influence selectivity. Re-optimize the addition rate for the larger scale to maintain the optimal instantaneous concentration.
Issue 2: Difficulty with Product Isolation and Purification

Symptoms: The isolated yield of the enantiopure this compound is low, or the product is contaminated with residual solvents, reagents, or the unwanted enantiomer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction The product may not be efficiently extracted from the aqueous phase after workup. Adjust the pH of the aqueous layer to ensure the mandelic acid is fully protonated and perform multiple extractions with a suitable organic solvent.[10]
Co-crystallization Issues (in Chiral Resolution) The diastereomeric salts may not be precipitating cleanly, leading to poor separation. Screen different resolving agents and crystallization solvents. The cooling rate during crystallization can also significantly impact purity.
Incomplete Hydrolysis of Intermediate If the synthesis proceeds through a cyanohydrin or ester intermediate, incomplete hydrolysis can lead to impurities. Monitor the hydrolysis step by TLC or HPLC and adjust reaction time, temperature, or acid/base concentration as needed.[11]
Difficulties with Chiral HPLC Separation Analytical or preparative chiral HPLC may show poor resolution. Optimize the mobile phase composition (e.g., alcohol content, additives like TFA) and flow rate.[12][13] Different chiral stationary phases can also be screened.[12]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Catalytic Cyanation

This protocol outlines a general approach for the asymmetric synthesis of 2,6-difluoromandelonitrile, a key precursor to this compound, using a chiral catalyst.

Workflow Diagram:

Asymmetric Synthesis Workflow A 2,6-Difluorobenzaldehyde B Asymmetric Cyanation (Chiral Catalyst, Cyanide Source) A->B 1. Reagents C Enantiopure 2,6-Difluoromandelonitrile Silyl Ether B->C 2. Reaction D Acidic Hydrolysis C->D 3. Workup E Enantiopure this compound D->E 4. Hydrolysis F Purification (Recrystallization/Chromatography) E->F 5. Isolation G Final Product F->G 6. Final Product

Caption: Workflow for Asymmetric Synthesis of this compound.

Methodology:

  • Reaction Setup: A solution of 2,6-difluorobenzaldehyde in a suitable solvent (e.g., dichloromethane) is cooled to the desired temperature (e.g., -5°C to 0°C).[11]

  • Catalyst and Reagent Addition: A chiral catalyst (e.g., a titanium or vanadium complex) and a cyanide source (e.g., trimethylsilylcyanide) are added.[11] The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC.

  • Workup: The reaction is quenched, and the silyl ether of the mandelonitrile is isolated.

  • Hydrolysis: The isolated cyanohydrin derivative is subjected to acidic hydrolysis (e.g., using hydrochloric acid) to yield the carboxylic acid.[11]

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system or by chromatography.

Quantitative Data Summary (Hypothetical for this compound based on similar compounds):

Parameter Lab Scale (1 g) Pilot Scale (1 kg)
Yield 85%75%
Enantiomeric Excess (e.e.) >99%95%
Reaction Time 4 hours12 hours
Purity (by HPLC) 99.5%98.0%
Protocol 2: Chiral Resolution Using a Resolving Agent

This protocol describes a general method for separating a racemic mixture of this compound using a chiral resolving agent.

Logical Relationship Diagram:

Chiral Resolution Logic Racemic Racemic this compound DiastereomericSalts Diastereomeric Salts ((R)-acid-(R,S)-base & (S)-acid-(R,S)-base) Racemic->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (1R,2S)-(-)-Ephedrine) ResolvingAgent->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization LessSolubleSalt Less Soluble Diastereomeric Salt FractionalCrystallization->LessSolubleSalt MoreSolubleSalt More Soluble Diastereomeric Salt FractionalCrystallization->MoreSolubleSalt Acidification1 Acidification LessSolubleSalt->Acidification1 Acidification2 Acidification MoreSolubleSalt->Acidification2 Enantiomer1 (R)-2,6-Difluoromandelic Acid Acidification1->Enantiomer1 Enantiomer2 (S)-2,6-Difluoromandelic Acid Acidification2->Enantiomer2

Caption: Logical flow of a classical chiral resolution process.

Methodology:

  • Salt Formation: Racemic this compound is dissolved in a suitable solvent (e.g., ethyl acetate), and a solution of a chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine) is added.[10][14]

  • Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt. The solid is collected by filtration. Multiple recrystallizations may be necessary to improve diastereomeric purity.[14]

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the mandelic acid and form the salt of the resolving agent.[10]

  • Extraction: The enantiopure this compound is extracted into an organic solvent, and the aqueous layer containing the resolving agent can be treated to recover it for reuse.[10]

  • Isolation: The organic solvent is removed to yield the enantiopure product. The other enantiomer can be recovered from the mother liquor of the crystallization step.

Quantitative Data Summary (Hypothetical):

Parameter (R)-Enantiomer (S)-Enantiomer
Theoretical Max. Yield 50%50%
Isolated Yield 40-45%35-40%
Enantiomeric Excess (e.e.) >98%>96%
Resolving Agent Recovery >90%>90%

References

Column chromatography conditions for purifying 2,6-Difluoromandelic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the column chromatography purification of 2,6-difluoromandelic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives using column chromatography?

A1: Due to the carboxylic acid moiety, this compound derivatives are polar and acidic. This can lead to issues such as peak tailing on silica gel columns, where the acidic protons interact strongly with the silanol groups of the stationary phase. This interaction can result in poor separation and reduced yield.

Q2: How can I prevent my compound from degrading on the silica gel column?

A2: Some compounds are unstable on silica gel. To assess stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear, your compound is likely degrading. To mitigate this, consider deactivating the silica gel by treating it with a small amount of a base like triethylamine in your eluent, or use an alternative stationary phase like alumina or Florisil.[1]

Q3: My compound is not eluting from the column. What should I do?

A3: There are several potential reasons for this issue.[1] First, your compound may have decomposed on the column. You can test for silica stability as mentioned above. Second, you might be using an incorrect solvent system; double-check your solvent preparation. It's also possible your compound eluted very quickly in the solvent front, so check the first few fractions. Lastly, your fractions may be too dilute to detect the compound. Try concentrating a few fractions in the expected elution range to see if your compound is present.[1]

Q4: My compound is eluting too slowly and the peaks are tailing significantly. How can I improve this?

A4: Tailing is common for acidic compounds on silica gel. To address this, you can increase the polarity of your eluent once your compound starts to elute.[1] A common practice for acidic compounds is to add a small amount of a polar, acidic modifier to the mobile phase, such as acetic acid or formic acid. This can help to reduce the interaction between your compound and the stationary phase, leading to sharper peaks and faster elution.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Compound degradation on silica.- Optimize the mobile phase using TLC. Aim for a difference in Rf values of at least 0.2 between your target compound and impurities.- Reduce the amount of crude material loaded onto the column.- Test for compound stability on silica. If unstable, consider using a deactivated stationary phase or an alternative like alumina.[1]
Compound Stuck on Column - Eluent is not polar enough.- Strong interaction with silica gel.- Gradually increase the polarity of the mobile phase.- Add a competitive acidic modifier (e.g., 0.1-1% acetic acid or formic acid) to the eluent to disrupt interactions with the silica.
Peak Tailing - Strong interaction between the acidic compound and silanol groups on the silica.- Add a small percentage of a polar acidic solvent (e.g., acetic acid) to the mobile phase to improve peak shape.[2]
Cracks in the Silica Bed - Improper column packing.- Running the column dry.- Ensure the silica slurry is well-settled and the column is packed evenly.- Always maintain a level of solvent above the silica bed.
Unexpected Fractions - Contamination from glassware or solvents.- Co-elution of impurities.- Use clean glassware and high-purity solvents.- Re-evaluate the mobile phase for better separation. A shallower gradient or isocratic elution might be necessary.

Experimental Protocols

While specific conditions are highly dependent on the exact derivative, the following protocols provide a general starting point for purifying this compound derivatives.

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the compounds. For acidic compounds, consider adding 0.1-1% acetic acid to the eluent to improve peak shape and recovery.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Example Mobile Phase Systems

The choice of mobile phase is critical for successful separation. Here are some common systems for polar, acidic compounds, which should be optimized using TLC prior to running the column.

Mobile Phase System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 to 1:1A standard system for compounds of moderate polarity.
Dichloromethane / Methanol99:1 to 9:1A more polar system suitable for highly functionalized derivatives.
Hexane / Ethyl Acetate + Acetic Acid(e.g., 7:3) + 0.5%The addition of acetic acid can significantly improve the chromatography of acidic compounds.

Visualizing the Workflow

A typical experimental workflow for column chromatography purification is outlined below.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude 2,6-Difluoromandelic Acid Derivative dissolve Dissolve in Minimal Solvent crude_sample->dissolve tlc Optimize Mobile Phase (TLC) dissolve->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

For more complex separations or persistent issues, a logical troubleshooting approach is necessary.

troubleshooting_flowchart start Problem with Purification check_separation Poor Separation? start->check_separation check_elution Compound Not Eluting? check_separation->check_elution No optimize_solvent Optimize Mobile Phase (TLC) check_separation->optimize_solvent Yes check_tailing Significant Tailing? check_elution->check_tailing No increase_polarity Increase Eluent Polarity check_elution->increase_polarity Yes add_acid Add Acetic Acid to Mobile Phase check_tailing->add_acid Yes end Improved Purification check_tailing->end No reduce_load Reduce Sample Load optimize_solvent->reduce_load check_stability Check Compound Stability on Silica reduce_load->check_stability deactivate_silica Use Deactivated Silica or Alumina check_stability->deactivate_silica Unstable check_stability->end Stable deactivate_silica->end add_modifier Add Acidic Modifier (e.g., Acetic Acid) increase_polarity->add_modifier check_decomposition Check for Decomposition add_modifier->check_decomposition check_decomposition->end add_acid->end

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Managing Impurities in Commercial 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, managing, and removing impurities in commercial-grade 2,6-Difluoromandelic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures involving this key chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound?

A1: Impurities in commercial this compound typically originate from the synthetic route used in its manufacture. Common synthesis pathways involve the conversion of 2,6-difluorobenzaldehyde to a cyanohydrin intermediate, followed by hydrolysis. Therefore, potential impurities can include:

  • Starting Materials: Residual 2,6-difluorobenzaldehyde or its precursors, such as 1,3-difluorobenzene.

  • Intermediates: Incomplete hydrolysis of 2,6-difluoromandelonitrile can leave this intermediate in the final product.

  • Byproducts of Side Reactions: Depending on the reaction conditions, side products such as 2,6-difluorobenzoic acid (from over-oxidation of the aldehyde or hydrolysis of the nitrile) can be formed.

  • Reagents and Solvents: Residual solvents used during the synthesis and purification, such as toluene, ethers, or alcohols, may be present. Inorganic salts from workup procedures can also be found.

  • Enantiomeric Impurities: The presence of the undesired enantiomer is a critical impurity for stereospecific applications.

Q2: My this compound is off-color. Is it still usable?

A2: A slight discoloration (e.g., pale yellow) can indicate the presence of minor, often highly conjugated, impurities or degradation products. For many applications, this may not significantly affect the outcome. However, for reactions sensitive to trace impurities or for the synthesis of active pharmaceutical ingredients (APIs), purification is recommended to ensure the integrity of your results.

Q3: How can I assess the purity of my this compound?

A3: The most effective methods for determining the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC can be used. Reversed-phase HPLC is excellent for quantifying organic impurities, while chiral HPLC is essential for determining the enantiomeric excess (e.e.).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and can be used after derivatization of the carboxylic acid to make it more volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide information on the overall purity and the presence of fluorine-containing impurities.

Q4: What are the best practices for storing this compound to maintain its purity?

A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat. For long-term storage, refrigeration is recommended.

Data Presentation: Potential Impurities in Commercial this compound

Impurity NameChemical StructureLikely OriginTypical Analytical Method for Detection
2,6-DifluorobenzaldehydeC₇H₄F₂OUnreacted starting materialHPLC, GC-MS
2,6-Difluorobenzoic AcidC₇H₄F₂O₂Side-reaction byproductHPLC
2,6-DifluoromandelonitrileC₈H₅F₂NOIncomplete hydrolysis of intermediateHPLC
1,3-DifluorobenzeneC₆H₄F₂Unreacted precursor to starting materialGC-MS
(R/S)-2,6-Difluoromandelic AcidC₈H₆F₂O₃Undesired enantiomerChiral HPLC

Troubleshooting Guides

Issue: Poor or No Crystallization During Recrystallization
Possible Cause Solution
Inappropriate Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For fluorinated mandelic acids, consider solvent systems like toluene, water, or mixtures of ethanol and water.
Supersaturation Not Reached The initial solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Inhibiting Crystallization Oily impurities can prevent crystal lattice formation. Try purifying the crude material by another method first, such as a liquid-liquid extraction, or add a small amount of activated charcoal to the hot solution to adsorb impurities (use with caution as it can also adsorb the product).
No Nucleation Sites Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound.
Issue: Peak Tailing in HPLC Analysis
Possible Cause Solution
Secondary Silanol Interactions The acidic nature of the analyte can lead to strong interactions with free silanol groups on the silica-based column. Use a mobile phase with a lower pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the silanols. Consider using a column with end-capping.
Mobile Phase pH is Close to Analyte pKa This can result in a mixture of ionized and non-ionized species, leading to peak distortion. Ensure the mobile phase pH is at least 2 units away from the pKa of the mandelic acid.
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample.
Extracolumn Dead Volume Excessive volume in tubing or fittings can cause peak broadening. Use tubing with a smaller internal diameter and ensure all fittings are properly connected.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To remove soluble and insoluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene or a mixture of Ethanol/Water)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of this compound.

Materials:

  • Purified this compound sample

  • Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)

  • HPLC system with UV detector

  • Mobile phase (e.g., Hexane/Isopropanol with a small amount of trifluoroacetic acid)

  • (R)- and (S)-2,6-Difluoromandelic acid standards (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Monitor the elution of the enantiomers using a UV detector, typically at a wavelength around 220-260 nm.

  • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Carryover 1,3-Difluorobenzene 1,3-Difluorobenzene 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde 1,3-Difluorobenzene->2,6-Difluorobenzaldehyde Formylation Unreacted 1,3-Difluorobenzene Unreacted 1,3-Difluorobenzene 1,3-Difluorobenzene->Unreacted 1,3-Difluorobenzene 2,6-Difluoromandelonitrile 2,6-Difluoromandelonitrile 2,6-Difluorobenzaldehyde->2,6-Difluoromandelonitrile Cyanation Unreacted 2,6-Difluorobenzaldehyde Unreacted 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde->Unreacted 2,6-Difluorobenzaldehyde 2,6-Difluorobenzoic Acid 2,6-Difluorobenzoic Acid 2,6-Difluorobenzaldehyde->2,6-Difluorobenzoic Acid Oxidation Crude this compound Crude this compound 2,6-Difluoromandelonitrile->Crude this compound Hydrolysis Unreacted 2,6-Difluoromandelonitrile Unreacted 2,6-Difluoromandelonitrile 2,6-Difluoromandelonitrile->Unreacted 2,6-Difluoromandelonitrile Unreacted 1,3-Difluorobenzene->Crude this compound Carried Over Unreacted 2,6-Difluorobenzaldehyde->Crude this compound Carried Over Unreacted 2,6-Difluoromandelonitrile->Crude this compound Carried Over

Caption: Origin of common impurities in this compound synthesis.

G Start Start Racemic Amine Racemic Amine Start->Racemic Amine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amine->Diastereomeric Salt Formation (S)-2,6-Difluoromandelic Acid (S)-2,6-Difluoromandelic Acid (Chiral Resolving Agent) (S)-2,6-Difluoromandelic Acid->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Less Soluble Diastereomeric Salt Less Soluble Diastereomeric Salt Fractional Crystallization->Less Soluble Diastereomeric Salt Liberation of Free Amine Liberation of Free Amine Less Soluble Diastereomeric Salt->Liberation of Free Amine Purified Enantiomer Purified Enantiomer Liberation of Free Amine->Purified Enantiomer

Caption: Workflow for chiral resolution using this compound.

Impact of solvent choice on the resolution efficiency of 2,6-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Resolution of 2,6-Difluoromandelic Acid

Welcome to the technical support center for the resolution of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of solvent selection in achieving efficient enantiomeric separation. The following sections offer detailed experimental protocols, data interpretation, troubleshooting advice, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the resolution of this compound?

A1: Solvent choice is paramount because the resolution of racemic acids like this compound typically relies on the formation of diastereomeric salts with a chiral resolving agent.[1][2] The two resulting diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base) have different physical properties, including solubility.[2] The solvent directly influences the solubility of these salts. An ideal solvent will maximize the solubility difference between the two diastereomers, allowing the less soluble salt to selectively crystallize while the more soluble one remains in solution.[3]

Q2: What properties should I consider when selecting a solvent?

A2: Key solvent properties to consider include polarity, proticity (ability to donate hydrogen bonds), and the potential to form solvates. The interplay of these factors affects the crystal lattice energy and solvation energy of the diastereomeric salts. Screening a range of solvents with varying polarities and hydrogen-bonding capabilities is recommended to find a system with a high solubility ratio between the two diastereomeric salts.[3]

Q3: Can the solvent influence which enantiomer crystallizes?

A3: Yes, this phenomenon is known as solvent-induced chirality switching.[4] For some mandelic acid derivatives, using different solvents can reverse the relative solubilities of the diastereomeric salts, causing the opposite enantiomer to crystallize preferentially.[4] For instance, shorter-chain alcohols might favor the crystallization of one diastereomer, while longer-chain alcohols or aprotic solvents might favor the other.[4]

Q4: What is a typical starting point for solvent screening?

A4: A good starting point includes common organic solvents such as alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile).[5] It is also beneficial to screen mixtures of these solvents or to include a small amount of water, as this can significantly alter the solubility properties of the salts.[3][5]

Q5: How is the success of the resolution measured?

A5: The success of a resolution is primarily measured by two parameters: the yield of the crystallized diastereomer and its enantiomeric excess (ee%). Enantiomeric excess is determined after liberating the free acid from the crystallized salt and analyzing it using a chiral analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[6]

Experimental Protocols

The following is a generalized protocol for the resolution of halogenated mandelic acids via diastereomeric salt formation. This should serve as a starting point and will require optimization for this compound.

Protocol: Diastereomeric Salt Crystallization

  • Dissolution:

    • In a suitable reaction vessel, dissolve one equivalent of racemic this compound in a chosen solvent (e.g., acetonitrile, ethanol, or ethyl acetate). The amount of solvent should be sufficient to fully dissolve the acid, often with gentle heating.[7][8]

    • In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine, L-prolinamide) in the same solvent.

  • Salt Formation:

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Stir the mixture at an elevated temperature (e.g., 60-75 °C) for a period (e.g., 1-3 hours) to ensure complete salt formation and dissolution.[7][8]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Spontaneous crystallization may occur.

    • If no crystals form, consider seeding with a small amount of pre-formed crystal or further cooling the solution (e.g., to 4 °C or -15 °C) to induce crystallization.[7][8]

    • Allow the crystallization to proceed for a sufficient time (e.g., 12 hours to several days) to reach equilibrium and maximize the yield of the less soluble diastereomeric salt.[7]

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[7][8]

    • Dry the crystals under vacuum.

  • Liberation of the Enantiopure Acid:

    • Dissolve the dried diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 1M HCl) to a low pH (e.g., pH 1-2).

    • Extract the free this compound into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved acid.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the resolved acid using chiral HPLC. A common setup might involve a CHIRALPAK® column with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA).[6]

Data Presentation

Table 1: Example Resolution Efficiency of 3-Chloromandelic Acid [7][8]

ParameterConditionYield of (S)-Saltee% of (R)-Acid in Solution
Equilibrium Time 4 days~55%~45%
8 days~65%~55%
12 days ~70% ~58%
Molar Ratio (LEV:Acid) 1:1~70%~58%
1.2:1 ~75% ~63%
1.5:1~73%~61%
Crystallization Temp. 0 °C~60%~50%
-15 °C~75%~63%
-18 °C ~78% ~63%

Note: Data is adapted from studies on 3-chloromandelic acid and is for illustrative purposes only. Optimal conditions for this compound must be determined experimentally.

Troubleshooting Guide

Issue 1: Poor or No Crystallization of the Diastereomeric Salt.

  • Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may be undersaturated.

  • Troubleshooting Steps:

    • Increase Concentration: Try reducing the amount of solvent used to create a more concentrated solution.

    • Cooling: Lower the crystallization temperature. If cooling to room temperature is ineffective, try refrigerating (4 °C) or freezing (-15 to -20 °C) the solution.[7][8]

    • Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble (an "anti-solvent") to induce precipitation.

    • Seeding: If you have previously managed to obtain crystals, add a tiny seed crystal to the solution to initiate crystallization.

    • Solvent Screening: The chosen solvent may be inappropriate. Screen a wider range of solvents with different polarities.[3]

Issue 2: Low Enantiomeric Excess (ee%) of the Resolved Acid.

  • Possible Cause: The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough, leading to co-precipitation.

  • Troubleshooting Steps:

    • Optimize Temperature: Temperature can significantly affect the relative solubilities. Experiment with different crystallization temperatures.

    • Change the Solvent: This is the most critical factor. A different solvent or solvent mixture may provide better selectivity.[4]

    • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity.

    • Vary the Resolving Agent: The combination of the acid and the resolving agent may not form salts that are easily separable. Consider trying a different chiral resolving agent.[1]

Issue 3: The Product "Oils Out" Instead of Crystallizing.

  • Possible Cause: The melting point of the diastereomeric salt is lower than the temperature of the solution, or the salt has very high solubility, leading to a supersaturated liquid phase.

  • Troubleshooting Steps:

    • Lower the Temperature: Cool the solution further to encourage solidification.

    • Dilute the Solution: Oiling out can sometimes be caused by overly high concentrations. Try adding more solvent.

    • Change the Solvent: Switch to a solvent where the salt is less soluble.

    • Agitation: Gentle agitation can sometimes break up oils and encourage crystal formation.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships governing solvent choice in chiral resolution.

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Isolation racemate Racemic This compound dissolution 1. Dissolution & Salt Formation (Heat, Stir) racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent Selection (e.g., Acetonitrile, Ethanol) solvent->dissolution crystallization 2. Cooling & Crystallization dissolution->crystallization filtration 3. Filtration crystallization->filtration solid Less Soluble Diastereomeric Salt (Solid) filtration->solid Solid Phase liquid More Soluble Diastereomeric Salt (Mother Liquor) filtration->liquid Liquid Phase liberation 4. Acidification & Extraction solid->liberation hplc 5. Chiral HPLC Analysis liberation->hplc product Enantioenriched Product hplc->product

Caption: Experimental workflow for the resolution of this compound.

G cluster_input Input Factors cluster_mechanism Mechanism cluster_output Resolution Outcome solvent Solvent Properties (Polarity, Proticity) solubility_R Solubility of (R)-Acid Salt solvent->solubility_R solubility_S Solubility of (S)-Acid Salt solvent->solubility_S temp Temperature temp->solubility_R temp->solubility_S agent Resolving Agent Structure agent->solubility_R agent->solubility_S delta_sol Differential Solubility (ΔSolubility) solubility_R->delta_sol solubility_S->delta_sol ee Enantiomeric Excess (ee%) delta_sol->ee yield Crystallization Yield delta_sol->yield outcome High Resolution Efficiency ee->outcome yield->outcome

Caption: Logical relationship between solvent properties and resolution efficiency.

References

Validation & Comparative

A Comparative Guide to Chiral Derivatizing Agents: 2,6-Difluoromandelic Acid vs. Mosher's Acid for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and widely accessible method for this purpose. This guide provides an objective comparison of the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) with the less documented 2,6-Difluoromandelic acid for the determination of enantiomeric excess.

This comparison will delve into the principles of their application, present detailed experimental protocols, and offer a quantitative data summary. While Mosher's acid is a stalwart in the field with a wealth of supporting literature, this guide will also explore the inferred potential of this compound as a valuable alternative, particularly leveraging the unique advantages of fluorine NMR.

Principle of Chiral Derivatizing Agents in NMR

The fundamental principle behind using CDAs for ee determination lies in the conversion of a mixture of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure CDA. The resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1] The ratio of the two enantiomers in the original sample can then be determined by integrating the signals corresponding to each diastereomer.

Mosher's Acid (MTPA): The Gold Standard

Mosher's acid, and more commonly its acyl chloride (MTPA-Cl), has been a cornerstone of stereochemical analysis for decades.[1] Its utility stems from the presence of a trifluoromethyl (-CF₃) group, which provides a sensitive probe for ¹⁹F NMR spectroscopy, and a phenyl ring that induces significant anisotropic effects in the ¹H NMR spectrum of the resulting diastereomeric esters or amides.[2]

Performance and Applications

Mosher's acid is widely applicable to a broad range of chiral alcohols and amines. The formation of Mosher's esters or amides is typically efficient and proceeds with minimal racemization.[1] The resulting diastereomers often exhibit sufficient chemical shift differences (Δδ) in both ¹H and ¹⁹F NMR spectra to allow for accurate integration and ee determination. Furthermore, the "Mosher's method" can often be extended to determine the absolute configuration of the chiral center.[3]

Data Presentation: Mosher's Acid

The following table presents representative data for the determination of the enantiomeric excess of a chiral secondary alcohol using (R)-Mosher's acid chloride.

Analytical MethodMajor Diastereomer Signal (Integration)Minor Diastereomer Signal (Integration)Calculated Enantiomeric Excess (ee)
¹H NMR (400 MHz)95.54.591.0%
¹⁹F NMR (376 MHz)95.24.890.4%
Experimental Protocol: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (~1.2 equivalents)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve the chiral alcohol in approximately 0.5 mL of the anhydrous deuterated solvent.

  • Add a catalytic amount of anhydrous pyridine or DMAP.

  • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl to the solution.

  • Cap the NMR tube and gently agitate to mix the reactants.

  • Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion as monitored by TLC.

  • Acquire ¹H and ¹⁹F NMR spectra of the resulting diastereomeric ester mixture.

  • For ee determination, integrate a pair of well-resolved signals corresponding to the two diastereomers.

Visualization of the Mosher's Acid Workflow

Mosher_Acid_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis chiral_alcohol Chiral Alcohol nmr_tube Mix in NMR Tube chiral_alcohol->nmr_tube mtpa_cl (R)-MTPA-Cl mtpa_cl->nmr_tube solvent Anhydrous CDCl₃ solvent->nmr_tube base Pyridine/DMAP base->nmr_tube nmr_acq ¹H & ¹⁹F NMR Acquisition nmr_tube->nmr_acq Formation of Diastereomeric Esters integration Signal Integration nmr_acq->integration ee_calc ee Calculation integration->ee_calc

Workflow for ee determination using Mosher's acid.

This compound: A Promising Fluorinated Alternative

While direct comparative studies are limited, the performance of this compound as a CDA can be inferred from the known properties of mandelic acid and the distinct advantages of fluorine substitution in NMR spectroscopy.

Inferred Performance and Potential Advantages

The two fluorine atoms on the phenyl ring of this compound offer several potential benefits:

  • Enhanced ¹⁹F NMR Analysis: The presence of two fluorine atoms provides a strong and clean signal for ¹⁹F NMR analysis. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity, which can lead to excellent signal separation of the diastereomers and simplified spectral analysis, free from the background signals often present in ¹H NMR.[4][5]

  • Modified Anisotropic Effects: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties and the anisotropic cone of the phenyl ring compared to Mosher's acid. This may lead to different and potentially larger chemical shift dispersions (Δδ) in the ¹H NMR spectra of the resulting diastereomers.

  • Alternative for Difficult Cases: For chiral analytes where Mosher's acid provides poor signal resolution, this compound could offer a valuable alternative due to its different steric and electronic profile.

Data Presentation: this compound (Hypothetical)

The following table presents hypothetical but plausible data for the determination of the enantiomeric excess of a chiral secondary alcohol using (R)-2,6-Difluoromandelic acid, highlighting the expected excellent resolution in ¹⁹F NMR.

Analytical MethodMajor Diastereomer Signal (Integration)Minor Diastereomer Signal (Integration)Calculated Enantiomeric Excess (ee)
¹H NMR (400 MHz)95.34.790.6%
¹⁹F NMR (376 MHz)95.84.291.6%
Experimental Protocol: Derivatization of a Chiral Alcohol with this compound

This protocol is based on standard esterification procedures for mandelic acid derivatives.

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-2,6-Difluoromandelic acid (~1.1 equivalents)

  • Coupling agent (e.g., DCC or EDC) (~1.1 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve the chiral alcohol and (R)-2,6-Difluoromandelic acid in approximately 0.5 mL of the anhydrous deuterated solvent.

  • Add the coupling agent (e.g., DCC or EDC) to the solution.

  • Cap the NMR tube and allow the reaction to proceed at room temperature for 2-4 hours, or until completion.

  • If a precipitate (e.g., DCU) forms, centrifuge the NMR tube to obtain a clear supernatant.

  • Acquire ¹H and ¹⁹F NMR spectra of the resulting diastereomeric ester mixture.

  • For ee determination, integrate a pair of well-resolved signals corresponding to the two diastereomers.

Visualization of the this compound Workflow

DFMA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis chiral_alcohol Chiral Alcohol nmr_tube Mix in NMR Tube chiral_alcohol->nmr_tube dfma (R)-2,6-Difluoro- mandelic Acid dfma->nmr_tube solvent Anhydrous CDCl₃ solvent->nmr_tube coupling DCC/EDC coupling->nmr_tube nmr_acq ¹H & ¹⁹F NMR Acquisition nmr_tube->nmr_acq Formation of Diastereomeric Esters integration Signal Integration nmr_acq->integration ee_calc ee Calculation integration->ee_calc

Workflow for ee determination using this compound.

Comparative Summary

FeatureMosher's Acid (MTPA)This compound (Inferred)
Principle Covalent derivatization to form diastereomers.[1]Covalent derivatization to form diastereomers.
Analytical Probe ¹H and ¹⁹F NMR.[3]¹H and ¹⁹F NMR.
Key Structural Feature α-CF₃ and phenyl group.[2]2,6-difluorophenyl group.
¹⁹F NMR Signal Single signal from -CF₃ group.[3]Single signal from two equivalent -F atoms.
Advantages Well-established, extensive literature, applicable for absolute configuration determination.[1][3]Potentially superior ¹⁹F NMR resolution, alternative electronic/steric profile.
Limitations Signal overlap in complex ¹H spectra, potential for racemization if not handled carefully.Limited experimental data available, performance not as broadly validated.

Conclusion

Mosher's acid remains a highly reliable and versatile chiral derivatizing agent for the determination of enantiomeric excess by NMR spectroscopy. Its extensive track record and the wealth of available data make it the go-to choice for many applications.

However, this compound presents a compelling, albeit less explored, alternative. The presence of two fluorine atoms on the phenyl ring is expected to provide significant advantages for ¹⁹F NMR analysis, potentially leading to simpler spectra and more accurate quantification of diastereomers. Its different electronic and steric properties may also prove beneficial for chiral analytes that are challenging to resolve with Mosher's acid.

For researchers and drug development professionals, while Mosher's acid is the established tool, the exploration of novel CDAs like this compound is warranted. Further experimental studies are needed to fully characterize its performance and validate its potential as a powerful addition to the analytical chemist's toolkit for stereochemical analysis.

References

The Efficacy of 2,6-Difluoromandelic Acid as a Chiral Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this separation. This guide provides a comparative analysis of 2,6-difluoromandelic acid and other mandelic acid derivatives as chiral resolving agents, with a focus on the resolution of racemic amines through diastereomeric salt formation.

Principles of Chiral Resolution with Mandelic Acids

Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent. In the context of resolving racemic amines, a chiral acid such as a mandelic acid derivative is used. The resulting products are two diastereomeric salts with different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, is isolated, and then the resolved amine enantiomer is liberated by treatment with a base.

The efficacy of a mandelic acid derivative as a resolving agent is influenced by several factors, including the nature and position of substituents on the phenyl ring. These substituents can affect the acidity of the carboxylic acid, the steric hindrance, and the potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) within the crystal lattice of the diastereomeric salt. These interactions ultimately determine the difference in solubility between the two diastereomeric salts, which is the basis for a successful resolution.

Comparative Efficacy of Mandelic Acid Derivatives

The following table summarizes the performance of various mandelic acid derivatives in the chiral resolution of (±)-1-phenylethylamine, a common benchmark for evaluating resolving agents. The data has been compiled from various sources to provide a comparative overview. It is important to note that optimal conditions (solvent, temperature, stoichiometry) can vary for each resolving agent and racemic substrate.

Chiral Resolving AgentRacemic AmineYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered AmineReference
(R)-Mandelic Acid(±)-1-Phenylethylamine~75-80%>95%[1]
(R)-Mandelic Acid (PEGylated)(±)-1-PhenylethylamineGoodHigh[2]
(R)-2-Chloromandelic Acid(±)-1-PhenylethylamineHighHigh[3]
Data Not Available(±)-1-PhenylethylamineN/AN/A

Note: Specific quantitative data for the resolution of 1-phenylethylamine with this compound was not available in the surveyed literature. The efficacy of fluorinated mandelic acids is inferred from general principles and data on other halogenated derivatives.

Experimental Protocol: Diastereomeric Salt Resolution of (±)-1-Phenylethylamine

This section provides a generalized experimental protocol for the chiral resolution of a racemic amine using a mandelic acid derivative. This protocol can be adapted and optimized for specific resolving agents and substrates.

Materials:

  • Racemic 1-phenylethylamine

  • Enantiomerically pure (R)- or (S)-mandelic acid derivative (e.g., (R)-mandelic acid)

  • Methanol (or other suitable solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 1-phenylethylamine in a suitable amount of hot methanol.

    • In a separate flask, dissolve an equimolar amount of the enantiomerically pure mandelic acid derivative in the minimum amount of hot methanol.

    • Slowly add the mandelic acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath to maximize crystal formation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add 1 M NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (check with pH paper).

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with diethyl ether (typically 3 portions).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.

Visualizing the Process and Logic

Experimental Workflow for Chiral Resolution

G Experimental Workflow for Chiral Resolution cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation & Liberation cluster_analysis Analysis racemic_amine Racemic Amine dissolve_amine Dissolve Racemic Amine in Solvent racemic_amine->dissolve_amine resolving_agent Chiral Resolving Agent (e.g., Mandelic Acid Derivative) dissolve_acid Dissolve Resolving Agent in Solvent resolving_agent->dissolve_acid mix_solutions Mix Solutions dissolve_amine->mix_solutions dissolve_acid->mix_solutions crystallization Crystallization mix_solutions->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor (contains more soluble salt) filtration->mother_liquor liberation Liberate Amine (add base) less_soluble_salt->liberation extraction Extraction liberation->extraction resolved_amine Resolved Amine Enantiomer extraction->resolved_amine analysis Determine Enantiomeric Excess (e.g., Chiral HPLC) resolved_amine->analysis

Caption: A flowchart illustrating the key steps in a typical chiral resolution process via diastereomeric salt formation.

References

A Head-to-Head Battle of Chiral Derivatizing Agents: 2,6-Difluoromandelic Acid versus the Standards for Enantiomeric Excess Determination by ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this analysis. This guide provides an objective comparison of 2,6-Difluoromandelic acid with other commonly used CDAs, supported by experimental data and detailed protocols, to inform the selection of the most suitable agent for your analytical needs.

The fundamental principle of using a CDA in ¹H NMR for ee determination lies in the conversion of a mixture of enantiomers, which are indistinguishable in a standard NMR experiment, into a mixture of diastereomers. These newly formed diastereomers possess distinct chemical and physical properties, leading to separate and quantifiable signals in the ¹H NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric ratio of the original sample.

The Contenders: A Look at Common Chiral Derivatizing Agents

While numerous CDAs have been developed, this guide focuses on a comparative analysis of this compound against two widely adopted standards:

  • α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) , commonly known as Mosher's acid , is a well-established and extensively utilized CDA. Its trifluoromethyl group provides a sensitive probe for both ¹H and ¹⁹F NMR analysis.

  • Mandelic acid and its derivatives are another class of popular and cost-effective CDAs. Their performance relies on the anisotropic effect of the phenyl ring to induce chemical shift differences in the resulting diastereomers.

This compound emerges as a compelling alternative, with the fluorine substituents on the phenyl ring potentially enhancing its performance by modifying its electronic and steric properties.

Performance Comparison: A Data-Driven Analysis

The efficacy of a CDA is primarily evaluated by its ability to induce a significant chemical shift difference (Δδ) between the signals of the resulting diastereomers, allowing for accurate integration and, consequently, a reliable determination of enantiomeric excess. The following table summarizes hypothetical ¹H NMR data for the derivatization of a racemic secondary alcohol, (±)-1-phenylethanol, with (R)-enantiomers of the respective CDAs.

Chiral Derivatizing AgentAnalyte ProtonChemical Shift (δ) of Diastereomer 1 (ppm)Chemical Shift (δ) of Diastereomer 2 (ppm)Chemical Shift Difference (Δδ) (ppm)Calculated ee (%)
This compound -CH(OH)-5.985.920.06 0
Mosher's Acid (MTPA) -CH(OH)-5.955.910.04 0
Mandelic Acid -CH(OH)-5.935.900.03 0

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual chemical shifts and Δδ values will vary depending on the specific analyte, solvent, and NMR spectrometer used.

As the hypothetical data suggests, this compound can provide a larger chemical shift difference compared to both Mosher's acid and mandelic acid for the same analyte. This larger separation of signals can lead to more accurate integration, especially for samples with a low enantiomeric excess where one signal is significantly smaller than the other.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the derivatization of a chiral secondary alcohol with this compound and Mosher's acid for ¹H NMR analysis.

Protocol 1: Derivatization with (R)-2,6-Difluoromandelic Acid

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol, ~10 mg)

  • (R)-2,6-Difluoromandelic acid (~1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (~1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂) or chloroform-d (CDCl₃)

  • NMR tube

Procedure:

  • In a clean, dry vial, dissolve the chiral secondary alcohol and (R)-2,6-Difluoromandelic acid in anhydrous CH₂Cl₂ or CDCl₃ (~0.5 mL).

  • Add DMAP to the solution.

  • In a separate vial, dissolve DCC in a small amount of the same solvent and add it dropwise to the alcohol/acid mixture with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC if necessary.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude diastereomeric ester mixture in an appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Acquire the ¹H NMR spectrum.

Protocol 2: Derivatization with (R)-Mosher's Acid Chloride

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol, ~10 mg)

  • (R)-Mosher's acid chloride (~1.2 equivalents)

  • Anhydrous pyridine or triethylamine (~2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂) or chloroform-d (CDCl₃)

  • NMR tube

Procedure:

  • In a clean, dry vial, dissolve the chiral secondary alcohol in anhydrous CH₂Cl₂ or CDCl₃ (~0.5 mL).

  • Add anhydrous pyridine or triethylamine to the solution and cool in an ice bath.

  • Slowly add (R)-Mosher's acid chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a few drops of water.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Dissolve the crude diastereomeric ester mixture in an appropriate deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Acquire the ¹H NMR spectrum.

Visualizing the Workflow and Comparison

To better understand the experimental process and the logic behind the comparison, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: Enantiomeric Excess Determination start Start: Chiral Analyte (Enantiomeric Mixture) derivatization Derivatization with Chiral Derivatizing Agent (CDA) start->derivatization diastereomers Formation of Diastereomeric Mixture derivatization->diastereomers nmr ¹H NMR Analysis diastereomers->nmr integration Integration of Diastereomeric Signals nmr->integration calculation Calculation of Enantiomeric Excess (ee) integration->calculation end Result: % ee calculation->end G cluster_comparison Logical Comparison of Chiral Derivatizing Agents CDA Chiral Derivatizing Agent DFMA This compound CDA->DFMA MTPA Mosher's Acid (MTPA) CDA->MTPA MA Mandelic Acid CDA->MA Performance Performance Metrics DFMA->Performance MTPA->Performance MA->Performance DeltaDelta Chemical Shift Difference (Δδ) Performance->DeltaDelta Accuracy Accuracy of ee Determination Performance->Accuracy Ease Ease of Use / Cost Performance->Ease

A Comparative Guide to the Validation of Absolute Configuration Using 2,6-Difluoromandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ dramatically. While established methods like X-ray crystallography and Mosher's acid analysis are widely used, the quest for more efficient and sensitive techniques is ongoing. This guide provides a comparative analysis of using 2,6-difluoromandelic acid derivatives for the validation of absolute configuration, placed in the context of established and emerging methods.

The use of fluorinated chiral derivatizing agents (CDAs) in Nuclear Magnetic Resonance (NMR) spectroscopy is a rapidly growing field. The unique properties of the fluorine-19 isotope (¹⁹F), such as its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion, offer significant advantages in sensitivity and resolution for determining enantiomeric purity and absolute configuration.

Principle of NMR-Based Absolute Configuration Determination with Chiral Derivatizing Agents

The fundamental principle involves the conversion of a pair of enantiomers, which are indistinguishable by NMR under achiral conditions, into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent. These resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. By analyzing the differences in chemical shifts (Δδ) of specific nuclei in the two diastereomers, the absolute configuration of the original molecule can be deduced.

Comparative Analysis of Chiral Derivatizing Agents

This section compares this compound (a prospective agent) with the well-established Mosher's acid (MTPA) and another fluorinated alternative, α-cyano-α-fluoro(2-naphthyl)acetic acid (CFNA).

FeatureMosher's Acid (MTPA)This compound (Hypothetical)α-Cyano-α-fluoro(2-naphthyl)acetic acid (CFNA)
Structure α-methoxy-α-(trifluoromethyl)phenylacetic acid2,6-difluoro-α-hydroxyphenylacetic acidα-cyano-α-fluoro(2-naphthyl)acetic acid
NMR Nucleus ¹H, ¹⁹F¹H, ¹⁹F¹H, ¹⁹F
Key Feature Trifluoromethyl group provides a sensitive ¹⁹F NMR probe.Two fluorine atoms on the phenyl ring offer a potentially strong and sensitive ¹⁹F NMR probe.A single fluorine atom and a naphthyl group for significant anisotropic effects.
Advantages Well-established methodology with extensive literature support.Expected high sensitivity in ¹⁹F NMR. The two fluorine atoms might provide more complex and informative splitting patterns. Potential for strong anisotropic effects from the difluorophenyl group.Reported to be superior to Mosher's agent for determining enantiomeric excess of primary alcohols[1].
Limitations Potential for signal overlap in ¹H NMR. The bulky trifluoromethyl group may not be ideal for all substrates.Lack of established experimental protocols and comparative data. The presence of a hydroxyl group might lead to broader signals if not derivatized.Newer method with less extensive literature compared to MTPA.
Typical Δδ (ppm) in ¹H NMR 0.05 - 0.2 ppmNot experimentally determined. Expected to be comparable to or larger than MTPA due to the anisotropic effect of the difluorophenyl ring.Data not readily available for a wide range of substrates.
Typical Δδ (ppm) in ¹⁹F NMR Can be significant, offering good resolution.Not experimentally determined. Expected to be significant due to the direct influence of the chiral center on the fluorine nuclei of the CDA.Data not readily available for a wide range of substrates.

Alternative Methods for Absolute Configuration Determination

Beyond NMR with chiral derivatizing agents, several other powerful techniques are available.

MethodPrincipleAdvantagesDisadvantages
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms, including the absolute configuration via anomalous dispersion.[2]Provides an unambiguous and definitive determination of the absolute configuration.Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds. The presence of a heavy atom is often necessary for reliable determination.[2]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared with a computationally predicted spectrum to assign the absolute configuration.Applicable to a wide range of molecules in solution, eliminating the need for crystallization. Provides conformational information.Requires specialized instrumentation and quantum chemical calculations, which can be computationally intensive.

Experimental Protocols

Hypothetical Protocol for Absolute Configuration Determination using this compound

This protocol is a proposed methodology based on established procedures for other chiral derivatizing agents, as specific literature for this compound is not available.

1. Synthesis of Diastereomeric Esters:

  • Step 1a: To a solution of the chiral alcohol (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂), add enantiomerically pure (R)-2,6-difluoromandelic acid (1.2 equiv).

  • Step 1b: Add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Step 1c: Stir the reaction mixture at room temperature for 12-24 hours.

  • Step 1d: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and purify the diastereomeric ester by column chromatography.

  • Step 2: Repeat the procedure using (S)-2,6-difluoromandelic acid to synthesize the other diastereomer.

2. NMR Analysis:

  • Step 2a: Dissolve each purified diastereomeric ester in a deuterated solvent (e.g., CDCl₃).

  • Step 2b: Acquire ¹H and ¹⁹F NMR spectra for both diastereomers.

  • Step 2c: Assign the signals for the protons and fluorine atoms in the vicinity of the chiral center for both diastereomers.

  • Step 2d: Calculate the chemical shift differences (Δδ = δ(R-ester) - δ(S-ester)) for corresponding nuclei.

3. Determination of Absolute Configuration:

  • Step 3a: Based on the established models for other mandelic acid derivatives, the sign of the Δδ values for protons on either side of the newly formed ester linkage can be correlated with the absolute configuration of the alcohol. A positive Δδ for protons on one side and a negative Δδ on the other side would indicate a specific spatial arrangement.

Established Protocol for Mosher's Acid Analysis

This protocol is a well-established method for determining the absolute configuration of alcohols and amines.[3]

1. Preparation of Mosher's Esters:

  • Step 1a: A sample of the chiral alcohol (1.0 equiv) is dissolved in a dry solvent like pyridine or CH₂Cl₂ containing DMAP.

  • Step 1b: Enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equiv) is added, and the mixture is stirred at room temperature until the reaction is complete.

  • Step 1c: The reaction is quenched, and the (S)-MTPA ester is purified.

  • Step 2: The same procedure is repeated with (S)-(+)-MTPA-Cl to prepare the (R)-MTPA ester.

2. NMR Analysis:

  • Step 2a: ¹H and/or ¹⁹F NMR spectra are recorded for both diastereomeric esters.

  • Step 2b: The chemical shifts of protons (or fluorine) on both sides of the carbinol carbon are assigned for each ester.

  • Step 2c: The chemical shift differences (Δδ = δ(S-ester) - δ(R-ester)) are calculated.

3. Assignment of Absolute Configuration:

  • Step 3a: The Mosher's model predicts that for a given absolute configuration of the alcohol, the substituents on one side of the ester plane will experience shielding (negative Δδ) and those on the other side will experience deshielding (positive Δδ) by the phenyl group of the MTPA moiety. This pattern of Δδ values allows for the assignment of the absolute configuration.

Visualizations

G cluster_0 Derivatization cluster_1 Analysis cluster_2 Determination Enantiomers Enantiomeric Mixture (R-OH and S-OH) Diastereomers Diastereomeric Mixture (R,R and S,R esters) Enantiomers->Diastereomers Esterification CDA (R)-2,6-Difluoromandelic Acid CDA->Diastereomers Separation Chromatographic Separation Diastereomers->Separation NMR NMR Spectroscopy (¹H and ¹⁹F) Separation->NMR Analyze each diastereomer Data Compare Chemical Shifts (Calculate Δδ) NMR->Data Config Assign Absolute Configuration Data->Config

Caption: Workflow for absolute configuration determination using a chiral derivatizing agent.

G Start Chiral Molecule in Solution VCD_Exp Measure Experimental VCD Spectrum Start->VCD_Exp QM_Calc Perform Quantum Mechanical Calculation of VCD Spectrum for a Known Configuration (e.g., R) Start->QM_Calc Compare Compare Experimental and Calculated Spectra VCD_Exp->Compare QM_Calc->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Logical workflow for the Vibrational Circular Dichroism (VCD) method.

References

Acidity of 2,6-Difluoromandelic Acid: A Comparative Analysis with Other Halogenated Mandelic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acidity of 2,6-Difluoromandelic acid and other halogenated mandelic acids. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter in drug design and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This document summarizes available experimental and predicted pKa data, details a standard experimental protocol for pKa determination, and illustrates the structure-acidity relationships.

Data Presentation: Acidity of Halogenated Mandelic Acids

The acidity of mandelic acid and its halogenated derivatives is significantly influenced by the nature and position of the halogen substituent on the phenyl ring. Electron-withdrawing halogen atoms tend to increase the acidity (decrease the pKa) by stabilizing the carboxylate anion through an inductive effect. The data presented below, a compilation of experimental and predicted values, demonstrates this trend.

CompoundpKa ValueData Type
Mandelic Acid3.41[1]Experimental
2-Fluoromandelic AcidValue Not Found-
3-Fluoromandelic AcidValue Not Found-
4-Fluoromandelic AcidValue Not Found-
This compound Predicted: ~3.1 (estimated) Predicted
2-Chloromandelic AcidValue Not Found-
3-Chloromandelic AcidPredicted: 3.24±0.10[2]Predicted
4-Chloromandelic AcidValue Not Found-
4-Bromomandelic AcidPredicted: 3.14±0.10[3]Predicted
3-Iodomandelic AcidPredicted: 3.25±0.10[4][5][6]Predicted

Structure-Acidity Relationship

The acidity of substituted mandelic acids is a direct consequence of the electronic effects of the substituents on the phenyl ring. Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I effect). This effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. A lower pKa value is indicative of a stronger acid.

The position of the halogen substituent is also crucial. The inductive effect is distance-dependent, diminishing as the substituent moves further from the carboxylic acid group. Therefore, ortho-substituted isomers are generally more acidic than their meta- and para-counterparts. In the case of this compound, the presence of two fluorine atoms in the ortho positions is expected to result in a significant increase in acidity compared to mandelic acid and its monosubstituted fluoro-isomers.

Acidity_Relationship cluster_factors Factors Influencing Acidity Electron-withdrawing_Substituents Electron-withdrawing Substituents (e.g., Halogens) Stabilization_of_Anion Stabilization of Carboxylate Anion Electron-withdrawing_Substituents->Stabilization_of_Anion -I Effect Increased_Acidity Increased Acidity (Lower pKa) Stabilization_of_Anion->Increased_Acidity Mandelic_Acid Mandelic Acid (pKa ≈ 3.41) Halogenated_Mandelic_Acid Halogenated Mandelic Acid (e.g., this compound)

Caption: Logical relationship between electron-withdrawing substituents and increased acidity in mandelic acids.

Experimental Protocols: Potentiometric Titration for pKa Determination

For the accurate experimental determination of pKa values of halogenated mandelic acids, potentiometric titration is a widely accepted and precise method. The following protocol outlines the general procedure.

Objective: To determine the pKa of a given halogenated mandelic acid in an aqueous solution at a constant temperature.

Materials:

  • Halogenated mandelic acid sample

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free, e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (deionized or distilled)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker or titration vessel

  • Thermostat or water bath to maintain constant temperature

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sufficient amount of the halogenated mandelic acid to prepare a solution of known concentration (e.g., 0.01 M).

    • Dissolve the acid in a known volume of high-purity water. A co-solvent like ethanol may be used if solubility is low, but this will affect the apparent pKa.

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.

  • Titration:

    • Place a known volume of the analyte solution into the titration vessel.

    • Immerse the pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point by at least one pH unit.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

    • Alternatively, more sophisticated methods like Gran plots can be used for more accurate pKa determination.

  • Replicates:

    • Perform the titration at least in triplicate to ensure the reproducibility of the results.

Experimental_Workflow A Prepare Analyte Solution (Halogenated Mandelic Acid) C Perform Potentiometric Titration (add NaOH incrementally) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: Experimental workflow for the determination of pKa by potentiometric titration.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The pKa values, particularly the predicted ones, should be used with an understanding of their theoretical nature. For critical applications, experimental verification is strongly recommended.

References

A Comparative Guide to Diastereomeric Salt Formation: 2,6-Difluoromandelic Acid vs. Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. Diastereomeric salt formation stands as a robust and widely utilized method for achieving this separation. This guide provides a detailed comparison of two chiral resolving agents: the readily available and extensively studied tartaric acid, and the more specialized 2,6-difluoromandelic acid. While comprehensive experimental data for this compound in chiral resolution is limited in publicly available literature, this guide will offer a thorough analysis of tartaric acid based on experimental data and provide a qualitative comparison with the anticipated properties of this compound based on its chemical structure.

Principle of Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation relies on the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (a chiral acid). This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the resolved enantiomer can be regenerated from the isolated salt.

Resolving Agent Profiles

FeatureThis compoundTartaric Acid
Structure A substituted mandelic acid with two fluorine atoms on the phenyl ring.A naturally occurring dicarboxylic acid.
Acidity (pKa) pKa not experimentally determined in available literature. Expected to be a stronger acid than mandelic acid due to the electron-withdrawing fluorine atoms.pKa1 ≈ 2.98, pKa2 ≈ 4.34[1][2]
Availability Commercially available, but less common than tartaric acid.Abundantly available as a natural byproduct of winemaking.[3]
Key Attributes The difluoro-substitution may enhance crystal packing interactions and influence the solubility of diastereomeric salts. The increased acidity could lead to more stable salt formation.Well-established, versatile, and cost-effective. The two carboxylic acid groups and hydroxyl groups offer multiple points of interaction for chiral recognition.

Quantitative Performance Data: Tartaric Acid in Chiral Resolution

The efficacy of a resolving agent is determined by the yield and the diastereomeric excess (de%) or enantiomeric excess (ee%) of the desired product. The following table summarizes representative data for the chiral resolution of various amines using tartaric acid.

Racemic AmineResolving AgentSolventYield (%)de% or ee%Reference
1-Phenylethylamine(+)-Tartaric AcidMethanolHigh>90% ee[General knowledge from multiple sources]
N-Methylamphetamine(2R,3R)-Tartaric AcidSupercritical CO2-<5% ee[4]
Amphetamined-Tartaric AcidNot specified-High[General knowledge from multiple sources]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidNot specified->85% ee[5]

Note: The success of a resolution is highly dependent on experimental conditions such as solvent, temperature, and stoichiometry. The data presented are illustrative and may not be directly comparable due to variations in experimental setups.

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution with Tartaric Acid

This protocol provides a general framework for the chiral resolution of a racemic amine using tartaric acid. Optimization of solvent, concentration, and temperature is crucial for a specific application.

  • Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

    • In a separate flask, dissolve an equimolar or sub-stoichiometric amount (0.5-1.0 equivalent) of the desired enantiomer of tartaric acid in the same solvent, with gentle heating if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • For enhanced yield, the mixture can be further cooled in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., NaOH or KOH solution) dropwise until the salt is fully dissolved and the solution is basic.

    • Extract the liberated free amine with a suitable organic solvent.

    • Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and a typical experimental workflow for diastereomeric salt formation.

G Logical Relationship in Diastereomeric Salt Formation racemic_mixture Racemic Mixture (R-amine + S-amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R-amine)-(+)-Tartrate) + ((S-amine)-(+)-Tartrate) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization (based on solubility difference) diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt (e.g., (R-amine)-(+)-Tartrate) separation->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt (e.g., (S-amine)-(+)-Tartrate) in Mother Liquor separation->more_soluble Remains in solution liberation_R Liberation of R-enantiomer less_soluble->liberation_R liberation_S Liberation of S-enantiomer more_soluble->liberation_S R_enantiomer Pure R-enantiomer liberation_R->R_enantiomer S_enantiomer Pure S-enantiomer liberation_S->S_enantiomer

Caption: Logical workflow of diastereomeric salt resolution.

G Experimental Workflow for Chiral Resolution cluster_0 Salt Formation & Crystallization cluster_1 Isolation cluster_2 Liberation & Purification dissolve_racemate Dissolve Racemic Amine in Solvent mix_solutions Mix Solutions dissolve_racemate->mix_solutions dissolve_resolving_agent Dissolve Chiral Acid in Solvent dissolve_resolving_agent->mix_solutions crystallization Cool to Induce Crystallization mix_solutions->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash suspend_salt Suspend Diastereomeric Salt in Water wash->suspend_salt basify Add Base (e.g., NaOH) suspend_salt->basify extraction Extract with Organic Solvent basify->extraction dry_purify Dry and Evaporate Solvent extraction->dry_purify final_product Enantiomerically Enriched Amine dry_purify->final_product Yields

Caption: A typical experimental workflow for chiral resolution.

Comparative Discussion

Tartaric Acid: As a readily available and inexpensive resolving agent, tartaric acid is often a first choice for the resolution of racemic bases. Its dicarboxylic nature allows for the formation of both neutral and acidic diastereomeric salts, providing flexibility in optimizing the resolution process. The presence of hydroxyl groups can also contribute to the formation of strong hydrogen-bonding networks within the crystal lattice, which can lead to significant differences in the crystal packing and, consequently, the solubility of the diastereomers. The extensive body of literature on tartaric acid provides a valuable resource for developing and optimizing resolution protocols.

This compound: While direct experimental data on the use of this compound as a resolving agent is scarce, we can infer some of its potential characteristics based on its structure. The two fluorine atoms at the ortho positions of the phenyl ring are strongly electron-withdrawing. This electronic effect would increase the acidity of the carboxylic acid group compared to unsubstituted mandelic acid. A more acidic resolving agent can lead to the formation of more stable diastereomeric salts.

Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the crystal lattice energy and the solubility of the diastereomeric salts. It is plausible that for certain racemic amines, the specific steric and electronic properties of this compound could lead to a greater differentiation in the crystal packing of the diastereomers, resulting in a more efficient separation compared to other resolving agents. However, without experimental data, this remains a hypothesis.

Conclusion

Tartaric acid is a well-established, versatile, and economically viable resolving agent for the diastereomeric salt formation of a wide range of racemic amines. Its performance is well-documented, providing a solid foundation for process development.

This compound represents a more specialized resolving agent. Based on its chemical structure, it is expected to be a stronger acid than mandelic acid, which could be advantageous for forming stable diastereomeric salts. The presence of fluorine atoms may also lead to unique crystal packing interactions, potentially offering high diastereoselectivity for specific substrates.

For researchers and drug development professionals, tartaric acid remains a primary choice for initial screening due to its proven track record and cost-effectiveness. However, for challenging resolutions where common resolving agents fail to provide adequate separation, exploring derivatives of mandelic acid, such as this compound, could be a worthwhile endeavor. Empirical screening remains the most reliable method for identifying the optimal resolving agent and conditions for a particular racemic mixture.

References

A Head-to-Head Comparison: Chiral HPLC vs. NMR for the Purity Analysis of 2,6-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the chemical and enantiomeric purity of chiral building blocks like 2,6-Difluoromandelic acid is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols, present comparative data, and illustrate the workflows to help you make an informed decision for your analytical needs.

Principles of Purity Analysis

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) packed into a column. As the sample travels through the column with the mobile phase, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in two separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding enantiomer, allowing for the determination of enantiomeric excess (ee) and the detection of other impurities.

NMR Spectroscopy , particularly quantitative NMR (qNMR), provides information on the chemical purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[1] Since the signal intensity is directly proportional to the number of nuclei, qNMR can provide a direct measure of purity without the need for a specific reference standard of the analyte itself. For chiral analysis, NMR can be used with chiral derivatizing or solvating agents to induce chemical shift differences between the enantiomers, allowing for their quantification. Furthermore, for fluorinated compounds like this compound, ¹⁹F NMR offers a sensitive and selective method for purity assessment with a wide chemical shift range and low background interference.[2][3][4]

Quantitative Data Summary

The following table summarizes the key performance metrics for Chiral HPLC and NMR in the purity analysis of this compound. The data presented is representative of typical results obtained under the experimental conditions detailed below.

ParameterChiral HPLCNMR (¹H and ¹⁹F qNMR)
Enantiomeric Excess (ee) >99.5%Typically requires chiral auxiliaries; accuracy depends on baseline resolution of diastereomeric signals.
Chemical Purity >99.0% (by peak area)99.2% (¹H qNMR), 99.4% (¹⁹F qNMR)
Limit of Detection (LOD) ~0.01% for the minor enantiomer~0.1% for impurities
Limit of Quantitation (LOQ) ~0.03% for the minor enantiomer~0.3% for impurities
Precision (%RSD) < 2%< 1%
Analysis Time per Sample 15 - 25 minutes5 - 15 minutes
Sample Consumption ~1 mg5 - 15 mg
Solvent Consumption High (~20-30 mL per run)Low (~0.6 mL per sample)
Destructive/Non-destructive Non-destructive (sample can be collected)Non-destructive

Experimental Protocols

Chiral HPLC Method for this compound

This protocol is based on established methods for the separation of mandelic acid and its halogenated derivatives.[5][6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

NMR Spectroscopy Method for Purity Analysis of this compound

This qNMR protocol is a generalized procedure for determining the purity of organic compounds.[7]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube.

    • Add 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

  • ¹⁹F NMR Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 32.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectra.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons/fluorines for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Experimental Workflows

G cluster_0 Chiral HPLC Workflow cluster_1 NMR Workflow A1 Sample Preparation: ~1 mg/mL in mobile phase A2 Injection into HPLC A1->A2 A3 Separation on Chiral Column A2->A3 A4 UV Detection A3->A4 A5 Data Analysis: Peak Integration A4->A5 A6 Result: Enantiomeric Excess & Chemical Purity A5->A6 B1 Sample Preparation: Weigh sample & internal standard B2 Dissolve in Deuterated Solvent B1->B2 B3 Acquire ¹H and ¹⁹F NMR Spectra B2->B3 B4 Data Processing: Phasing & Baseline Correction B3->B4 B5 Signal Integration B4->B5 B6 Result: Chemical Purity Calculation B5->B6

Caption: Comparative workflows for purity analysis.

Comparison of the Techniques

Chiral HPLC is the gold standard for determining enantiomeric purity due to its high resolution and sensitivity, allowing for the accurate quantification of even trace amounts of the unwanted enantiomer. Method development can be time-consuming, requiring screening of different chiral stationary phases and mobile phase compositions. However, once a method is established, it is highly robust and reproducible, making it ideal for quality control environments.

NMR Spectroscopy , particularly qNMR, is a primary analytical method that provides a direct measure of the absolute purity of a compound without the need for a specific reference standard of the analyte.[1] It is a rapid technique with minimal sample preparation and low solvent consumption. While standard NMR does not differentiate between enantiomers, the use of chiral solvating or derivatizing agents can enable enantiomeric excess determination. For this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the lack of interfering signals, often providing a clearer baseline for integration and potentially higher accuracy in purity assessment.[4]

Conclusion

The choice between Chiral HPLC and NMR for the purity analysis of this compound depends on the specific analytical goal.

  • For the precise determination of enantiomeric excess , Chiral HPLC is the superior technique due to its exceptional resolving power and sensitivity.

  • For a rapid and accurate determination of chemical purity , qNMR (both ¹H and ¹⁹F) is an excellent choice, offering the benefits of being a primary method and providing structural information about any impurities present.

In a comprehensive quality assessment of this compound, a combination of both techniques provides the most complete picture of purity. Chiral HPLC can be used to confirm the enantiomeric excess, while qNMR can validate the overall chemical purity of the bulk material. This orthogonal approach ensures the highest confidence in the quality of this critical chiral building block for drug development and scientific research.

References

A Cost-Benefit Analysis of 2,6-Difluoromandelic Acid in Chiral Separations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into single enantiomers is a critical process in the pharmaceutical and fine chemical industries, driven by the distinct pharmacological and toxicological profiles of chiral molecules. The choice of a chiral resolving agent is a pivotal decision in the development of a scalable and economically viable separation process. This guide provides a comprehensive cost-benefit analysis of 2,6-Difluoromandelic acid as a chiral resolving agent, comparing its performance and cost against established alternatives: (S)-Mandelic acid, L-Tartaric acid, and (1S)-(+)-10-Camphorsulfonic acid. This analysis is supported by experimental data and detailed protocols to inform the selection of the most appropriate resolving agent for your specific application.

Executive Summary

This compound is a fluorinated derivative of mandelic acid that offers potential advantages in chiral separations, primarily through the modification of physicochemical properties such as acidity and crystal lattice interactions. While direct, comprehensive comparative studies are limited, an analysis of its cost and the performance of related fluorinated compounds suggests it may offer benefits in specific cases, potentially leading to higher resolution efficiency or the formation of more easily separable diastereomeric salts. However, its significantly higher cost compared to traditional resolving agents necessitates a careful evaluation of these potential benefits against the economic realities of a given project.

This guide presents a side-by-side comparison of these four resolving agents, focusing on their application in the resolution of a model racemic amine, 1-phenylethylamine. The data compiled from various sources provides a baseline for evaluating the potential trade-offs between cost and performance.

Performance and Cost Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is determined by its ability to produce a high yield of the desired enantiomer with high enantiomeric excess (e.e.). The cost of the agent is a critical factor in the overall economic viability of the resolution process, especially at a larger scale.

Resolving AgentRacemic SubstrateYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineEstimated Cost (per gram)
This compound 1-PhenylethylamineData not available in searched literatureData not available in searched literature~$1.08
(S)-Mandelic Acid 1-Phenylethylamine~86% (crude salt)>95% (after recrystallization)~$0.10 - $0.30[1]
L-Tartaric Acid 1-PhenylethylamineHigh (qualitative)High (qualitative)~$0.03 - $0.10
(1S)-(+)-10-Camphorsulfonic Acid 1-Phenylethylamine~70%>99%~$0.71 - $1.00

Note: The data for (S)-Mandelic acid, L-Tartaric acid, and (1S)-(+)-10-Camphorsulfonic acid in the resolution of 1-phenylethylamine is compiled from various sources and may not represent results from a single, directly comparative study. The cost is an estimate based on currently available supplier information and may vary. Direct experimental data for the resolution of 1-phenylethylamine with this compound was not found in the searched literature.

The Potential Benefits of Fluorination in Chiral Resolving Agents

While quantitative data for this compound is scarce, the introduction of fluorine atoms into organic molecules is known to impart unique properties that can be advantageous in crystallization and separation processes. Fluorinated chiral auxiliaries have been shown to enhance diastereoselectivity in certain reactions. In the context of chiral resolving agents, the benefits of fluorination may include:

  • Enhanced Acidity: The electron-withdrawing nature of fluorine atoms can increase the acidity of the carboxylic acid group, potentially leading to more stable diastereomeric salt formation with a wider range of bases.

  • Modified Crystal Packing: Fluorine atoms can participate in unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the crystal lattice of the diastereomeric salts. This may lead to more significant differences in the solubilities of the diastereomers, facilitating a more efficient separation by fractional crystallization.

  • Improved Separation by Chromatography: For analytical and preparative chiral chromatography, fluorinated derivatives can exhibit altered retention behavior, sometimes leading to better separation.

Experimental Protocols

Below are generalized experimental protocols for the chiral resolution of a racemic amine using the discussed resolving agents. These should be considered as starting points, with optimization of solvent, temperature, and stoichiometry likely required for specific substrates.

General Workflow for Chiral Resolution via Diastereomeric Salt Formation

G cluster_workflow General Chiral Resolution Workflow racemic_amine Racemic Amine dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation extraction Extraction liberation->extraction resolved_enantiomer Resolved Enantiomer extraction->resolved_enantiomer G cluster_decision Chiral Resolving Agent Selection start Start: Racemic Mixture to be Resolved screen_agents Screening of Resolving Agents (Small Scale) start->screen_agents cost_analysis Cost Analysis of Promising Agents screen_agents->cost_analysis scalability Evaluation of Scalability cost_analysis->scalability final_choice Final Selection of Resolving Agent scalability->final_choice

References

A Spectroscopic Showdown: Unveiling the Nuances of 2,6-Difluoromandelic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Summary

A direct comparison of the spectroscopic data for all difluoromandelic acid isomers is hampered by the limited availability of comprehensive experimental data for each isomer in publicly accessible databases. However, data for 2,6-Difluoromandelic acid from the NIST WebBook provides a solid reference point.

Below is a summary of the available spectroscopic data for this compound. Ideally, this table would be populated with corresponding experimental data for the 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-difluoromandelic acid isomers to facilitate a direct comparison.

Spectroscopic TechniqueThis compound2,3-Difluoromandelic Acid2,4-Difluoromandelic Acid2,5-Difluoromandelic Acid3,4-Difluoromandelic Acid3,5-Difluoromandelic Acid
¹H NMR Data not availableData not availableData not availableData not availableData not availableData not available
¹³C NMR Data not availableData not availableData not availableData not availableData not availableData not available
¹⁹F NMR Data not availableData not availableData not availableData not availableData not availableData not available
IR (Infrared) Spectroscopy Major peaks available[1]Data not availableData not availableData not availableData not availableData not available
Mass Spectrometry (MS) Mass spectrum available[1]Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols represent standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)
  • Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: The spectrometer is tuned to the fluorine-19 frequency. Due to the high sensitivity and wide chemical shift range of ¹⁹F, a large spectral width is often necessary. A suitable fluorine-containing reference standard may be used.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range). For electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used.

  • Data Acquisition: The sample solution is introduced into the ion source.

    • ESI: The solution is sprayed through a heated capillary to which a high voltage is applied, creating charged droplets from which ions are desorbed.

    • EI: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualizing the Comparative Workflow

The logical flow for a comprehensive spectroscopic comparison of these isomers can be visualized as follows:

Caption: Logical workflow for the spectroscopic comparison of difluoromandelic acid isomers.

References

A Comparative Analysis of the Biological Activity of 2,6-Difluoromandelic Acid and its Non-Fluorinated Analog, Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,6-Difluoromandelic acid and its non-fluorinated counterpart, mandelic acid. While extensive research has elucidated the bioactivities of mandelic acid, a notable gap exists in the scientific literature regarding specific experimental data for this compound. This guide summarizes the available quantitative data for mandelic acid and discusses the potential implications of fluorination on the biological profile of this alpha-hydroxy acid, drawing from general principles of medicinal chemistry.

Introduction

Mandelic acid, a naturally occurring aromatic alpha-hydroxy acid, is recognized for its therapeutic applications, including its use as an antimicrobial and anti-aging agent in dermatology.[1][2] The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and acidity, which can in turn enhance biological activity.[3] Consequently, this compound represents a molecule of significant interest for comparative biological evaluation. This guide aims to present the current state of knowledge on both compounds.

Data Presentation: A Comparative Summary

Biological ActivityParameterMandelic AcidThis compoundReference
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) vs. Staphylococcus aureus1.75 mg/mLData not available[4]
MIC vs. Methicillin-resistant Staphylococcus aureus (MRSA)20 - 40 mg/mLData not available[5]
MIC vs. Listeria monocytogenes1.50 mg/mLData not available[4]
MIC vs. Bacillus subtilis1.50 mg/mLData not available[4]
MIC vs. Escherichia coli2.00 mg/mLData not available[4]
MIC vs. Salmonella Typhimurium2.50 mg/mLData not available[4]
Antioxidant Activity DPPH Radical Scavenging Assay (IC50)No significant activityData not available[6]
ABTS Radical Scavenging Assay (IC50)No significant activityData not available[6]
Cytotoxicity IC50 vs. various cell linesData not available in comparative contextData not available

Note: The lack of data for this compound underscores a significant research gap. The expected effects of fluorine substitution are discussed in the subsequent sections.

Discussion of Biological Activities

Antimicrobial Activity

Mandelic acid has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][4] Its mechanism is believed to involve the disruption of microbial cell membranes.

The introduction of two fluorine atoms at the ortho positions of the phenyl ring in this compound is expected to significantly alter its electronic and lipophilic properties. Fluorine is a highly electronegative atom that can increase the acidity of the carboxylic acid group, potentially leading to enhanced interactions with microbial targets. Furthermore, the increased lipophilicity conferred by fluorine atoms may facilitate the compound's passage through bacterial cell membranes, which could result in improved antimicrobial potency compared to the non-fluorinated analog.[7] However, without direct experimental evidence, this remains a hypothesis.

Antioxidant Activity

Standard antioxidant assays, such as the DPPH and ABTS radical scavenging assays, have shown that mandelic acid itself does not possess significant direct antioxidant activity.[6] The antioxidant properties of some of its derivatives are attributed to the presence of hydroxyl or methoxy substituents on the aromatic ring, which can donate a hydrogen atom or an electron to neutralize free radicals.

The 2,6-difluoro substitution is not expected to confer direct antioxidant properties via the typical radical scavenging mechanisms. The primary role of the fluorine atoms in this context would be to modulate the electronic environment of the molecule.

Cytotoxicity

While mandelic acid is generally considered non-toxic and is used in cosmetic and pharmaceutical applications, its derivatives could exhibit varying cytotoxic profiles.[8] There is a lack of specific IC50 data for mandelic acid against various cancer cell lines in a comparative context. Similarly, no cytotoxicity data for this compound has been found in the reviewed literature. It is plausible that the introduction of fluorine atoms could influence the cytotoxic potential, a common observation in the development of fluorinated pharmaceuticals.

Signaling Pathways

Currently, there is limited information available in the public domain detailing the specific signaling pathways modulated by either mandelic acid or this compound in mammalian cells. Research on mandelic acid has primarily focused on its direct antimicrobial and exfoliating properties. The metabolic degradation pathway of mandelic acid in bacteria has been studied, involving enzymes such as mandelate racemase and mandelate dehydrogenase.[9]

bacterial_mandelic_acid_degradation Mandelic_Acid Mandelic Acid Benzoylformate Benzoylformate Mandelic_Acid->Benzoylformate Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Benzaldehyde Dehydrogenase Downstream Downstream Metabolism Benzoic_Acid->Downstream

Experimental Protocols

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of mandelic acid is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compounds: A stock solution of mandelic acid is prepared in a suitable solvent and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination Observation->MIC

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol to a concentration of approximately 0.1 mM. The solution has a deep violet color.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion

Mandelic acid is a well-characterized alpha-hydroxy acid with established antimicrobial properties. In contrast, there is a significant lack of publicly available experimental data on the biological activity of this compound. Based on the known effects of fluorination in medicinal chemistry, it is hypothesized that this compound may exhibit enhanced biological activities compared to its non-fluorinated analog. However, this remains speculative without direct comparative studies. Further research, including in vitro and in vivo evaluations of the antimicrobial, antioxidant, and cytotoxic properties of this compound, is crucial to substantiate these hypotheses and to fully understand the therapeutic potential of this fluorinated compound. Such studies would provide valuable data for drug development professionals and researchers in the field.

References

Performance of 2,6-Difluoromandelic acid in resolving hindered amines

Author: BenchChem Technical Support Team. Date: December 2025

Performance of 2,6-Difluoromandelic Acid in Resolving Hindered Amines: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, where the stereochemistry of a molecule can dictate its biological activity. Hindered amines, in particular, present a unique challenge for chiral resolution due to their steric bulk, which can impede the formation of well-defined diastereomeric salts necessary for efficient separation. While various chiral acids have been employed as resolving agents, the efficacy of this compound for the resolution of hindered amines is not well-documented in publicly available scientific literature.

This guide aims to provide a comparative overview of chiral resolving agents for hindered amines, with a focus on the anticipated, though not experimentally substantiated, role of this compound. Due to the absence of specific data on its performance, this document will draw comparisons with established resolving agents and provide a theoretical framework for its potential application.

The Principle of Diastereomeric Salt Resolution

The classical method for resolving racemic amines involves the formation of diastereomeric salts with a chiral acid. The key steps are outlined below:

G cluster_workflow Diastereomeric Salt Resolution Workflow racemic_amine Racemic Amine (R-amine + S-amine) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., (S)-2,6-Difluoromandelic Acid) chiral_acid->salt_formation diastereomers Mixture of Diastereomers ((R-amine)-(S-acid) + (S-amine)-(S-acid)) salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization separation Separation of Diastereomers (Based on differing solubility) fractional_crystallization->separation less_soluble Less Soluble Diastereomer separation->less_soluble Solid more_soluble More Soluble Diastereomer (in mother liquor) separation->more_soluble Solution liberation_1 Liberation of Amine (Base treatment) less_soluble->liberation_1 liberation_2 Liberation of Amine (Base treatment) more_soluble->liberation_2 enantiomer_1 Pure Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Pure Enantiomer 2 liberation_2->enantiomer_2

Caption: General workflow for the chiral resolution of a racemic amine.

Potential Performance of this compound

While specific experimental data is lacking, the structural features of this compound suggest it could be a promising resolving agent for hindered amines. The fluorine atoms at the ortho positions of the phenyl ring can introduce unique electronic and steric effects. These effects may enhance the rigidity of the diastereomeric salt and promote the formation of well-defined crystalline structures, which is crucial for effective separation.

Comparison with Alternative Resolving Agents

Several chiral acids are commonly used for the resolution of amines. A comparative overview is presented below. It is important to note that the selection of an optimal resolving agent is highly dependent on the specific substrate and often requires empirical screening.[1][2]

Resolving AgentChemical ClassKey AdvantagesConsiderations
(Hypothetical) this compound Mandelic Acid DerivativePotentially enhanced crystallinity due to fluorine substitution. May offer unique selectivity for hindered amines.Lack of documented performance data. Availability and cost may be factors.
Mandelic Acid α-Hydroxy Carboxylic AcidWidely used and well-documented. Often forms crystalline salts.[1]May not be effective for all hindered amines.
Tartaric Acid and Derivatives Dicarboxylic AcidReadily available and cost-effective. Derivatives like di-p-toluoyl-D-tartaric acid can be highly effective.[1]The diacid nature can sometimes lead to complex salt formation.
Camphorsulfonic Acid Sulfonic AcidStrong acid, readily forms salts with a wide range of amines.[2]Can be more expensive than carboxylic acid-based agents.
(R)-1-Phenylethanesulfonic acid Sulfonic AcidPotent resolving agent due to its strong acidic nature.May be less readily available than other options.

Experimental Protocols

Although a specific protocol for this compound is not available, a general procedure for diastereomeric salt resolution is provided below. This protocol would require optimization for the specific hindered amine and resolving agent.

General Protocol for Diastereomeric Salt Resolution of a Hindered Amine:

  • Salt Formation:

    • Dissolve one equivalent of the racemic hindered amine in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-2,6-difluoromandelic acid) in the same solvent, with gentle heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

    • The mother liquor, containing the more soluble diastereomer, can be collected for recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Add a base (e.g., 1 M NaOH solution) to neutralize the chiral acid and liberate the free amine.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved amine.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Logical Relationship in Resolving Agent Selection

The process of selecting a suitable resolving agent is often iterative and involves screening multiple candidates and conditions.

G cluster_logic Resolving Agent Selection Logic start Start: Racemic Hindered Amine screen_agents Screen Resolving Agents (e.g., Mandelic Acids, Tartaric Acids, etc.) start->screen_agents screen_solvents Screen Solvents (Alcohols, Esters, etc.) screen_agents->screen_solvents form_salts Attempt Diastereomeric Salt Formation screen_solvents->form_salts check_crystals Crystalline Solid Formed? form_salts->check_crystals optimize Optimize Crystallization Conditions (Temperature, Concentration) check_crystals->optimize Yes fail Re-screen Agents/Solvents check_crystals->fail No analyze Analyze Diastereomeric Purity & Yield optimize->analyze success Successful Resolution analyze->success High Purity & Yield analyze->fail Low Purity/Yield fail->screen_agents

Caption: Logical workflow for selecting a suitable chiral resolving agent.

References

A Comparative Guide to Fluorinated Mandelic Acids as Chiral Solvating Agents for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric purity is a cornerstone of modern chemistry, particularly within the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a rapid and reliable method for this analysis. Among the various CSAs, fluorinated mandelic acids are emerging as promising candidates due to the unique properties of the fluorine atom, which can enhance chiral recognition and provide an additional spectroscopic probe via ¹⁹F NMR.

This guide provides a comparative overview of ortho-, meta-, and para-fluorinated mandelic acids as CSAs for the enantiomeric discrimination of chiral analytes. While direct comparative studies are limited, this document synthesizes available data, outlines general experimental protocols, and discusses the theoretical underpinnings of their application.

Principle of Chiral Recognition

The fundamental principle of using a chiral solvating agent lies in the formation of transient, non-covalent diastereomeric complexes between the enantiopure CSA and the enantiomers of a chiral analyte. These diastereomeric complexes are energetically different and thus, in the NMR spectrometer, the corresponding nuclei of the analyte's enantiomers will experience different magnetic environments. This results in a separation of their NMR signals, a phenomenon known as chemical shift non-equivalence (Δδ). The difference in the chemical shift separation between the two enantiomers is denoted as ΔΔδ, and its magnitude is a direct measure of the CSA's efficacy.

Comparative Performance of Fluorinated Mandelic Acids

The position of the fluorine atom on the phenyl ring of mandelic acid is expected to influence its performance as a CSA through electronic and steric effects, which in turn affect the stability and geometry of the diastereomeric complexes. The primary interactions responsible for complex formation are hydrogen bonding between the carboxylic acid of the mandelic acid and a basic site on the analyte (e.g., an amine), and π-π stacking between the aromatic rings.

Chiral Solvating AgentStructureExpected PerformanceKey Considerations
(R)-2-Fluoromandelic Acid2-Fluoromandelic AcidPotentially High Discrimination: The ortho-fluoro substituent can induce a more rigid conformation in the diastereomeric complex through steric hindrance and potential intramolecular interactions, leading to larger ΔΔδ values.May exhibit lower solubility compared to the other isomers. The proximity of the fluorine atom to the chiral center can lead to significant through-space effects observable in both ¹H and ¹⁹F NMR.
(R)-3-Fluoromandelic Acid3-Fluoromandelic AcidModerate Discrimination: The meta-fluoro substituent primarily exerts an inductive electron-withdrawing effect, which can influence the acidity of the carboxylic proton and the strength of the hydrogen bond with the analyte.The electronic effect is less pronounced than the ortho or para positions, potentially leading to smaller ΔΔδ values compared to the 2-fluoro isomer.
(R)-4-Fluoromandelic Acid4-Fluoromandelic AcidGood Discrimination: The para-fluoro substituent has a strong electron-withdrawing effect that can enhance the acidity of the carboxylic acid, leading to stronger hydrogen bonding and potentially better discrimination.The fluorine atom is distant from the chiral center, so through-space interactions are minimal. The primary influence is electronic.

Table 1: Qualitative Comparison of Fluorinated Mandelic Acids as Chiral Solvating Agents.

Quantitative Data

The following table provides illustrative quantitative data for the chemical shift non-equivalence (ΔΔδ) observed for various chiral solvating agents, including a non-fluorinated mandelic acid derivative, with different classes of analytes. This data serves as a benchmark for the expected performance of fluorinated mandelic acids. Direct experimental data for fluorinated mandelic acids as CSAs is sparse in the literature.

Chiral Solvating AgentAnalyteObserved ProtonΔΔδ (ppm)Reference
(R)-Mandelic Acid1-Phenylethylamineα-CH0.05 - 0.15General observation
(R)-O-Acetylmandelic AcidPropranololN-CH(CH₃)₂0.08Adapted from literature
(R)-2-Fluoromandelic Acid(Hypothetical chiral amine)α-CH0.10 - 0.20Estimated
(R)-3-Fluoromandelic Acid(Hypothetical chiral amine)α-CH0.05 - 0.12Estimated
(R)-4-Fluoromandelic Acid(Hypothetical chiral amine)α-CH0.08 - 0.18Estimated

Table 2: Illustrative Chemical Shift Non-Equivalence (ΔΔδ) Data. Values for fluorinated mandelic acids are estimations based on the expected electronic and steric effects of the fluorine substituent and are provided for illustrative purposes.

Experimental Protocols

Synthesis of Fluorinated Mandelic Acids

The synthesis of fluorinated mandelic acids can be achieved through various established methods. A common route involves the nucleophilic addition of cyanide to the corresponding fluorobenzaldehyde to form a cyanohydrin, followed by acid-catalyzed hydrolysis. The resulting racemic fluorinated mandelic acid can then be resolved using a chiral base, such as (R)-(+)-α-phenylethylamine, to obtain the desired enantiomer.

General Synthesis and Resolution Workflow:

G General Synthesis and Resolution of Fluorinated Mandelic Acids cluster_synthesis Synthesis cluster_resolution Resolution A Fluorobenzaldehyde B Cyanohydrin Formation (+ KCN/H+) A->B C Hydrolysis (+ HCl/H2O) B->C D Racemic Fluoromandelic Acid C->D E Diastereomeric Salt Formation (+ Chiral Base) D->E F Fractional Crystallization E->F G Acidification F->G H Enantiopure Fluoromandelic Acid G->H

Caption: General workflow for the synthesis and resolution of fluorinated mandelic acids.

NMR Protocol for Chiral Discrimination

The following is a general protocol for using a fluorinated mandelic acid as a chiral solvating agent for the determination of enantiomeric excess (ee) of a chiral analyte (e.g., an amine) by ¹H NMR spectroscopy.

Materials:

  • Enantiopure (R)- or (S)-fluoromandelic acid (CSA)

  • Racemic or enantiomerically enriched chiral analyte

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tubes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral analyte into an NMR tube.

    • Add a solution of the enantiopure fluorinated mandelic acid in the deuterated solvent. The molar ratio of CSA to analyte is crucial and should be optimized. A good starting point is a 1:1 molar ratio.

    • Add the deuterated solvent to a final volume of approximately 0.6 mL.

  • Complex Formation:

    • Cap the NMR tube and vortex the mixture for 30-60 seconds to ensure homogeneity and facilitate the formation of the diastereomeric complexes.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).

    • If a fluorinated mandelic acid is used, a ¹⁹F NMR spectrum can also be acquired to observe the chemical shift non-equivalence of the CSA's fluorine signal.

  • Data Analysis:

    • Identify a well-resolved signal of the analyte that shows baseline separation for the two enantiomers. Protons alpha to the chiral center are often good candidates.

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100

Experimental Workflow for NMR Analysis:

G NMR Analysis Workflow with a Chiral Solvating Agent A Prepare Analyte and CSA Solution in NMR Tube B Vortex to Form Diastereomeric Complexes A->B C Acquire 1H and/or 19F NMR Spectrum B->C D Identify and Integrate Separated Enantiomeric Signals C->D E Calculate Enantiomeric Excess (ee) D->E

Safety Operating Guide

Proper Disposal of 2,6-Difluoromandelic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Difluoromandelic acid, ensuring compliance and laboratory safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) standards is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To prevent eye irritation or serious eye damage upon contact.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To avoid skin irritation from direct contact.[1][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dust is generated.To prevent inhalation and respiratory tract irritation.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[3]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management service.[1] Do not discharge down the drain or mix with non-hazardous waste.

  • Waste Segregation :

    • Due to its halogenated nature, this compound waste must be segregated from other chemical waste streams.[4]

    • Designate a specific, clearly labeled "Halogenated Organic Waste" container for collection.[4] This container should be made of a compatible material (e.g., high-density polyethylene).

  • Container Management :

    • Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]

    • The exterior of the container must remain free of contamination.

  • Spill Management :

    • In the event of a spill, avoid generating dust.

    • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1]

    • Clean the spill area thoroughly.

  • Final Disposal :

    • Arrange for the collection of the "Halogenated Organic Waste" container by a licensed hazardous waste disposal company.

    • All disposal activities must be in accordance with local, regional, and national regulations.[1] It is the responsibility of the waste generator to ensure complete and accurate classification and disposal.[1]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Designate 'Halogenated Organic Waste' Container A->B Ensure proper labeling C Collect this compound Waste B->C Segregate waste D Securely Close Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E Maintain safe storage conditions F Arrange for Professional Waste Collection E->F Follow institutional protocols G Document Disposal Record F->G Maintain compliance

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides comprehensive, immediate safety and logistical information, including operational and disposal plans for 2,6-Difluoromandelic acid, to ensure a secure laboratory environment and build unwavering trust in your safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment for this compound

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles are required at all times. A face shield must be worn over safety goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are recommended for prolonged contact. For incidental splash contact, nitrile gloves may be used, but they must be replaced immediately upon contamination.[1]
Body Protection Laboratory Coat and ApronA flame-resistant lab coat is standard. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection NIOSH-approved RespiratorA respirator is necessary if handling the solid material outside of a chemical fume hood where dust may be generated.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following procedural steps provide clear, actionable guidance for laboratory personnel.

Engineering Controls
  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Standard Operating Procedure
  • Preparation: Before beginning work, ensure the fume hood is operational and the work area is clear of unnecessary items. Don all required PPE as specified in Table 1.

  • Weighing and Transfer:

    • To minimize dust generation, weigh the solid in a fume hood.

    • Use a spatula or other appropriate tool to transfer the solid, avoiding any actions that could create dust clouds.

  • Dissolving:

    • When dissolving the solid, slowly add the this compound to the solvent while stirring.

    • Be aware that this process may be exothermic. Monitor the temperature and use a cooling bath if necessary.

  • Post-Handling:

    • Decontaminate all equipment and the work surface after use.

    • Remove PPE carefully, avoiding skin contact with the exterior of the gloves and lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its associated waste is critical for environmental protection and laboratory safety. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, leak-proof container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."

  • Segregation is Key: Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous chemical reactions.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: When the container is full, arrange for its collection by your institution's certified hazardous waste disposal service.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Spill:

    • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated halogenated solid waste container. Clean the spill area with an appropriate solvent.

    • For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Safety Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh & Transfer Weigh & Transfer Prepare Fume Hood->Weigh & Transfer Conduct Experiment Conduct Experiment Weigh & Transfer->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label & Store Waste Label & Store Waste Segregate Waste->Label & Store Waste Schedule Waste Pickup Schedule Waste Pickup Label & Store Waste->Schedule Waste Pickup Spill or Exposure Spill or Exposure Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures Handling Handling Handling->Spill or Exposure Seek Medical Attention Seek Medical Attention Follow Emergency Procedures->Seek Medical Attention

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.